Product packaging for Zeaxanthin dipalmitate(Cat. No.:CAS No. 144-67-2)

Zeaxanthin dipalmitate

Cat. No.: B192700
CAS No.: 144-67-2
M. Wt: 1045.7 g/mol
InChI Key: XACHQDDXHDTRLX-XLVVAOPESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Physalien is a xanthophyll.
Physalien has been reported in Lycium chinense and Alkekengi officinarum var. franchetii with data available.
from fruit of Lycium chinense;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H116O4 B192700 Zeaxanthin dipalmitate CAS No. 144-67-2

Properties

IUPAC Name

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACHQDDXHDTRLX-XLVVAOPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC(C(=C(C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048707
Record name Physalien
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1045.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-67-2
Record name Zeaxanthin dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Physalien
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physalien
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,3R')-β,β-carotene-3,3'-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYSALIEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570944I2YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Zeaxanthin Dipalmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin dipalmitate, a diester of the xanthophyll zeaxanthin, is a potent antioxidant carotenoid with significant therapeutic potential, particularly in ophthalmology and hepatology. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its primary botanical origin. It further details various advanced extraction and purification methodologies, presenting quantitative data and step-by-step experimental protocols. The guide also elucidates the key signaling pathways modulated by zeaxanthin and its dipalmitate form, offering visual representations to aid in understanding its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound-based therapeutics and nutraceuticals.

Natural Sources of this compound

Zeaxanthin is found in a variety of colorful fruits and vegetables; however, this compound is predominantly found in specific natural sources. The primary and most commercially significant source of this compound is the fruit of the Lycium genus, commonly known as goji berries or wolfberries.

1.1. Goji Berries (Lycium barbarum and Lycium chinense)

Goji berries are the most concentrated known natural source of this compound.[1] In these fruits, zeaxanthin is mainly present in its esterified form, with this compound being the most abundant.[2] This esterification enhances the stability of the molecule. The concentration of this compound can vary depending on the species, cultivation conditions, and processing methods.

While many dark leafy greens and yellow/orange fruits and vegetables are rich in zeaxanthin, they typically contain the free form of the carotenoid rather than the dipalmitate ester.[3][4] Some microbial sources can produce zeaxanthin, but these processes generally yield the non-esterified form.[5][6]

Table 1: Zeaxanthin and this compound Content in Various Natural Sources

Natural SourceFormTypical ContentReference(s)
Goji Berry (Lycium barbarum)This compound419.34 to 1008.90 µg/g dry weight[7]
Goji Berry (Lycium species)This compound31-56% of total carotenoids[2]
Corn (Zea mays)Zeaxanthin (free)High[8]
Orange PeppersZeaxanthin (free)High[8]
KaleZeaxanthin (free)High[8]
SpinachZeaxanthin (free)High[8]
Egg YolkZeaxanthin (free)High[8]

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources, primarily goji berries, are critical steps for its use in research and commercial applications. Various methods have been developed to efficiently isolate this lipophilic compound.

2.1. Solvent Extraction

Conventional solvent extraction is a widely used method for obtaining this compound. The choice of solvent is crucial for achieving high extraction efficiency.

Experimental Protocol: Solvent Extraction of this compound from Goji Berries

  • Sample Preparation: Dried goji berries are finely ground into a powder. To facilitate the extraction of the lipophilic carotenoids, a pre-treatment step involving ultrasonication with water can be employed to remove water-soluble polysaccharides.[2][7]

  • Extraction: The pre-treated powder is then extracted with a lipophilic solvent or a solvent mixture. Common solvents include:

    • Hexane:Acetone (1:1, v/v): This mixture has been shown to be effective for the exhaustive extraction of carotenoids from goji berries.[2][7]

    • Ethyl Acetate: Extraction with ethyl acetate at elevated temperatures (e.g., 65°C) has been reported to yield a red oleoresin rich in this compound.

    • Tetrahydrofuran (THF): THF can be used for extraction at room temperature, followed by precipitation of this compound by adding water.

  • Solvent Removal: The solvent is removed from the extract, typically under reduced pressure using a rotary evaporator, to yield a crude oleoresin.

  • Purification (Crystallization): The crude oleoresin can be further purified by crystallization from a solvent such as hot ethanol. This step significantly increases the purity of this compound.

Table 2: Quantitative Data for Solvent Extraction of this compound

Solvent SystemSource MaterialYield of OleoresinThis compound PurityReference(s)
Ethyl AcetateDried Goji Berry Skin5.76% (w/w)~7.2-27% in oleoresin
Hexane:Acetone (1:1)Dried Goji BerriesNot specifiedNot specified[2][7]
TetrahydrofuranDried Goji BerriesNot specified80% after crystallization

2.2. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a green and efficient alternative to conventional solvent extraction. SFE offers advantages such as high selectivity, shorter extraction times, and no solvent residue in the final product.

Experimental Protocol: Supercritical CO₂ Extraction of this compound from Lycium barbarum Residue

  • Sample Preparation: Byproducts from goji berry juice processing (seeds and peels) are dried and ground to a particle size of 80-100 mesh.[1]

  • Extraction Parameters: The powdered material is subjected to supercritical CO₂ extraction under optimized conditions. A co-solvent, such as ethanol, can be added to improve the extraction efficiency of the polar carotenoid esters.[1][8]

    • Pressure: 250 bar[1][8]

    • Temperature: 60°C[1][8]

    • Time: 2.0 hours[1][8]

    • CO₂ Flow Rate: 30 g/min [1][8]

    • Co-solvent: 2% Ethanol[1][8]

  • Collection: The extracted oil rich in this compound is collected after depressurization of the CO₂.

Table 3: Quantitative Data for Supercritical CO₂ Extraction

ParameterValueReference(s)
Extraction Pressure250 bar[1][8]
Extraction Temperature60°C[1][8]
Extraction Time2.0 h[1][8]
CO₂ Flow Rate30 g/min [1][8]
Co-solvent (Ethanol)2%[1][8]
Yield of Oil 17 g/100 g [1][8]
Yield of this compound 0.08 g/100 g [1][8]

2.3. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to increased extraction efficiency and reduced processing time and temperature.

Experimental Protocol: Ultrasound-Assisted Extraction of this compound from Lycium barbarum

  • Sample Preparation: Dried and powdered goji berry fruits are used.

  • Extraction Conditions: The sample is mixed with an appropriate solvent and subjected to ultrasonication.

    • Ultrasonic Power: 360 W[4]

    • Ultrasonic Time: 40 min[4]

    • Solvent to Sample Ratio: 30 mL/g[4]

    • Solvent: A mixture of n-hexane, dichloromethane, and acetonitrile has been used in subsequent purification steps.[4]

  • Purification (High-Speed Counter-Current Chromatography - HSCCC): The crude extract obtained from UAE can be effectively purified using HSCCC to yield high-purity this compound.[4]

    • Solvent System for HSCCC: n-hexane/dichloromethane/acetonitrile (10:3:7, v/v/v)[4]

Table 4: Quantitative Data for Ultrasound-Assisted Extraction

ParameterValueReference(s)
Ultrasonic Power360 W[4]
Ultrasonic Time40 min[4]
Solvent to Sample Ratio30 mL/g[4]
This compound Content in Crude Extract 5.40 mg/g [4]
Purity after HSCCC >95% [4]

Analytical Methods for Quantification

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for the accurate quantification of this compound.

Experimental Protocol: HPLC-DAD Analysis of this compound

  • Sample Preparation: The extracted sample is dissolved in an appropriate solvent mixture.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Alltima C18) is commonly used.[9]

    • Mobile Phase: A mixture of acetonitrile and dichloromethane (e.g., 42:58, v/v) is an effective mobile phase for the isocratic elution of this compound.[9]

    • Detection: The diode-array detector is set to a wavelength of approximately 450 nm for the quantification of carotenoids.[10]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard of known concentration.

Signaling Pathways and Mechanisms of Action

Zeaxanthin and its dipalmitate ester exert their biological effects through the modulation of several key signaling pathways, primarily related to antioxidant defense and anti-inflammatory responses.

4.1. Nrf2-Mediated Antioxidant Response

Zeaxanthin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] Oxidative stress or activators like zeaxanthin promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[1][11] This results in the increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in glutathione (GSH) synthesis.[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeaxanthin Zeaxanthin Keap1 Keap1 Zeaxanthin->Keap1 induces dissociation ROS Oxidative Stress ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Keap1->Proteasome targets for Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Figure 1: Zeaxanthin-mediated activation of the Nrf2 signaling pathway.

4.2. Anti-Inflammatory Pathways: MAPK and STAT3/CCL2

This compound has been shown to exert significant anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3)/Chemokine (C-C motif) Ligand 2 (CCL2) signaling pathways.[3][8]

In inflammatory conditions, various stimuli can activate the MAPK pathways (including p38, JNK, and ERK) and the STAT3 pathway, leading to the production of pro-inflammatory cytokines and chemokines like CCL2. This compound can inhibit the activation of p38 MAPK and ERK, as well as reduce the activation of STAT3 and the expression of CCL2.[3][8] This leads to a downregulation of inflammatory responses.

Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_STAT3 STAT3/CCL2 Pathway Inflammatory_Stimuli Inflammatory Stimuli p38 p38 MAPK Inflammatory_Stimuli->p38 ERK ERK Inflammatory_Stimuli->ERK STAT3 STAT3 Inflammatory_Stimuli->STAT3 ZD This compound ZD->p38 ZD->ERK ZD->STAT3 Inflammation Inflammation p38->Inflammation ERK->Inflammation CCL2 CCL2 STAT3->CCL2 activates CCL2->Inflammation promotes

Figure 2: Inhibition of inflammatory pathways by this compound.

Conclusion

This compound, primarily sourced from goji berries, is a high-value carotenoid with significant potential in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its natural sources and has outlined effective extraction and purification methodologies, including solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction, complete with quantitative data and experimental protocols. Furthermore, the elucidation of its mechanisms of action through the Nrf2 and anti-inflammatory signaling pathways provides a scientific basis for its therapeutic applications. Continued research into optimizing extraction techniques and further exploring its biological activities will be crucial for the development of novel health products based on this compound.

References

The Biosynthesis of Zeaxanthin Dipalmitate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a diester of the xanthophyll zeaxanthin and palmitic acid, is a significant carotenoid found in a variety of plants, contributing to the vibrant yellow-orange-red hues of many fruits and flowers. Beyond its role as a natural pigment, this compound is of increasing interest to the pharmaceutical and nutraceutical industries due to its enhanced stability and bioavailability compared to its unesterified counterpart, zeaxanthin. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, focusing on the core metabolic pathway, regulatory mechanisms, and key experimental protocols for its study.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step process that begins with the general carotenoid biosynthesis pathway, culminating in the esterification of zeaxanthin with two molecules of palmitic acid.

From Isopentenyl Pyrophosphate to β-Carotene

The biosynthesis of all carotenoids starts with the methylerythritol 4-phosphate (MEP) pathway in plastids, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. A series of condensation reactions leads to the formation of the 40-carbon molecule, phytoene. Subsequent desaturation and isomerization reactions, catalyzed by enzymes such as phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), result in the formation of all-trans-lycopene[2].

The cyclization of lycopene is a critical branch point. The action of lycopene β-cyclase (LCYB) on both ends of the lycopene molecule yields β-carotene, the direct precursor for zeaxanthin synthesis.

Hydroxylation of β-Carotene to Zeaxanthin

The conversion of β-carotene to zeaxanthin is a two-step hydroxylation reaction catalyzed by the enzyme β-carotene hydroxylase (BCH)[3]. This enzyme introduces a hydroxyl group at the C3 position of each of the two β-ionone rings of β-carotene. This process is sequential, with β-cryptoxanthin (monohydroxylated β-carotene) as the intermediate.

Esterification of Zeaxanthin to this compound

The final stage in the biosynthesis of this compound is the esterification of the two hydroxyl groups of zeaxanthin with fatty acids. In the case of this compound, both hydroxyl groups are esterified with palmitic acid.

While the precise enzymatic machinery responsible for xanthophyll esterification in many plants is not yet fully elucidated, evidence points to the involvement of xanthophyll acyltransferases (XATs) [1]. These enzymes likely utilize acyl-CoAs, such as palmitoyl-CoA, as the acyl donor. The esterification process is believed to occur in a stepwise manner:

  • Zeaxanthin + Palmitoyl-CoA → Zeaxanthin monopalmitate + CoA-SH

  • Zeaxanthin monopalmitate + Palmitoyl-CoA → this compound + CoA-SH

This esterification process is crucial for the stability and accumulation of zeaxanthin in the chromoplasts of ripening fruits and flowers[4][5]. The formation of esters prevents the degradation of the carotenoid and facilitates its sequestration into lipid-rich structures within the chromoplasts[4][5].

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a highly regulated process, intricately linked with fruit ripening and flower development. The accumulation of this pigment is primarily controlled at the transcriptional level, with the expression of key carotenoid biosynthesis genes being upregulated during these developmental stages.

A transcriptomic and metabolomic study on goji berries (Lycium barbarum), a rich source of this compound, revealed a strong correlation between the accumulation of this compound and the expression of upstream carotenoid biosynthesis genes, particularly phytoene synthase 1 (PSY1) and ζ-carotene desaturase (ZDS) [2]. This suggests that the flux through the entire pathway is a major determinant of the final concentration of the esterified product. The expression of these genes, in turn, is likely controlled by a network of transcription factors that are activated during fruit ripening[2].

The process of esterification itself appears to be a constitutive part of the ripening process in chromoplast-containing fruits[6]. As the chloroplasts differentiate into chromoplasts, the enzymatic machinery for xanthophyll esterification becomes active, leading to the accumulation of carotenoid esters[6].

Quantitative Data

The concentration of zeaxanthin and its esters can vary significantly between different plant species and even between different tissues of the same plant. Goji berries (Lycium barbarum) are one of the richest known natural sources of this compound.

Plant SourceCompoundConcentration (μg/g dry weight)Reference
Lycium barbarum (Goji Berry)This compound1143.7[7]
Lycium barbarum (Goji Berry)Zeaxanthin monopalmitate and isomers11.3 - 62.8[7]
Lycium barbarum (Goji Berry)all-trans-Zeaxanthin1.4[7]
Lycium barbarum (Goji Berry)β-cryptoxanthin monopalmitate and isomers32.9 - 68.5[7]
Lycium barbarum (Goji Berry)all-trans-β-carotene23.7[7]

Experimental Protocols

The study of this compound biosynthesis requires robust analytical methods for the extraction, identification, and quantification of this lipophilic molecule.

Extraction of this compound from Plant Material

Objective: To extract carotenoids, including this compound, from plant tissues for subsequent analysis.

Materials:

  • Plant tissue (e.g., dried goji berries)

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Extraction solvent: A mixture of n-hexane, ethanol, and acetone (e.g., 2:1:1 v/v/v)

  • Saponification solution (optional, for total zeaxanthin determination): 40% (w/v) potassium hydroxide in methanol

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Freeze the plant tissue with liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Add the extraction solvent to the powdered tissue and homogenize thoroughly.

  • Centrifuge the mixture to pellet the solid debris.

  • Collect the supernatant containing the carotenoid extract.

  • Repeat the extraction process on the pellet until the solvent remains colorless.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting oleoresin contains the carotenoid esters.

HPLC-DAD-APCI-MS Analysis of this compound

Objective: To separate, identify, and quantify this compound in a plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) with an atmospheric pressure chemical ionization (APCI) source.

  • A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

Mobile Phase (example gradient):

  • Mobile Phase A: Methanol/Acetonitrile/Water (e.g., 81:14:5, v/v/v)

  • Mobile Phase B: Methylene chloride

Procedure:

  • Redissolve the carotenoid extract in a suitable solvent (e.g., a mixture of mobile phase A and B).

  • Filter the sample through a 0.22 µm filter before injection.

  • Inject the sample into the HPLC system.

  • Elute the carotenoids using a suitable gradient program.

  • Monitor the eluent using the PDA detector at the characteristic absorption maxima for carotenoids (around 450 nm).

  • The eluent is then introduced into the APCI-MS for mass analysis.

  • Identify this compound based on its retention time, UV-Vis spectrum, and the mass-to-charge ratio (m/z) of its molecular ion.

  • Quantify the compound by comparing its peak area to that of a standard curve prepared with a known concentration of purified this compound or by using a zeaxanthin standard and applying a response factor.

Visualizations

Biosynthesis Pathway of this compound

Zeaxanthin_Dipalmitate_Biosynthesis IPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Zeaxanthin_MP Zeaxanthin Monopalmitate Zeaxanthin->Zeaxanthin_MP Zeaxanthin_DP This compound Zeaxanthin_MP->Zeaxanthin_DP Palmitoyl_CoA1 Palmitoyl-CoA XAT1 XAT Palmitoyl_CoA1->XAT1 Palmitoyl_CoA2 Palmitoyl-CoA XAT2 XAT Palmitoyl_CoA2->XAT2 PSY PSY PDS_ZDS PDS, ZDS, etc. LCYB LCYB BCH1 BCH XAT1->Zeaxanthin_MP XAT2->Zeaxanthin_DP

Caption: Overview of the this compound biosynthesis pathway in plants.

Experimental Workflow for this compound Analysis

Experimental_Workflow Plant_Material Plant Material (e.g., Goji Berries) Extraction Solvent Extraction (Hexane/Ethanol/Acetone) Plant_Material->Extraction Crude_Extract Crude Carotenoid Extract Extraction->Crude_Extract Saponification Saponification (optional) (for total zeaxanthin) Crude_Extract->Saponification HPLC_MS HPLC-DAD-APCI-MS Analysis Crude_Extract->HPLC_MS Free_Carotenoids Free Carotenoids Saponification->Free_Carotenoids Free_Carotenoids->HPLC_MS Data_Analysis Data Analysis (Identification & Quantification) HPLC_MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and highly regulated process that is integral to the development of many fruits and flowers. While the upstream pathway leading to zeaxanthin is well-established, the specific enzymes and regulatory networks governing the final esterification steps remain an active area of research. The identification and characterization of the xanthophyll acyltransferases responsible for zeaxanthin esterification will be a critical step in fully understanding and potentially manipulating this pathway for enhanced production of this valuable compound. Further research into the transcriptional regulation of the entire pathway will also provide valuable insights for metabolic engineering efforts aimed at increasing the yield of this compound in crop plants and microbial systems. The analytical techniques outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of this important biosynthetic pathway.

References

Physical and chemical properties of Zeaxanthin dipalmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a carotenoid ester also known by the synonym Physalien, is a prominent xanthophyll found in a variety of natural sources, most notably in wolfberries (Lycium barbarum)[1]. This lipophilic molecule, formed from the central carotenoid zeaxanthin esterified with two molecules of palmitic acid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. Its unique chemical structure contributes to its stability and bioavailability, making it a compelling candidate for investigation in the fields of nutrition, pharmacology, and drug development[2]. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its known signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its extraction, formulation, and application in various research and development settings.

PropertyValueReferences
IUPAC Name [(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate[3]
Synonyms Physalien, Zeaxanthin dihexadecanoate[1][4]
CAS Number 144-67-2[2]
Molecular Formula C₇₂H₁₁₆O₄[1][2][3]
Molecular Weight 1045.69 g/mol [1][2][3]
Appearance Brown to reddish-brown or yellow to orange crystalline solid/powder[1][2]
Melting Point 98.5-99.5 °C[5]
Solubility Lipid-soluble; slightly soluble in ethanol. Insoluble in water. Freely soluble in chloroform and carbon disulfide.[1][4][6]
UV-Vis Absorption Maxima (λmax) The UV-Vis absorption spectrum is very similar to that of its parent compound, zeaxanthin. The characteristic three-fined spectrum shows maxima that are solvent-dependent. In ethanol, the maxima are approximately 425, 450, and 478 nm. In hexane, the maxima are around 424, 450, and 478 nm.[5]
Stability Stable under cool, dark, and anoxic conditions. As a carotenoid, it is susceptible to degradation by light, heat, and oxygen. Encapsulation in emulsions can improve its stability.[6]

Experimental Protocols

Extraction and Purification of this compound from Lycium barbarum (Wolfberry)

This protocol describes a common method for the extraction and purification of this compound from its natural source.

Materials:

  • Dried wolfberries (Lycium barbarum)

  • n-hexane

  • Dichloromethane

  • Acetonitrile

  • High-Speed Counter-Current Chromatography (HSCCC) system

  • Rotary evaporator

Procedure:

  • Extraction:

    • Grind dried wolfberries into a fine powder.

    • Perform ultrasonic-assisted extraction (UAE) with a suitable organic solvent. A common solvent system is a mixture of n-hexane and ethyl acetate.

    • Optimize extraction parameters such as ultrasonic power, extraction time, and solvent-to-solid ratio to maximize the yield of carotenoids.

    • After extraction, filter the mixture to remove solid residues.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • Prepare a two-phase solvent system. A commonly used system is n-hexane/dichloromethane/acetonitrile (e.g., in a 10:3:7 v/v/v ratio)[7].

    • Equilibrate the HSCCC column with the stationary phase of the solvent system.

    • Dissolve the crude extract in a small volume of the biphasic solvent system.

    • Inject the sample into the HSCCC system and perform the separation.

    • Monitor the effluent using a UV-Vis detector at a wavelength corresponding to the absorption maximum of this compound (around 450 nm).

    • Collect the fractions containing the purified this compound.

    • Evaporate the solvent from the collected fractions to obtain pure this compound. The purity can be assessed by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantification of this compound.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • C18 HPLC column (e.g., Alltima C18, 5 µm, 250 mm × 4.6 mm)

  • HPLC system with a Diode Array Detector (DAD)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., dichloromethane).

    • Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and dichloromethane (e.g., 42:58 v/v)[8].

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: Diode Array Detector (DAD) monitoring at the maximum absorption wavelength of this compound (around 450 nm).

    • Injection Volume: Typically 20 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Materials:

  • DPPH solution (in methanol or ethanol)

  • This compound solution (in a suitable solvent like DMSO or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare various concentrations of this compound and the positive control.

  • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • This compound solution

  • Trolox (as a positive control)

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and the positive control.

  • In a 96-well plate, add a small volume of the sample or standard solution to each well.

  • Add the diluted ABTS•+ solution to each well and mix.

  • Incubate the plate at room temperature for a short period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay

This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS, no treatment) should also be included.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Below are diagrams illustrating these mechanisms.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ZD This compound p2X7R p2X7 Receptor ZD->p2X7R Binds (Kd=81.2 nM) AdipoR1 AdipoR1 ZD->AdipoR1 Binds (Kd=533 nM) MAPK_Pathway MAPK Pathway (p38, JNK, ERK) p2X7R->MAPK_Pathway AdipoR1->MAPK_Pathway Inflammation Inflammation (TNF-α, IL-1β, IL-6) MAPK_Pathway->Inflammation Modulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Modulates

Caption: this compound's interaction with cell surface receptors and modulation of the MAPK pathway.

G Ethanol_Stress Ethanol-induced Stress Mitochondrial_Autophagy Mitochondrial Autophagy (Mitophagy) Ethanol_Stress->Mitochondrial_Autophagy Suppresses ZD This compound ZD->Mitochondrial_Autophagy Restores Cell_Viability Cell Viability Mitochondrial_Autophagy->Cell_Viability Promotes

Caption: Workflow of this compound restoring mitochondrial autophagy.

G cluster_extraction Extraction & Purification Wolfberry Wolfberry Fruit UAE Ultrasonic-Assisted Extraction Wolfberry->UAE Crude_Extract Crude Extract UAE->Crude_Extract HSCCC High-Speed Counter-Current Chromatography Crude_Extract->HSCCC Pure_ZD Pure Zeaxanthin Dipalmitate HSCCC->Pure_ZD

Caption: Experimental workflow for the extraction and purification of this compound.

References

A Technical Guide to the Comparative Bioavailability of Zeaxanthin Dipalmitate and Free Zeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zeaxanthin, a vital carotenoid for ocular health, is available in dietary supplements and functional foods in two primary forms: free zeaxanthin and zeaxanthin dipalmitate, a diester form commonly found in sources like wolfberries (goji berries). This technical guide provides an in-depth analysis of the comparative bioavailability of these two forms, drawing upon findings from human and animal studies. The evidence consistently indicates that this compound exhibits superior bioavailability compared to its free form. This enhancement is attributed to the protective effect of the ester linkage during digestion and the efficient enzymatic hydrolysis in the small intestine, which facilitates the absorption of the liberated free zeaxanthin. This document details the experimental protocols, presents quantitative pharmacokinetic data, and illustrates the key physiological processes and signaling pathways involved.

Introduction

Zeaxanthin and its isomer lutein are the only dietary carotenoids that accumulate in the macula of the retina, where they form the macular pigment. This pigment plays a crucial role in protecting the eyes from photo-oxidative damage by filtering high-energy blue light and quenching reactive oxygen species. Given the rising prevalence of age-related macular degeneration (AMD), understanding the factors that influence the bioavailability of supplemental zeaxanthin is of paramount importance for developing effective ocular health products. This guide focuses on the scientific evidence comparing the bioavailability of free zeaxanthin and this compound.

Human Clinical Studies: Enhanced Bioavailability of this compound

A pivotal human clinical trial conducted by Breithaupt et al. (2004) provides strong evidence for the enhanced bioavailability of this compound.[1][2]

Experimental Protocol: Breithaupt et al. (2004)

A randomized, single-blind crossover study was conducted with twelve healthy volunteers (six male, six female).[2][3]

  • Test Substances:

    • 5 mg of non-esterified (free) 3R,3R'-zeaxanthin.[2][3]

    • 5 mg of 3R,3R'-zeaxanthin dipalmitate from wolfberry (Lycium barbarum).[2][3]

  • Administration: Each form was suspended in 10g of sunflower oil and mixed with 150g of whole-milk yogurt, consumed with a standardized breakfast.[2]

  • Study Design: A crossover design was implemented with a three-week depletion period between the two intervention days.[2][3]

  • Blood Sampling: Fasting blood samples were collected at baseline (0 hours) and at 3, 6, 9, 12, and 24 hours post-ingestion.[2]

  • Analytical Method: The concentration of 3R,3R'-zeaxanthin in plasma was determined by chiral High-Performance Liquid Chromatography (HPLC).[2]

Quantitative Data

Supplementation with this compound resulted in a significantly higher plasma response compared to the free form. The mean area under the curve (AUC) for plasma zeaxanthin concentration was approximately two-fold greater after the ingestion of this compound.[4] While the concentration curves were not dramatically different in shape, the overall exposure (AUC) was statistically distinguishable and superior for the dipalmitate form.[2] Plasma 3R,3R'-zeaxanthin concentrations peaked between 9 and 24 hours for both forms.[2]

Pharmacokinetic ParameterFree ZeaxanthinThis compoundStatistical Significance
Dose 5 mg5 mgN/A
Mean AUC -~2-fold higher than free formp < 0.05
Tmax 9-24 hours9-24 hoursNot specified

Table 1: Summary of pharmacokinetic data from Breithaupt et al. (2004).

Experimental Workflow

experimental_workflow_human cluster_screening Screening & Enrollment cluster_intervention Intervention (Crossover Design) cluster_sampling Data Collection cluster_analysis Analysis s1 12 Healthy Volunteers (6 Male, 6 Female) i1 Group A: 5 mg Free Zeaxanthin in Yogurt s1->i1 washout 3-Week Washout Period i1->washout s2 Blood Sampling (0, 3, 6, 9, 12, 24 hours) i2 Group B: 5 mg this compound in Yogurt washout->i2 a1 Chiral HPLC Analysis of Plasma Zeaxanthin a2 Pharmacokinetic Analysis (AUC, Cmax, Tmax) experimental_workflow_rodent cluster_setup Animal Model Preparation cluster_treatment Treatment Groups cluster_duration Treatment Period cluster_analysis Outcome Assessment s1 Sprague-Dawley Rats s2 Induction of Disease Model (e.g., Hepatic Fibrosis) s1->s2 t1 Control Group (Vehicle) s2->t1 t2 This compound Group (e.g., 25 mg/kg) s2->t2 d1 Oral Gavage Daily for 6 Weeks t1->d1 t2->d1 a1 Blood & Tissue Collection d1->a1 a2 Biochemical & Histological Analysis a1->a2 absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymphatic System zd This compound fz_lumen Free Zeaxanthin zd->fz_lumen Hydrolysis micelle Mixed Micelle fz_lumen->micelle Incorporation srb1 SR-BI micelle->srb1 Uptake cel Carboxyl Ester Lipase (CEL) cel->zd bile Bile Salts bile->cel fz_cell Free Zeaxanthin srb1->fz_cell chylomicron Chylomicron Assembly fz_cell->chylomicron lymph To Circulation chylomicron->lymph

References

In Vivo Mechanism of Action of Zeaxanthin Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate (ZD), a carotenoid ester found abundantly in wolfberries (Lycium barbarum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] In vivo studies have demonstrated its therapeutic potential in various disease models, particularly those involving oxidative stress and inflammation. This technical guide provides an in-depth overview of the in vivo mechanism of action of this compound, with a focus on its hepatoprotective and retinoprotective effects. The information presented herein is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action in Hepatoprotection: Alcoholic Fatty Liver Disease (AFLD) Model

In a rat model of alcoholic fatty liver disease, this compound has been shown to exert significant hepatoprotective effects by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.[3][4]

Modulation of MAPK and NF-κB Signaling Pathways

This compound therapeutically improves hepatic function in AFLD by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] Chronic ethanol administration leads to the activation of pro-inflammatory and pro-apoptotic pathways. ZD intervention has been shown to counteract these effects.

Specifically, ZD administration in an AFLD rat model resulted in:

  • Inhibition of p38 MAPK and JNK phosphorylation: Ethanol intake significantly increases the phosphorylation of p38 MAPK and JNK. Treatment with ZD abolishes this increase.[3]

  • No significant effect on ERK phosphorylation: While ethanol decreases ERK phosphorylation, ZD treatment does not appear to reverse this particular effect.[3]

  • Inhibition of NF-κB activity: ZD diminishes the activity of NF-κB by restoring the levels of its inhibitor, IκBα.[1]

Ethanol Ethanol p38_MAPK p-p38 MAPK Ethanol->p38_MAPK JNK p-JNK Ethanol->JNK ERK p-ERK Ethanol->ERK | IKB IκBα Ethanol->IKB | ZD This compound ZD->p38_MAPK | ZD->JNK | ZD->IKB Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis NF_kB NF-κB IKB->NF_kB | Inflammation Inflammation (TNF-α, IL-1β, IL-6) NF_kB->Inflammation Retinal_Degeneration Retinal Degeneration (e.g., rd10 mutation) p_STAT3 p-STAT3 Retinal_Degeneration->p_STAT3 CCL2 CCL2 Retinal_Degeneration->CCL2 p_ERK p-ERK Retinal_Degeneration->p_ERK p_p38 p-p38 Retinal_Degeneration->p_p38 ZD This compound ZD->p_STAT3 | ZD->CCL2 | ZD->p_ERK | ZD->p_p38 | Photoreceptor_Survival Photoreceptor Survival ZD->Photoreceptor_Survival Inflammation Inflammation p_STAT3->Inflammation CCL2->Inflammation Apoptosis Apoptosis p_ERK->Apoptosis p_p38->Apoptosis AFLD_Model AFLD Rat Model (Sprague-Dawley Rats) Ethanol_Admin Ethanol Administration (10 weeks, intragastric) AFLD_Model->Ethanol_Admin Retinal_Degeneration_Model Retinal Degeneration Mouse Models (rd10 or C57BL/6J Mice) MNU_Injection MNU Injection (40 mg/kg, intraperitoneal) Retinal_Degeneration_Model->MNU_Injection Intravitreal_Injection Intravitreal ZD Injection (rd10 mice) Retinal_Degeneration_Model->Intravitreal_Injection ZD_Treatment_AFLD ZD Treatment (Weeks 5-10, 25 mg/kg/day) Ethanol_Admin->ZD_Treatment_AFLD Analysis_AFLD Analysis: - Histology - Western Blot - qRT-PCR - Oxidative Stress Assays - TUNEL Assay ZD_Treatment_AFLD->Analysis_AFLD ZDE_Treatment_Retina ZDE Treatment (2 weeks, daily oral gavage, 9 mg/kg) MNU_Injection->ZDE_Treatment_Retina Analysis_Retina Analysis: - Electroretinography (ERG) - Optomotor Response - Histology (ONL thickness) - Western Blot ZDE_Treatment_Retina->Analysis_Retina Intravitreal_Injection->Analysis_Retina

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Zeaxanthin Dipalmitate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate (ZD) is the primary dietary form of the xanthophyll carotenoid zeaxanthin, found abundantly in fruits like the goji berry (Lycium barbarum). It is an ester composed of a central zeaxanthin molecule with two palmitic acid molecules attached at either end[1][2]. As a lipophilic compound, ZD cannot be synthesized by the human body and must be obtained through diet[3]. While the biological effects of zeaxanthin—particularly its role in eye health as a component of the macular pigment and its antioxidant properties—are well-documented, understanding the pharmacokinetic profile of its dipalmitate ester form is critical for evaluating its efficacy as a nutraceutical and therapeutic agent[1][4][5]. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data and detailed experimental methodologies.

Pharmacokinetics and Metabolism

The journey of this compound from ingestion to tissue-specific activity involves several key pharmacokinetic phases. A crucial aspect of its metabolism is that the esterified form appears to significantly enhance the bioavailability of free zeaxanthin.

Absorption

This compound is not absorbed intact[3]. The absorption process begins in the small intestine, where the ester bonds are cleaved.

  • Hydrolysis: Upon release from the food matrix, ZD is hydrolyzed by intestinal enzymes, specifically pancreatic lipase and carboxyl ester lipase, into free zeaxanthin and two molecules of palmitic acid[3]. In vitro experiments have confirmed this hydrolysis and noted that no ZD is found within enterocytes, only free zeaxanthin (ZE) and zeaxanthin monoesters[3].

  • Micellar Solubilization: As a lipophilic compound, the resulting free zeaxanthin must be incorporated into mixed micelles, which are aggregates formed from bile salts, phospholipids, and other dietary lipids. This step is essential for its transport across the aqueous environment of the gut to the surface of the intestinal cells[1]. The nonpolar nature of the original ZD molecule is thought to facilitate more effective micelle formation prior to hydrolysis, which may account for its superior bioavailability compared to free zeaxanthin[3].

  • Enterocyte Uptake: The micellized zeaxanthin is then taken up by the enterocytes (intestinal absorptive cells), likely via scavenger receptors like SR-B1[1].

Studies consistently show that while ZD is not detected in blood plasma following ingestion, it results in significantly higher plasma concentrations of free zeaxanthin compared to the consumption of an equivalent amount of non-esterified zeaxanthin[3][6]. This suggests that esterification enhances the overall efficiency of zeaxanthin absorption.

Distribution

Once absorbed, free zeaxanthin is packaged into chylomicrons within the enterocytes. These lipoprotein particles are then released into the lymphatic system before entering the bloodstream for systemic distribution[1].

  • Plasma Transport: In the circulation, zeaxanthin is transported by various lipoproteins, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL)[7]. The specific affinity of zeaxanthin for HDL is believed to be linked to its targeted accumulation in the retina[7].

  • Tissue Accumulation: Zeaxanthin is distributed to several tissues. Animal models have shown that dietary supplementation with ZD-rich sources leads to increased zeaxanthin concentrations in the liver, spleen, and adipose tissue[3][4]. Most notably, zeaxanthin selectively accumulates in the macula of the retina, where its concentration can be up to 1000 times higher than in other tissues[1][8]. This targeted uptake is fundamental to its role in protecting the eye from oxidative stress and blue light damage[4].

Metabolism

The principal metabolic event for this compound is the pre-absorptive hydrolysis into free zeaxanthin, as described above. Post-absorption, the metabolism concerns the free zeaxanthin molecule. The formation of meso-zeaxanthin, a stereoisomer found in the macula, is a known metabolic conversion from related carotenoids, but one human study did not observe its formation within 24 hours of a single dose of ZD[6]. Further research is needed to fully elucidate the downstream metabolic pathways of zeaxanthin following its absorption from a ZD source.

Excretion

Specific studies detailing the excretion of this compound or its metabolites are limited. However, like other carotenoids, it is presumed that the primary route of elimination for zeaxanthin and its metabolites is through biliary excretion into the feces.

Quantitative Pharmacokinetic Data

The enhanced bioavailability of zeaxanthin from this compound has been quantified in human and animal studies.

Table 1: Human Pharmacokinetic Parameters of Zeaxanthin after Oral Ingestion

Study Parameter This compound (ZD) Source Non-Esterified Zeaxanthin Source Key Finding Reference
Study Design Randomized, single-blind crossover Randomized, single-blind crossover ZD leads to enhanced bioavailability. [6]
Subjects 12 healthy volunteers 12 healthy volunteers
Dose 5 mg (from wolfberry) 5 mg (synthetic)
Vehicle Yoghurt with a balanced breakfast Yoghurt with a balanced breakfast
Tmax (Peak Time) 9 - 24 hours 9 - 24 hours No significant difference in time to peak concentration. [6]
Area Under Curve (AUC) Significantly higher Lower The AUC for plasma zeaxanthin was significantly greater after ZD ingestion. [6]

| Bioavailability | ~2-fold greater AUC | Baseline | Supplementation with esterified zeaxanthin resulted in approximately two-fold greater mean AUC values. |[8] |

Table 2: Tissue Distribution of Zeaxanthin in Animal Models after Supplementation

Animal Model Supplement Source Duration Tissues Analyzed Key Finding Reference
Rhesus Monkeys Fructus lycii (Gou Qi Zi) extract 6 weeks Serum, Liver, Spleen, Macula Zeaxanthin levels were significantly elevated in serum, liver, spleen, and macula compared to controls. [3][4]
Rats Goji berry consumption Not specified Liver, Spleen, Fat Zeaxanthin concentration increased in these tissues after consumption. [3]

| Rats (AFLD Model) | this compound | 5 weeks | Liver | ZD treatment (25 mg/kg) improved liver health, indicating significant hepatic uptake and activity. |[1] |

Experimental Protocols

Methodologies used to study the pharmacokinetics and metabolism of this compound are crucial for interpreting the data. Below are detailed protocols from key studies.

Protocol: Human Bioavailability Assessment (Crossover Study)

This protocol is based on the study comparing plasma responses to ZD from wolfberry and non-esterified zeaxanthin[6][8].

  • Study Design: A randomized, single-blind, crossover design was implemented.

  • Participants: Twelve healthy volunteers were recruited for the study.

  • Intervention: Participants received a single 5 mg dose of either 3R,3'R-zeaxanthin dipalmitate (from wolfberry) or non-esterified 3R,3'R-zeaxanthin. The supplement was suspended in oil and administered with yoghurt as part of a balanced breakfast.

  • Washout Period: A three-week depletion period was scheduled between the two intervention days to ensure baseline levels were re-established.

  • Sample Collection: After an overnight fast, blood samples were collected via venipuncture before dosing (0 hours) and at 3, 6, 9, 12, and 24 hours post-ingestion.

  • Analytical Method: Plasma was separated, and the concentration of non-esterified 3R,3'R-zeaxanthin was determined using chiral High-Performance Liquid Chromatography (HPLC). The presence of the specific isomer in pooled plasma samples was confirmed using chiral Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS).

Protocol: ZD Extraction and Quantification from Goji Berries

This protocol outlines a validated method for extracting and quantifying ZD from its primary source[9][10].

  • Sample Preparation: The goji berry fruit was flash-frozen and ground to a fine powder using liquid nitrogen to prevent degradation of labile carotenoids.

  • Polysaccharide Removal: The powder underwent ultrasonication with water. This step efficiently removed water-soluble polysaccharides, which can interfere with solvent extraction.

  • Carotenoid Extraction: The remaining solid material was exhaustively extracted with a hexane:acetone (50:50, v/v) solvent mixture using ultrasonication.

  • Quantification: The extract was analyzed using an HPLC system with a Diode-Array Detector (HPLC-DAD).

    • Column: A C30 carotenoid column (e.g., YMC™ C30, 250 mm × 4.6 mm, 5 µm) was used for optimal separation.

    • Mobile Phase: A gradient elution system composed of 100% methanol (Solvent A) and 100% methyl tert-butyl ether (MTBE) (Solvent B) was employed.

    • Detection: The DAD was set to monitor at 450 nm, the characteristic absorption maximum for zeaxanthin. This compound was identified by its retention time and quantified against a standard curve.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

Metabolic Pathway of this compound cluster_ingestion Ingestion cluster_gut Small Intestine Lumen cluster_absorption Enterocyte cluster_circulation Circulation & Distribution ZD_Food This compound (in Goji Berry) Hydrolysis Hydrolysis ZD_Food->Hydrolysis Dietary Fats ZD_Food->Hydrolysis Lipase, Carboxyl Ester Lipase Free_ZE Free Zeaxanthin Hydrolysis->Free_ZE Micelle Micelle Formation Free_ZE->Micelle Bile Acids Uptake Uptake by Enterocyte Micelle->Uptake Chylomicron Incorporation into Chylomicrons Uptake->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Blood Bloodstream (Bound to Lipoproteins) Lymph->Blood Liver Liver Blood->Liver Distribution Spleen Spleen Blood->Spleen Distribution Macula Eye (Macula) Blood->Macula Distribution Human Bioavailability Study Workflow cluster_prep Phase 1: Preparation cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis Recruitment Recruit Healthy Volunteers Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Day1 Day 1: Administer Treatment A (e.g., ZD) Randomization->Day1 Blood_Draw1 Serial Blood Collection (0, 3, 6, 9, 12, 24h) Day1->Blood_Draw1 Washout 3-Week Washout Period Blood_Draw1->Washout Sample_Proc Plasma Separation & Storage Blood_Draw1->Sample_Proc Day2 Day 22: Administer Treatment B (e.g., Free ZE) Washout->Day2 Blood_Draw2 Serial Blood Collection (0, 3, 6, 9, 12, 24h) Day2->Blood_Draw2 Blood_Draw2->Sample_Proc HPLC Chiral HPLC & LC-MS Quantification of Zeaxanthin Sample_Proc->HPLC PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) HPLC->PK_Analysis Stats Statistical Comparison of Treatments PK_Analysis->Stats Factors Influencing Zeaxanthin Bioavailability center_node Zeaxanthin Bioavailability Food_Matrix Food Matrix Ease of release from food (e.g., lipid-dissolved in eggs vs. crystalline in corn) Food_Matrix->center_node Esterification Esterification This compound enhances micelle formation and subsequent absorption of free zeaxanthin Esterification->center_node Dietary_Lipids Dietary Lipids Essential for stimulating bile and forming micelles. Saturated fats may be more effective than PUFAs. Dietary_Lipids->center_node Processing Thermal Processing Can be beneficial (softens matrix) or deleterious (degrades carotenoid) Processing->center_node Polysaccharides Dietary Polysaccharides Can affect absorption; starch vs. alginate matrix shows different bioavailability Polysaccharides->center_node

References

The Role of Zeaxanthin Dipalmitate in Cellular Antioxidant Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin dipalmitate (ZD), a diester of zeaxanthin found in high concentrations in wolfberry (goji berry), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth examination of the molecular mechanisms through which ZD modulates cellular antioxidant pathways. It summarizes key quantitative data, details experimental methodologies for assessing its efficacy, and visualizes the intricate signaling networks it influences. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic and degenerative diseases. This compound, a lipophilic carotenoid, has emerged as a promising therapeutic agent due to its ability to scavenge free radicals and bolster endogenous antioxidant defense mechanisms.[1] Its esterified form enhances stability and bioavailability, making it a compelling candidate for pharmaceutical development.[1] This guide elucidates the cellular and molecular pathways through which ZD exerts its protective effects.

Core Mechanisms of Action

This compound employs a multi-pronged approach to combat oxidative stress, primarily by enhancing the expression and activity of endogenous antioxidant enzymes and modulating key signaling pathways that regulate the cellular stress response.

Upregulation of Antioxidant Enzymes

ZD has been shown to significantly increase the gene expression of crucial antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS.[2]

  • Superoxide Dismutase (SOD): ZD upregulates the expression of SOD1, an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2]

  • Catalase (CAT): ZD also enhances the expression of CAT, which is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful hydroxyl radicals.[2]

  • Glutathione S-Transferase (GST): ZD has been observed to restore the activity of GST, an enzyme critical for detoxifying xenobiotics and neutralizing endogenous toxic compounds by conjugating them with glutathione.[2]

Reduction of Oxidative Stress Markers

The efficacy of an antioxidant is often measured by its ability to reduce the biomarkers of oxidative damage. ZD has demonstrated a significant capacity to lower the levels of key oxidative stress indicators.

  • Malondialdehyde (MDA): As a product of lipid peroxidation, MDA is a widely used marker of oxidative damage to cell membranes. Treatment with ZD has been shown to significantly decrease MDA levels in various experimental models.[2][3]

  • 3-Nitrotyrosine (3-NTR): This marker indicates damage caused by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide. ZD has been shown to reduce the levels of 3-NTR.[2]

  • 8-isoprostane: A prostaglandin-like compound formed from the free-radical-catalyzed peroxidation of arachidonic acid, 8-isoprostane is another reliable marker of oxidative stress that is reduced by ZD treatment.[4]

Quantitative Data on the Antioxidant Effects of this compound

The following tables summarize the quantitative effects of this compound on various markers of antioxidant activity and oxidative stress as reported in preclinical studies.

Table 1: Effect of this compound on Antioxidant Enzyme Expression and Activity

ParameterModel SystemTreatment DetailsObserved EffectReference
Catalase (CAT) mRNA Expression Rat Alcoholic Fatty Liver Disease (AFLD) Model25 mg/kg ZD daily for 5 weeksSignificant recovery of ethanol-induced reduction in mRNA expression, comparable to control levels.[4]
Superoxide Dismutase 1 (SOD1) mRNA Expression Rat AFLD Model25 mg/kg ZD daily for 5 weeksSignificant recovery of ethanol-induced reduction in mRNA expression, comparable to control levels.[4]
Glutathione S-Transferase (GST) Activity Rat Hepatic Fibrosis Model25 mg/kg ZDRestoration of GST activity.[2]

Table 2: Effect of this compound on Oxidative Stress Markers

ParameterModel SystemTreatment DetailsObserved EffectReference
Malondialdehyde (MDA) Rat AFLD Model25 mg/kg ZD daily for 5 weeksSignificant reduction in ethanol-induced formation of MDA.[4]
8-isoprostane Rat AFLD Model25 mg/kg ZD daily for 5 weeksSignificant reduction in ethanol-induced formation of 8-isoprostane.[4]
Cellular Malondialdehyde (MDA) Carbon tetrachloride-induced hepatotoxicity in vitroConcentration-dependentSignificant decline in cellular MDA levels.[3]
Collagen Synthesis Cultured rat Ito cellsNot specifiedReduced collagen synthesis by 65.1% (p < 0.05) compared to untreated controls.[3]

Modulation of Cellular Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate key signaling pathways that govern the cellular response to oxidative stress and inflammation.

The Nrf2-Keap1-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including those for SOD, CAT, and GST, thereby initiating their transcription.[5][6] Zeaxanthin has been shown to disrupt the binding of Nrf2 to Keap1, promoting Nrf2 nuclear translocation and subsequent activation of phase II antioxidant enzymes.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZD Zeaxanthin Dipalmitate Keap1_Nrf2 Keap1-Nrf2 Complex ZD->Keap1_Nrf2 disrupts binding Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Nrf2_cyto sequesters ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (SOD, CAT, GST, etc.) ARE->Antioxidant_Genes activates Transcription Transcription

Figure 1: this compound's modulation of the Nrf2-Keap1-ARE pathway.
The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in regulating cellular processes such as inflammation, apoptosis, and stress responses. Chronic ethanol administration, for instance, leads to the phosphorylation and activation of p38 MAPK and JNK.[7] this compound has been shown to inhibit the ethanol-induced phosphorylation of these pro-inflammatory and pro-apoptotic kinases.[4][8] Interestingly, the therapeutic effects of ZD appear to be dependent on the inhibition of p38 MAPK and ERK, but not JNK.[4][8]

MAPK_Pathway cluster_mapk MAPK Cascades cluster_cellular_response Cellular Response Stress Oxidative Stress (e.g., Ethanol) p38 p38 MAPK Stress->p38 JNK JNK Stress->JNK ERK ERK Stress->ERK ZD Zeaxanthin Dipalmitate p_p38 p-p38 ZD->p_p38 inhibits p_JNK p-JNK ZD->p_JNK inhibits p38->p_p38 JNK->p_JNK p_ERK p-ERK ERK->p_ERK Inflammation Inflammation p_p38->Inflammation Apoptosis Apoptosis p_p38->Apoptosis p_JNK->Apoptosis p_ERK->Inflammation

Figure 2: this compound's influence on the MAPK signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay quantifies lipid peroxidation by measuring MDA.

Materials:

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Tissue homogenate or cell lysate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice.

  • Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitate and collect the supernatant.

  • Reaction: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Quantification: Determine the MDA concentration using a standard curve prepared with TMP.[1][9]

Superoxide Dismutase (SOD) Activity Assay

This assay measures the inhibition of a superoxide-generating reaction by SOD present in the sample.

Materials:

  • Xanthine

  • Xanthine Oxidase

  • A detection agent that reacts with superoxide (e.g., WST-1 or NBT)

  • Tissue homogenate or cell lysate

  • Plate reader

Procedure:

  • Sample Preparation: Prepare tissue homogenate or cell lysate in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, add the sample, xanthine, and the detection agent.

  • Initiation: Start the reaction by adding xanthine oxidase to each well. This will generate superoxide radicals.

  • Measurement: The detection agent will react with the superoxide radicals to produce a colored product. The SOD in the sample will inhibit this reaction. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) kinetically.

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of color formation.[5][10][11][12]

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide by catalase.

Materials:

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer

  • Tissue homogenate or cell lysate

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in cold phosphate buffer.

  • Reaction: In a UV-transparent cuvette, add the sample to the phosphate buffer.

  • Initiation: Add H₂O₂ solution to the cuvette to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm as H₂O₂ is consumed.

  • Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition, using the extinction coefficient of H₂O₂ at 240 nm.[13][14][15][16][17]

Glutathione S-Transferase (GST) Activity Assay

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST.

Materials:

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Phosphate buffer

  • Tissue homogenate or cell lysate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a cytosolic fraction from tissue homogenate or cell lysate.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.

  • Initiation: Add the sample to the reaction mixture.

  • Measurement: Measure the increase in absorbance at 340 nm as the GS-CDNB conjugate is formed.

  • Calculation: GST activity is calculated based on the rate of change in absorbance, using the extinction coefficient of the GS-CDNB conjugate.[2][4][18][19][20]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of antioxidant enzymes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for CAT, SOD1, and a reference gene (e.g., GAPDH or β-actin)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Amplification: Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the reference gene, using the ΔΔCt method.[21][22][23][24][25]

Figure 3: General experimental workflow for assessing the antioxidant effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for combating conditions associated with oxidative stress. Its ability to upregulate endogenous antioxidant enzymes and modulate key signaling pathways like Nrf2 and MAPK underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.

Future studies should focus on elucidating the precise molecular interactions of ZD within these signaling cascades, exploring its efficacy in a wider range of disease models, and ultimately translating these promising preclinical findings into clinical applications. The development of optimized delivery systems to enhance the bioavailability of this lipophilic compound will also be crucial for maximizing its therapeutic potential.

References

Zeaxanthin Dipalmitate: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin dipalmitate (ZD), a carotenoid ester predominantly found in wolfberries (Lycium barbarum), has garnered significant scientific interest for its potent anti-inflammatory and anti-oxidative properties. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to ZD. It details the experimental protocols used to investigate its biological activities, summarizes quantitative data from various studies, and visualizes the molecular pathways through which it exerts its therapeutic effects. This document serves as a core resource for researchers and professionals involved in the development of novel therapeutics based on this promising natural compound.

Discovery and History of Research

This compound's journey from a plant pigment to a molecule of therapeutic interest is rooted in the study of traditional medicine, specifically the use of wolfberries (goji berries). For centuries, these fruits have been used in traditional Chinese medicine to nourish the liver and improve vision.[1][2] Modern scientific investigation into the bioactive constituents of wolfberries led to the identification of this compound as the most abundant carotenoid.[1][2][3][4]

Early research, such as a study published in 2002, focused on the hepatoprotective effects of ZD isolated from Lycium chinense. This work provided initial evidence of its ability to protect against liver damage induced by toxins like carbon tetrachloride.[5] Subsequent studies have expanded on these findings, exploring its role in various liver diseases, including alcoholic fatty liver disease (AFLD) and hepatic fibrosis.[1][6][7]

More recently, research has unveiled the significant potential of ZD in ophthalmology. Studies have demonstrated its ability to delay retinal degeneration in animal models of retinitis pigmentosa (RP) by modulating inflammatory and apoptotic pathways.[2][8][9] This has opened new avenues for investigating ZD as a potential therapeutic agent for degenerative eye diseases. The anti-inflammatory and anti-oxidative stress effects of ZD are now recognized as the primary mechanisms underlying its diverse biological activities.[8][9][10]

Physicochemical Properties and Quantitative Data

This compound, with the chemical formula C72H116O4 and a molecular weight of 1045.7, is a diester of zeaxanthin and palmitic acid.[11][12] It is a lipophilic molecule, a property that influences its bioavailability and tissue distribution.[1]

Table 1: Concentration of this compound in Wolfberry (Lycium barbarum)
Source MaterialConcentration of this compoundReference
Dry Fruit3.12 ± 0.06 mg/g[13]
ZD-Enriched Wolfberry Extract (ZDE)28.61 ± 0.64 mg/g[13]
Dry Matter (as a percentage of total carotenoids)31% - 80%[1][2][4][14]
Table 2: In Vivo Efficacy and Dosage in Animal Models
Animal ModelDisease ModelTreatment and DosageKey FindingsReference
RatsAlcoholic Fatty Liver Disease (AFLD)25 mg/kg ZD daily (oral) for 5 weeksAlleviated AFLD symptoms, reduced hepatic fat accumulation, oxidative stress, inflammation, and apoptosis.[6]
RatsCarbon Tetrachloride-induced Hepatic Fibrosis25 mg/kg Zeaxanthin (form not specified)Reduced hepatic collagen deposition and markers of liver damage (AST, ALP).[7][12]
rd10 MiceRetinitis Pigmentosa (RP)Single intravitreal injection (approx. 4 μM)Improved visual behavior, delayed photoreceptor degeneration, and improved retinal cell light responses.[8][10]
C57BL/6 MiceN-methyl-N-nitrosourea (MNU)-induced Photoreceptor Degeneration9 mg/kg ZDE daily (oral) for 2 weeksImproved photoreceptor survival, enhanced retinal light responses, and improved visual acuity.[2][13]
Table 3: In Vitro Activity
Cell TypeAssayKey FindingIC50 / KdReference
Hepatic Stellate CellsTGF-β-induced activationInhibition of activation186.34 µM[7][12]
p2X7 ReceptorDirect InteractionPositive dose-dependent interaction81.2 nM[10]
Adiponectin Receptor 1 (AdipoR1)Direct InteractionPositive dose-dependent interaction533 nM[10]

Key Experimental Protocols

Extraction and Quantification of this compound from Wolfberry

Objective: To extract and quantify ZD from dried wolfberry fruit.

Methodology:

  • A specific amount of dried wolfberry is soaked in water (5 times its volume) for 2 hours and then crushed.

  • The crushed material is subjected to extraction using an organic solvent method.

  • The concentration of ZD in the resulting extract is identified and quantified using High-Performance Liquid Chromatography (HPLC).[2][15]

  • A standard curve is generated using pure ZD to accurately determine the concentration in the extract.[15][13]

Animal Model of Alcoholic Fatty Liver Disease (AFLD)

Objective: To evaluate the therapeutic effects of ZD on AFLD in rats.

Methodology:

  • Rats are randomly assigned to control, AFLD, and ZD treatment groups.

  • The AFLD and ZD groups receive a 10-week intragastric administration of 4.0 g/kg ethanol.

  • From the 5th to the 10th week, the ZD group also receives a daily oral administration of 25 mg/kg ZD.

  • At the end of the 10-week period, various parameters are assessed, including body weight, hepatic fat accumulation, and markers of oxidative stress, inflammation, and apoptosis in the liver.[6] Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are also measured.[6]

Animal Model of Retinitis Pigmentosa (rd10 Mice)

Objective: To investigate the effect of ZD on retinal degeneration in a genetic mouse model of RP.

Methodology:

  • On postnatal day 16 (P16), rd10 mice receive a single intravitreal injection of ZD or a control vehicle.

  • At P25, retinal function and structure are assessed using a visual behavior test, multi-electrode-array recordings, and immunostaining.

  • Retinal pathogenic gene expression and regulation of signaling pathways are analyzed using transcriptome sequencing and western blotting.[8][9]

In Vitro Hepatoprotective Activity Assay

Objective: To determine the effect of ZD on toxin-induced liver cell damage.

Methodology:

  • Rat hepatocytes are cultured in a medium containing carbon tetrachloride to induce toxicity.

  • The cells are treated with varying concentrations of ZD.

  • Hepatoprotective activity is assessed by measuring cellular malondialdehyde (MDA) levels, a marker of lipid peroxidation.[5]

Signaling Pathways and Mechanisms of Action

Research has identified several key signaling pathways that are modulated by this compound, primarily contributing to its anti-inflammatory and cytoprotective effects.

MAPK Signaling Pathway

In the context of both liver disease and retinal degeneration, ZD has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It can inhibit the phosphorylation of p38 MAPK and ERK, but not JNK, to reduce inflammatory stress.[6][8]

MAPK_Pathway ZD Zeaxanthin Dipalmitate p38 p38 MAPK ZD->p38 inhibits ERK ERK ZD->ERK inhibits Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis ERK->Inflammation

Caption: ZD inhibits p38 MAPK and ERK to reduce inflammation and apoptosis.

STAT3 and CCL2 Signaling in Retinal Degeneration

In a mouse model of retinitis pigmentosa, ZD was found to reduce the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Chemokine (C-C motif) Ligand 2 (CCL2). This downregulation contributes to its anti-inflammatory effects in the retina.[8][9]

STAT3_CCL2_Pathway ZD Zeaxanthin Dipalmitate STAT3 STAT3 Activation ZD->STAT3 reduces CCL2 CCL2 Expression ZD->CCL2 reduces Inflammation Retinal Inflammation STAT3->Inflammation CCL2->Inflammation

Caption: ZD reduces retinal inflammation by downregulating STAT3 and CCL2.

Experimental Workflow for Evaluating ZD in Photoreceptor Degeneration

The following workflow illustrates the experimental design for assessing the efficacy of an orally administered ZD-enriched wolfberry extract (ZDE) in a mouse model of chemically induced photoreceptor degeneration.

Experimental_Workflow start Start: Adult C57 Mice treatment Daily Oral ZDE Administration (2 weeks) start->treatment induction MNU Injection (40 mg/kg) at 1 week treatment->induction assessment Post-Treatment Assessment treatment->assessment behavior Visual Behavior Test assessment->behavior erg Electroretinogram (ERG) assessment->erg immuno Immunostaining of Retina assessment->immuno end End: Data Analysis behavior->end erg->end immuno->end

Caption: Workflow for testing ZDE in a mouse model of photoreceptor degeneration.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of hepatology and ophthalmology. Its well-documented anti-inflammatory and anti-oxidative properties, mediated through the modulation of key signaling pathways such as MAPK, STAT3, and CCL2, provide a strong scientific basis for its further development. The data summarized in this guide highlight the consistent efficacy of ZD in various preclinical models.

Future research should focus on several key areas. Clinical trials are needed to validate the therapeutic efficacy of ZD in human populations for conditions such as liver disease and retinal degeneration. Further investigation into the pharmacokinetics and bioavailability of ZD will be crucial for optimizing dosage and delivery methods. Finally, a deeper exploration of its molecular targets and mechanisms of action could uncover new therapeutic applications for this versatile carotenoid.

References

Zeaxanthin Dipalmitate: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin dipalmitate (ZD), a diester of zeaxanthin and palmitic acid, is a prominent lipophilic carotenoid found in high concentrations in the fruits of Lycium barbarum (Goji berry) and Lycium chinense, plants with a long history of use in Traditional Chinese Medicine (TCM).[1][2][3] In TCM, Goji berry is traditionally used to address kidney yin and liver blood deficiencies, often manifesting as symptoms like dry eyes and blurred vision.[1][3] Modern scientific inquiry has delved into the pharmacological properties of ZD, revealing a spectrum of biological activities that substantiate its traditional applications and suggest novel therapeutic potentials. This technical guide provides a comprehensive overview of ZD, focusing on its extraction, quantification, biological mechanisms, and the experimental methodologies employed in its study. All quantitative data are summarized for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized to support further research and development.

Traditional Chinese Medicine Perspective

In the framework of TCM, Lycium barbarum (Gou qi zi) is categorized as a tonic herb that nourishes the liver and kidneys, and brightens the eyes.[4][5] Its use is indicated for conditions attributed to yin and blood deficiency, such as dizziness, blurred vision, and soreness of the lower back and knees.[1] The therapeutic effects of Goji berry on eye health are particularly noteworthy, with traditional texts and modern clinical observations pointing to its efficacy in managing age-related visual decline and other ocular disorders.[4][5][6] While TCM theory does not describe specific molecular entities, the therapeutic actions of Goji berry are now being elucidated through the study of its chemical constituents, with this compound emerging as a key bioactive compound.[1][7]

Physicochemical Properties and Extraction

This compound is a non-provitamin A xanthophyll carotenoid.[1][2] It is a lipophilic molecule, a property that dictates its solubility and the methods for its extraction and analysis.[1]

Extraction Methodologies

Several methods have been developed for the extraction of ZD from Lycium fruits, each with its own set of advantages and efficiencies.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodKey ParametersSolvent System(s)Reported Yield/EfficiencyReference(s)
Ultrasonic-Assisted Extraction (UAE) Ultrasonic Power: 360 W; Ultrasonic Time: 40 min; Solvent to Sample Ratio: 30 mL/gNot specified in abstract5.40 mg/g of ZDP[8]
Supercritical Fluid CO2 Extraction (SFE-CO2) Pressure: 250 bar; Temperature: 60 °C; Time: 2.0 h; CO2 Flow: 30 g/min ; Cosolvent: 2% ethanolSupercritical CO2 with ethanol0.08 g/100 g (0.8 mg/g) of ZDP; 17 g/100 g of oil[9][10]
Solvent Extraction for HPLC Analysis Grinding in liquid N2; Ultrasonication with water; Extraction with hexane/acetoneHexane/acetone (50:50)Exhaustive extraction for analytical purposes[11]
Solvent Extraction for HPLC Analysis Not specifiedPetroleum ether/acetone (1:1)ZD constituted 31-56% of total carotenoids[1]
Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of ZD.

Table 2: HPLC Methods for this compound Quantification

ColumnMobile PhaseDetectionApplicationReference(s)
Alltima C18Acetonitrile/dichloromethane (42:58)Diode-Array Detector (DAD)Quantification in Lycium fruits[12]
Ascentis RP-Amide, 5 μm, 4.6 mm i.d. × 15 cmGradient of acetonitrile, methanol, and ethyl acetatePhotodiode array detector (450 nm)Determination in foods (capsule/tablet)[13]
Not specifiedAcetone/methanol (55:45)Not specifiedIsolation from Goji berry[1]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with significant research focused on its hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant properties.

Hepatoprotective Effects

ZD has demonstrated significant protective effects against various forms of liver injury.

  • In Alcoholic Fatty Liver Disease (AFLD): ZD attenuates ethanol-induced hepatotoxicity by improving liver histology, reducing steatosis, and decreasing hepatic apoptosis and inflammation.[14] It also restores mitochondrial autophagy (mitophagy) that is suppressed by ethanol.[15][16]

  • In Non-Alcoholic Steatohepatitis (NASH): ZD reduces steatosis, inflammation, and fibrosis, and restores liver function in animal models of NASH.[1] It upregulates antioxidant enzymes and reduces oxidative stress markers.[1]

  • In Carbon Tetrachloride (CCl4)-induced Liver Injury: ZD shows significant hepatoprotective activity against CCl4 toxicity, reducing cellular malondialdehyde (MDA) levels.[17]

  • Anti-fibrotic Activity: In a rat model of bile duct ligation/scission-induced hepatic fibrosis, ZD reduced serum markers of liver damage and collagen deposition.[18]

Neuroprotective Effects, Particularly in Retinal Health

Consistent with the traditional use of Goji berry for eye health, ZD has been shown to have potent neuroprotective effects in the retina.

  • In Retinitis Pigmentosa (RP): Intravitreal injection of ZD in a mouse model of RP (rd10 mice) improved visual behavior, delayed photoreceptor degeneration, and improved light responses of retinal cells.[7][15][19][20][21] It also reduced the expression of genes involved in inflammation, apoptosis, and oxidative stress.[7][15][19]

  • Mechanism in Retinal Protection: The protective effects of ZD in the retina are mediated through its anti-inflammatory and anti-oxidative stress functions, involving the modulation of STAT3, CCL2, and MAPK signaling pathways.[7][19][22]

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory and antioxidant activities of ZD are central to its therapeutic effects.

  • Modulation of Inflammatory Pathways: ZD has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the chemokine MCP-1.[1][14] It also inhibits the NF-κB signaling pathway.[14]

  • Reduction of Oxidative Stress: ZD enhances the expression and activity of endogenous antioxidant enzymes like catalase (CAT) and superoxide dismutase 1 (SOD1).[1][14] It also reduces oxidative stress markers such as MDA and 8-isoprostane.[1][14]

Signaling Pathways Modulated by this compound

ZD exerts its biological effects by interacting with specific cellular receptors and modulating downstream signaling cascades.

  • Direct Receptor Interaction: ZD directly interacts with the P2X7 receptor (Kd=81.2 nM) and adiponectin receptor 1 (AdipoR1; Kd=533 nM).[15][16]

  • Downstream Signaling: The interaction with these receptors modulates pathways including the PI3K-Akt and AMPK-FoxO3a pathways, which are involved in the restoration of mitophagy.[16] In the context of liver disease and retinal degeneration, ZD has been shown to modulate the MAPK (p38 and ERK, but not JNK), STAT3, and CCL2 pathways.[7][14][19]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Extraction and Purification of this compound

Protocol 1: Ultrasonic-Assisted Extraction (UAE) and High-Speed Counter-Current Chromatography (HSCCC) Purification [8]

  • Sample Preparation: Fully ripe fruits of Lycium barbarum L. are dried and powdered.

  • Ultrasonic-Assisted Extraction:

    • The powdered sample is mixed with the extraction solvent at a ratio of 30 mL/g.

    • The mixture is subjected to ultrasonication at a power of 360 W for 40 minutes.

    • The extract is filtered and the solvent is evaporated to yield the crude extract.

  • HSCCC Purification:

    • A two-phase solvent system composed of n-hexane/dichloromethane/acetonitrile (10/3/7, v/v/v) is prepared and equilibrated.

    • The crude extract is dissolved in the stationary phase and injected into the HSCCC instrument.

    • The separation is performed at an appropriate rotational speed and flow rate.

    • Fractions are collected and analyzed by HPLC to identify those containing ZD with a purity >95%.

In Vivo Animal Studies

Protocol 2: Evaluation of Hepatoprotective Effects in an Alcoholic Fatty Liver Disease (AFLD) Rat Model [14]

  • Animal Model: Female Sprague-Dawley rats are used.

  • Induction of AFLD: Rats are administered 4 g/kg of ethanol daily for 10 weeks.

  • ZD Treatment: From the 5th to the 10th week, a subgroup of ethanol-treated rats receives a daily oral gavage of 25 mg/kg of this compound.

  • Outcome Measures:

    • Histological Analysis: Liver tissues are collected, fixed, sectioned, and stained (e.g., H&E, Oil Red O) to assess steatosis, inflammation, and injury.

    • Biochemical Analysis: Serum levels of ALT and AST are measured.

    • Oxidative Stress Markers: Hepatic levels of MDA, 8-isoprostane, CAT, and SOD1 are quantified.

    • Inflammatory Markers: Hepatic protein expression of TNF-α, IL-1β, IL-6, and MCP-1 is determined by Western blotting or ELISA.

    • Apoptosis Assays: Caspase-3/7 activity and Bcl-2 expression are measured.

    • Signaling Pathway Analysis: The activation states of NF-κB, p38 MAPK, ERK, and JNK are assessed by Western blotting of their phosphorylated and total forms.

Protocol 3: Evaluation of Neuroprotective Effects in a Mouse Model of Retinitis Pigmentosa (rd10 mice) [19]

  • Animal Model: rd10 mice, a genetic model of retinitis pigmentosa.

  • ZD Administration: On postnatal day 16 (P16), a single intravitreal injection of approximately 4 μM this compound is administered to one eye. The contralateral eye receives a vehicle control injection.

  • Functional Assessment (at P25):

    • Visual Behavior Test: An optomotor test is used to measure visual acuity.

    • Electroretinography (ERG): Multi-electrode-array recordings are performed to assess the light responses of photoreceptors, bipolar cells, and retinal ganglion cells.

  • Structural and Molecular Analysis (at P25):

    • Immunohistochemistry: Retinal sections are stained to visualize photoreceptor morphology and markers of glial activation (e.g., GFAP). The thickness of the outer nuclear layer (ONL) is measured.

    • Transcriptome Sequencing (RNA-seq): RNA is extracted from the retina to analyze the expression of genes involved in inflammation, apoptosis, and oxidative stress.

    • Western Blotting: The protein levels and activation states of STAT3, CCL2, ERK, p38, and JNK are determined.

In Vitro Cellular Assays

Protocol 4: Assessment of Mitophagy Restoration in Ethanol-Treated BRL-3A Cells [15]

  • Cell Culture: BRL-3A rat liver cells are cultured under standard conditions.

  • Ethanol and ZD Treatment:

    • Cells are pre-treated with 1 µM this compound for 2 hours.

    • Following pre-treatment, cells are exposed to 250 mM ethanol.

  • Outcome Measures:

    • Cell Viability: Assessed using a standard viability assay (e.g., MTT).

    • Apoptosis: Caspase-3/7 activity is measured.

    • Autophagy/Mitophagy Markers: The protein expression of Atg5, beclin-1, LC3A/B, and p62 is analyzed by Western blotting. LC3B puncta formation is visualized by immunofluorescence.

Visualizations

Signaling Pathways

Zeaxanthin_Dipalmitate_Signaling ZD This compound P2X7 P2X7 Receptor ZD->P2X7 Binds AdipoR1 AdipoR1 ZD->AdipoR1 Binds MAPK MAPK Pathway (p38, ERK) ZD->MAPK Modulates STAT3 STAT3 Pathway ZD->STAT3 Modulates CCL2 CCL2 Pathway ZD->CCL2 Modulates NFkB NF-κB Pathway ZD->NFkB Inhibits Oxidative_Stress_down Oxidative Stress ↓ ZD->Oxidative_Stress_down PI3K_Akt PI3K-Akt Pathway P2X7->PI3K_Akt AMPK_FoxO3a AMPK-FoxO3a Pathway AdipoR1->AMPK_FoxO3a Mitophagy Mitophagy Restoration PI3K_Akt->Mitophagy AMPK_FoxO3a->Mitophagy NLRP3 NLRP3 Inflammasome Mitophagy->NLRP3 Inhibits Hepatoprotection Hepatoprotection Mitophagy->Hepatoprotection Inflammation_down Inflammation ↓ NLRP3->Inflammation_down Inflammation_down->Hepatoprotection Neuroprotection Neuroprotection (Retina) Inflammation_down->Neuroprotection MAPK->Inflammation_down Apoptosis_down Apoptosis ↓ MAPK->Apoptosis_down STAT3->Inflammation_down CCL2->Inflammation_down NFkB->Inflammation_down Apoptosis_down->Hepatoprotection Apoptosis_down->Neuroprotection Oxidative_Stress_down->Hepatoprotection Oxidative_Stress_down->Neuroprotection

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow_AFLD cluster_model AFLD Animal Model cluster_analysis Analysis start Sprague-Dawley Rats ethanol Ethanol Administration (4 g/kg/day, 10 weeks) start->ethanol control Control Groups start->control zd_treat ZD Treatment (25 mg/kg/day, weeks 5-10) ethanol->zd_treat histology Liver Histology (H&E, Oil Red O) zd_treat->histology biochem Serum Biochemistry (ALT, AST) zd_treat->biochem markers Molecular Markers (Western, ELISA, qPCR) zd_treat->markers control->histology control->biochem control->markers

Caption: Workflow for in vivo hepatoprotective studies of ZD.

Future Directions and Conclusion

This compound, a key bioactive constituent of Lycium barbarum, stands as a compelling molecule where traditional medicinal wisdom aligns with modern pharmacological evidence. Its demonstrated efficacy in preclinical models of liver and retinal diseases, underpinned by its potent anti-inflammatory and antioxidant activities, positions it as a strong candidate for further drug development.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of ZD in humans are crucial. Its lipophilic nature may present challenges for oral bioavailability, and formulation strategies such as microencapsulation could be explored to enhance its delivery.[9][10]

  • Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to validate the therapeutic efficacy and safety of ZD in human populations for conditions such as NAFLD/NASH and retinitis pigmentosa.

  • Elucidation of Molecular Targets: While key signaling pathways have been identified, further research to pinpoint the direct molecular targets and downstream effectors of ZD will provide a more complete understanding of its mechanism of action.

  • Synergistic Effects: Investigating the potential synergistic effects of ZD with other compounds present in Goji berry, such as Lycium barbarum polysaccharides (LBP), could reveal more effective therapeutic strategies.

References

Methodological & Application

Application Note: Quantification of Zeaxanthin Dipalmitate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Zeaxanthin dipalmitate, a predominant carotenoid found in sources such as Goji berries (Lycium barbarum), using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD). This compound is of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties.[1][2] This document outlines a comprehensive methodology, including sample preparation, HPLC analysis, and method validation, to ensure accurate and reproducible quantification.

Introduction

This compound is a diester of zeaxanthin and palmitic acid. It is the primary form in which zeaxanthin is found in certain fruits, most notably Goji berries, where it can constitute 31-56% of the total carotenoids.[1][3] Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of extracts, and for research into its pharmacokinetic and pharmacodynamic properties. HPLC is a reliable and widely used technique for the analysis of carotenoids due to its high resolution and sensitivity.[3][4] This document presents a consolidated and validated HPLC method for the determination of this compound.

Experimental Protocols

Sample Preparation: Extraction from Lycium barbarum (Goji Berries)

A robust extraction protocol is essential for the accurate quantification of this compound, ensuring its exhaustive and repeatable extraction from the complex fruit matrix.[4]

Materials:

  • Lyophilized and powdered Goji berries

  • Liquid nitrogen

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Deionized water

  • Ultrasonicator

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Grind the dried Goji berries into a fine powder, preferably using liquid nitrogen to aid the grinding process and prevent degradation of labile carotenoids.[4]

  • To remove polysaccharides, which can interfere with the extraction, suspend the powder in deionized water and sonicate for 15-20 minutes.[4]

  • Centrifuge the suspension and discard the supernatant.

  • To the remaining pellet, add a solvent mixture of hexane and acetone (50:50, v/v).[4]

  • Sonicate the mixture for 20 minutes to facilitate the extraction of carotenoids.

  • Centrifuge the mixture and collect the supernatant containing the extracted this compound.

  • Repeat the extraction process with the pellet until the solvent is colorless to ensure exhaustive extraction.

  • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.

HPLC Method for Quantification

This section details the instrumental conditions for the chromatographic separation and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis or Diode Array Detector (DAD)

  • C18 or C30 analytical column

Chromatographic Conditions:

Two effective methods are presented below, offering flexibility based on available columns and solvents.

ParameterMethod 1Method 2
Column Alltima C18 (250 mm x 4.6 mm, 5 µm)[3]YMC™ C30 Carotenoid (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Isocratic: Acetonitrile:Dichloromethane (42:58, v/v)[3]Gradient: A: Methanol (100%); B: Methyl tert-butyl ether (MTBE) (100%)[5]
Gradient Program N/A0-10 min: 14% B; 10-20 min: 14-30% B; 20-40 min: 30-50% B; 40-60 min: 50% B; 60-65 min: 50-14% B[5]
Flow Rate 1.0 mL/min1.0 mL/min[5]
Injection Volume 20 µL10 µL[5]
Column Temperature Ambient30°C[5]
Detection Wavelength 450 nm[5]450 nm[5]
Preparation of Standard Solutions and Calibration Curve
  • Prepare a stock solution of this compound standard of known purity in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard. The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for a validated HPLC-DAD method for the analysis of this compound in Goji berries.

Validation ParameterResult
Precision (%RSD) 3.81 - 4.13[4]
Accuracy (Recovery %) 94 - 107[4]
Recovery RSD (%) < 2[4]

This data is based on a validated method and demonstrates the robustness and reliability of the HPLC approach for quantifying this compound.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Start: Goji Berry Sample grind Grind with Liquid N2 start->grind polysaccharide_removal Ultrasonication with Water grind->polysaccharide_removal centrifuge1 Centrifugation polysaccharide_removal->centrifuge1 extraction Exhaustive Extraction with Hexane:Acetone (1:1) centrifuge1->extraction Pellet centrifuge2 Centrifugation extraction->centrifuge2 evaporation Evaporation of Solvent centrifuge2->evaporation Supernatant reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Inject Sample into HPLC reconstitution->hplc_injection separation Chromatographic Separation (C18/C30 Column) hplc_injection->separation detection Detection at 450 nm separation->detection quantification Quantification using Calibration Curve detection->quantification end End: this compound Concentration quantification->end

Caption: Experimental Workflow for Quantification of this compound.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Goji Berry Sample extraction Extraction sample->extraction standard This compound Standard hplc HPLC Analysis standard->hplc extraction->hplc concentration Concentration of this compound hplc->concentration quality_assessment Quality Assessment of Product concentration->quality_assessment

References

Application Note: Extraction and Quantification of Zeaxanthin Dipalmitate from Wolfberry (Lycium barbarum)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a diester of zeaxanthin and palmitic acid, is the primary carotenoid found in wolfberries (Lycium barbarum), also known as goji berries. It is a potent antioxidant and is of significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, particularly in eye health. This document provides detailed protocols for the extraction, purification, and quantification of this compound from wolfberry fruit.

Extraction Methodologies

Several methods have been established for the effective extraction of this compound from wolfberries. The choice of method may depend on the desired scale, purity, and available equipment. This note details three primary methods: Ultrasonic-Assisted Extraction (UAE), Supercritical Fluid CO2 Extraction (SFE-CO2), and conventional Organic Solvent Extraction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and outcomes for each extraction method.

Table 1: Ultrasonic-Assisted Extraction (UAE) Parameters [1]

ParameterOptimal Value
Ultrasonic Power360 W
Ultrasonic Time40 min
Solvent to Sample Ratio30 mL/g
Yield of this compound 5.40 mg/g

Table 2: Supercritical Fluid CO2 (SFE-CO2) Extraction Parameters [2][3][4]

ParameterOptimal Value
Extraction Pressure250 bar
Extraction Temperature60 °C
Dynamic Extraction Time2.0 h
CO2 Flow Rate30 g/min
Cosolvent2% Ethanol
Yield of Oil 17 g/100 g
Yield of this compound 0.08 g/100 g

Table 3: Organic Solvent Extraction Parameters [5][6]

ParameterValue
Solvent SystemHexane:Ethanol (2.6:1, v/v)
Solid-to-Liquid Ratio1:20 (w/v)
Extraction Temperature50 °C
Extraction Time1 hour (repeated once)
This compound Concentration in Extract 28.61 ± 0.64 mg/g
This compound Concentration in Raw Fruit 3.12 ± 0.06 mg/g

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is based on the work of Zhang et al. (2020) and is suitable for efficient, lab-scale extraction.[1]

1. Sample Preparation:

  • Dry the wolfberries and grind them into a fine powder.

2. Extraction:

  • Place a known weight of the powdered wolfberry into an extraction vessel.
  • Add the extraction solvent at a ratio of 30 mL per gram of sample.
  • Place the vessel in an ultrasonic bath.
  • Apply ultrasonic power of 360 W for 40 minutes.

3. Post-Extraction:

  • Filter the mixture to separate the extract from the solid residue.
  • The resulting extract can be used for purification or direct analysis.

Protocol 2: Supercritical Fluid CO2 (SFE-CO2) Extraction

This method is environmentally friendly and yields a high-quality extract. The following protocol is optimized for the extraction of oil rich in this compound from wolfberry seeds and peels.[2][3][4]

1. Sample Preparation:

  • Use the residue from wolfberry juice processing (seeds and peels).
  • Dry the residue at 55 °C and crush it to an 80-100 mesh size.

2. Extraction:

  • Load the prepared sample into the extraction vessel of a supercritical fluid extractor.
  • Set the extraction pressure to 250 bar and the temperature to 60 °C.
  • Introduce supercritical CO2 at a flow rate of 30 g/min .
  • Add 2% ethanol as a cosolvent.
  • Perform the extraction for a dynamic time of 2.0 hours.

3. Collection:

  • The extracted oil containing this compound is collected in the separator.

Protocol 3: Organic Solvent Extraction for Enriched Extract

This protocol is designed to produce an extract with a high concentration of this compound.[5][6]

1. Pre-treatment of Wolfberry:

  • Soak dried wolfberries in 5 times their volume of water for 2 hours.
  • Crush the soaked berries using a pulverizer.
  • Add the same volume of water again and ultrasonicate for 60 minutes.
  • Centrifuge the mixture at 5000g for 10 minutes to separate the supernatant (containing polysaccharides) and the precipitate.
  • Collect the precipitate and dry it at 40 °C, then crush it to obtain a coarse residue.

2. Extraction:

  • Mix the coarse residue with a solvent mixture of hexane and ethanol (2.6:1, v/v) at a solid-to-liquid ratio of 1:20 (w/v).
  • Extract at 50 °C for 1 hour with stirring.
  • Filter the mixture through a 150-mesh sieve and collect the filtrate.
  • Repeat the extraction process on the filter residue with fresh solvent.

3. Concentration:

  • Combine the filtrates from both extractions.
  • Concentrate the combined filtrate using a rotary evaporator at 60 °C under a negative pressure of 0.08 MPa until no more solvent evaporates.
  • The resulting oily orange solid is the this compound-enriched extract.

Purification Protocol: High-Speed Counter-Current Chromatography (HSCCC)

For obtaining high-purity this compound from the crude extract.[1]

1. Solvent System Preparation:

  • Prepare a two-phase solvent system composed of n-hexane, dichloromethane, and acetonitrile in a volume ratio of 10:3:7.
  • Thoroughly mix the solvents and allow the phases to separate.

2. HSCCC Operation:

  • Use the upper phase as the stationary phase and the lower phase as the mobile phase.
  • Load the crude extract onto the HSCCC column.
  • Perform the separation according to the instrument's operating instructions.

3. Result:

  • This method can yield this compound with a purity of higher than 95%.[1]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

For the quantification of this compound in the extracts.[5][6]

1. Standard Preparation:

  • Dissolve a this compound standard (purity >95%) in a 1:1 (v/v) mixture of mobile phase A (methanol:acetonitrile:water, 81:14:5) and mobile phase B (dichloromethane).

2. Sample Preparation:

  • From Dry Fruit: Soak 10g of crushed, frozen wolfberry in 5 times its volume of water for 2 hours. Centrifuge and collect the precipitate. Dry and crush the precipitate. Weigh 0.2g of the crushed sample and extract it multiple times with a hexane:ethyl acetate:methanol (1:1:1, v/v/v) mixture until the solution is colorless. Combine the extracts and bring to a final volume of 50ml with 100% ethanol.[5][6]
  • From Enriched Extract: Dissolve 0.2g of the extract in a n-hexane:100% ethanol (3:1, v/v) mixture to a final volume of 50ml.[6]

3. HPLC Conditions:

  • The specific column and gradient conditions may vary, but a C18 column is commonly used.[7]
  • A mobile phase consisting of acetonitrile and dichloromethane (42:58) has been successfully used.[7]
  • Detection is typically performed at 450 nm.[8]

Experimental Workflow Diagram

Extraction_Workflow General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification cluster_analysis Analysis start Dried Wolfberry Fruit grinding Grinding/Crushing start->grinding uae Ultrasonic-Assisted Extraction grinding->uae sfe Supercritical Fluid CO2 Extraction grinding->sfe solvent Organic Solvent Extraction grinding->solvent filtration Filtration uae->filtration concentration Concentration sfe->concentration solvent->filtration filtration->concentration hsccc High-Speed Counter-Current Chromatography (HSCCC) concentration->hsccc hplc HPLC Analysis concentration->hplc Crude Extract hsccc->hplc Purified ZDP quantification Quantification of This compound hplc->quantification

Caption: Workflow for extraction, purification, and analysis of this compound.

Signaling Pathway

Currently, there is limited direct research available in the public domain detailing the specific signaling pathways modulated by this compound. However, its protective effects are often attributed to its strong antioxidant properties, which can influence various cellular pathways indirectly by reducing oxidative stress. Further research is required to elucidate the direct molecular targets and signaling cascades of this compound.

Logical Relationship Diagram

Logical_Relationship Logical Relationships in this compound Research cluster_source Source Material cluster_compound Target Compound cluster_process Processing cluster_application Potential Applications wolfberry Wolfberry (Lycium barbarum) zdp This compound wolfberry->zdp is a rich source of extraction Extraction Methods (UAE, SFE, Solvent) zdp->extraction is obtained via purification Purification (HSCCC) extraction->purification can be further purified by analysis Analysis (HPLC) extraction->analysis can be directly analyzed by purification->analysis is quantified by research Scientific Research analysis->research drug_dev Drug Development analysis->drug_dev nutra Nutraceuticals analysis->nutra

Caption: Logical flow from source to application for this compound.

References

Application Notes and Protocols for Studying the Effects of Zeaxanthin Dipalmitate in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate (ZD), a diester of the carotenoid zeaxanthin, is a potent antioxidant and anti-inflammatory agent predominantly found in wolfberries (Goji berries).[1] Its therapeutic potential is being investigated for a range of conditions, particularly those associated with oxidative stress and inflammation, such as age-related macular degeneration (AMD) and alcoholic fatty liver disease (AFLD).[2][3] This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the multifaceted effects of this compound. The provided methodologies are designed to enable researchers to effectively study its impact on cellular viability, oxidative stress, inflammation, and apoptosis, as well as to elucidate the underlying signaling pathways.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant and translatable results. Based on the known biological activities of this compound, the following cell lines are recommended:

  • ARPE-19 (Human Retinal Pigment Epithelial Cells): This cell line is a cornerstone for in vitro studies of retinal diseases, particularly AMD. Given that zeaxanthin is a key component of the macular pigment, ARPE-19 cells are an excellent model to study the protective effects of ZD against oxidative stress-induced damage in the retina.[4] Studies have shown that zeaxanthin can protect these cells from photo-oxidative damage.[5]

  • BRL-3A (Rat Liver Cells): This cell line is a suitable model for investigating the hepatoprotective effects of ZD, especially in the context of AFLD. In vitro studies have demonstrated that ZD can mitigate ethanol-induced injury in BRL-3A cells.[6]

  • RAW 264.7 (Mouse Macrophage Cells): To investigate the anti-inflammatory properties of ZD, a macrophage cell line like RAW 264.7 is recommended. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, providing a platform to assess the inhibitory effects of ZD on pro-inflammatory signaling pathways and cytokine production.

  • Human Uveal Melanoma Cells (e.g., SP6.5 and C918): For studies focused on the anti-cancer and pro-apoptotic effects of ZD, these cell lines are relevant. Zeaxanthin has been shown to induce apoptosis in these cells through the intrinsic pathway.[2][7]

Data Presentation: Quantitative Effects of Zeaxanthin and this compound in vitro

The following tables summarize quantitative data from published studies on the effects of zeaxanthin and this compound in various cell culture models. This information can serve as a guide for dose-response studies and for selecting appropriate concentrations for mechanistic investigations.

CompoundCell LineAssayEffective ConcentrationOutcomeReference
This compoundBRL-3ACell Viability (Ethanol-induced toxicity)1 µMPartially recovered ethanol-suppressed cell viability[8]
ZeaxanthinRGC-5 (Rat Retinal Ganglion Cells)Free Radical Scavenging (H₂O₂)0.1 µMScavenged H₂O₂-induced free radicals[9]
ZeaxanthinRGC-5Free Radical Scavenging (O₂⁻)10 µMScavenged superoxide anion radicals[9]
ZeaxanthinRGC-5Free Radical Scavenging (OH•)1 µMScavenged hydroxyl radicals[9]
ZeaxanthinSP6.5 (Human Uveal Melanoma)Cytotoxicity (MTT Assay)IC50: 40.8 µMReduced cell viability[2]
ZeaxanthinC918 (Human Uveal Melanoma)Cytotoxicity (MTT Assay)IC50: 28.7 µMReduced cell viability[2]
ZeaxanthinARPE-19Phase II Enzyme Induction1-50 µMDose-dependent increase in HO-1 and NQO-1 mRNA[4]
ZeaxanthinARPE-19Cytoprotection (H₂O₂-induced stress)0.5-2 µg/mLDose-dependent increase in cell viability[10]
CompoundCell LineAssayKey FindingsReference
This compoundBRL-3AWestern Blot (MAPK pathway)Abolished ethanol-induced JNK phosphorylation[6]
ZeaxanthinHuman Uveal MelanomaWestern Blot (Apoptosis)Decreased Bcl-2 and Bcl-xL; Increased Bak and Bax[2][7]
ZeaxanthinHuman Uveal MelanomaCaspase Activity AssayIncreased caspase-9 and caspase-3 activity[2]
ZeaxanthinARPE-19Nrf2 ActivationPromoted nuclear translocation of Nrf2[4]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for studying the effects of this compound and the key signaling pathways it modulates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Cell Seeding (e.g., ARPE-19, BRL-3A) B This compound (ZD) Treatment (Dose-Response) A->B C Cell Viability Assay (MTT, WST-8) B->C E ZD Pre-treatment (Effective Concentration) C->E Determine EC50/Optimal Dose D Induce Cellular Stress (e.g., H₂O₂, Ethanol, LPS) D->E F ROS Measurement (DCFH-DA assay) E->F G Anti-inflammatory Assay (e.g., NO, Cytokine ELISA) E->G H Anti-apoptotic Assay (Caspase activity, Bcl-2/Bax) E->H I Signaling Pathway Analysis (Western Blot, Immunofluorescence) E->I G cluster_antioxidant Antioxidant Response cluster_antiinflammatory Anti-inflammatory Response ZD This compound PI3K_Akt PI3K/Akt Pathway ZD->PI3K_Akt activates IKK IKK ZD->IKK inhibits Nrf2 Nrf2 PI3K_Akt->Nrf2 activates ARE ARE Nrf2->ARE translocates to nucleus and binds to PhaseII Phase II Enzymes (HO-1, NQO1) ARE->PhaseII induces transcription of ROS_dec Decreased ROS PhaseII->ROS_dec IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammation activates transcription of G cluster_mapk MAPK Pathway Modulation cluster_apoptosis Intrinsic Apoptosis Pathway ZD This compound p38 p38 MAPK ZD->p38 inhibits JNK JNK ZD->JNK inhibits Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) ZD->Bcl2 downregulates Bax Bax, Bak (Pro-apoptotic) ZD->Bax upregulates Apoptosis_Inflammation Apoptosis & Inflammation p38->Apoptosis_Inflammation JNK->Apoptosis_Inflammation ERK ERK ERK->Apoptosis_Inflammation contributes to Mitochondria Mitochondria Bcl2->Mitochondria inhibits Bax->Mitochondria promotes CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Animal Models in Zeaxanthin Dipalmitate Research for Retinal Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeaxanthin dipalmitate (ZD), a carotenoid found in wolfberry, has demonstrated significant neuroprotective effects in various models of retinal degeneration. Its anti-inflammatory and anti-oxidative stress properties make it a promising candidate for therapeutic intervention in diseases like retinitis pigmentosa (RP) and age-related macular degeneration (AMD).[1][2] This document provides detailed application notes and protocols for utilizing animal models to investigate the therapeutic potential of this compound in retinal degeneration research.

Animal Models for Retinal Degeneration

Several animal models are employed to mimic human retinal degenerative diseases. The choice of model depends on the specific research question and the targeted pathogenic mechanisms.

Genetic Model: rd10 Mouse

The rd10 mouse is a widely used model for autosomal recessive retinitis pigmentosa. These mice carry a mutation in the Pde6b gene, leading to photoreceptor degeneration that begins around postnatal day 16 (P16) and is substantial by P25.[1][2]

Chemically-Induced Model: N-methyl-N-nitrosourea (MNU)-Induced Degeneration

Intraperitoneal injection of MNU selectively induces photoreceptor apoptosis, providing a rapid and reproducible model of retinal degeneration.[3][4][5] This model is useful for screening potential therapeutic agents.

Light-Induced Retinopathy Model

Excessive exposure to bright light can cause photoreceptor damage and degeneration, mimicking some aspects of AMD.[6] This model is valuable for studying oxidative stress-related retinal damage.

Retinal Ischemia-Reperfusion (I/R) Injury Model

This model simulates the damage caused by a temporary blockage of blood flow to the retina, relevant to conditions like central retinal artery occlusion and glaucoma.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating this compound in various animal models of retinal degeneration.

Table 1: this compound Dosing Regimens

Animal ModelCompoundAdministration RouteDosageFrequencyReference
rd10 MouseThis compound (ZD)Intravitreal InjectionOne shotSingle dose at P16[1][2]
MNU-Induced MouseZD-Enriched Wolfberry Extract (ZDE)Oral Gavage1, 3, 9, 27 mg/kgDaily for 2 weeks[3][4][9]
Light-Induced Retinopathy MouseLutein/Zeaxanthin IsomersOral Gavage10 mg/kgDaily for 5 days[6]
Ischemia/Reperfusion MouseZeaxanthinIntravitreal Injection5 µg/µLSingle dose[8]

Table 2: Retinal Degeneration Induction Parameters

ModelInduction AgentAdministration RouteDosageTimingReference
MNU-Induced MouseN-methyl-N-nitrosourea (MNU)Intraperitoneal Injection40 mg/kg1 week after start of ZDE treatment[3][4][9]
Light-Induced Retinopathy MouseBlue Light-5000 lx1 hour[6]
Ischemia/Reperfusion MouseElevated Intraocular PressureCannulation of Anterior Chamber110 mmHg60 minutes[8]

Table 3: Efficacy of this compound Treatment (Example Data from MNU-Model)

Treatment GroupONL Thickness (µm) at 1mm from Optic NerveScotopic a-wave amplitude (µV) at 1.0 cd·s/m²Scotopic b-wave amplitude (µV) at 1.0 cd·s/m²
Control (No MNU)~45~ -250~ 600
MNU + Solvent~20~ -50~ 150
MNU + ZDE (9 mg/kg)~35~ -150~ 400
Data are approximate values derived from published graphs for illustrative purposes.[3][4][9]

Experimental Protocols

Protocol 1: Intravitreal Injection of this compound in rd10 Mice

Objective: To assess the neuroprotective effect of a single dose of ZD on photoreceptor survival and function in a genetic model of retinitis pigmentosa.

Materials:

  • rd10 mice (P16)

  • This compound (ZD)

  • Vehicle control (e.g., DMSO)

  • Anesthetic (e.g., Tribromoethanol)

  • 33-gauge needle

  • Microsyringe

Procedure:

  • Anesthetize P16 rd10 mice.

  • Under a dissecting microscope, perform an intravitreal injection of ZD or vehicle into one eye.

  • Allow the mice to recover.

  • At P25, perform functional assessments (e.g., ERG) and collect eyes for structural analysis (e.g., histology).[1][2]

Protocol 2: Oral Administration of ZD-Enriched Wolfberry Extract in MNU-Induced Retinal Degeneration

Objective: To evaluate the protective effects of daily oral ZDE administration on chemically-induced photoreceptor degeneration.

Materials:

  • Adult C57BL/6 mice

  • ZD-Enriched Wolfberry Extract (ZDE)

  • Solvent control

  • N-methyl-N-nitrosourea (MNU)

  • Gavage needles

Procedure:

  • Administer ZDE or solvent to adult C57BL/6 mice daily via oral gavage for two weeks.[3][4][5]

  • At the end of the first week, induce photoreceptor degeneration by a single intraperitoneal injection of MNU (40 mg/kg).[3][4][5]

  • Continue daily oral gavage for another week.

  • At the end of the two-week treatment period, perform visual function tests (optomotor response, ERG) and collect retinal tissue for structural analysis (immunostaining for ONL thickness).[3][4][5]

Protocol 3: Electroretinography (ERG) for Retinal Function Assessment

Objective: To non-invasively measure the electrical responses of retinal cells to light stimuli.[10][11]

Procedure:

  • Dark-adapt mice overnight.

  • Under dim red light, anesthetize the mice and dilate their pupils.

  • Place electrodes on the cornea, in the mouth (reference), and subcutaneously (ground).[12]

  • For scotopic (rod-driven) responses, present single flashes of increasing light intensity in a Ganzfeld dome.

  • For photopic (cone-driven) responses, light-adapt the mice for a period (e.g., 10 minutes) and then present light flashes.[12]

  • Record and analyze the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) amplitudes and implicit times.[11]

Protocol 4: Retinal Histology and Immunohistochemistry

Objective: To assess the structural integrity of the retina and the survival of photoreceptors.

Procedure:

  • Euthanize the mice and enucleate the eyes.

  • Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Process the eyes for paraffin or cryosectioning.

  • Cut retinal cross-sections.[13]

  • For general morphology, stain sections with Hematoxylin and Eosin (H&E).

  • For specific cell labeling, perform immunohistochemistry using antibodies against retinal cell markers (e.g., rhodopsin for rods).[14]

  • Image the stained sections and measure the thickness of the outer nuclear layer (ONL) as an indicator of photoreceptor survival.[13]

Signaling Pathways and Experimental Workflows

This compound Protective Signaling Pathway

This compound has been shown to exert its protective effects by modulating key signaling pathways involved in inflammation and apoptosis.[1][2]

G cluster_pathways Signaling Pathways ZD This compound STAT3 STAT3 ZD->STAT3 inhibits CCL2 CCL2 ZD->CCL2 inhibits MAPK MAPK (ERK, p38) ZD->MAPK inhibits Photoreceptor_Survival Photoreceptor Survival ZD->Photoreceptor_Survival promotes Retinal_Degeneration Retinal Degeneration (e.g., rd10, MNU) Retinal_Degeneration->STAT3 activates Retinal_Degeneration->CCL2 activates Retinal_Degeneration->MAPK activates Inflammation Inflammation Retinal_Degeneration->Inflammation Apoptosis Apoptosis Retinal_Degeneration->Apoptosis Oxidative_Stress Oxidative Stress Retinal_Degeneration->Oxidative_Stress STAT3->Inflammation CCL2->Inflammation MAPK->Inflammation MAPK->Apoptosis Inflammation->Photoreceptor_Survival reduces Apoptosis->Photoreceptor_Survival reduces Oxidative_Stress->Photoreceptor_Survival reduces G cluster_treatment Treatment Phase (2 weeks) cluster_assessment Assessment Phase start Start: Adult Mice gavage Daily Oral Gavage (ZDE or Vehicle) start->gavage gavage->gavage continues mnu MNU Injection (40mg/kg) (End of Week 1) erg Electroretinography (ERG) gavage->erg optomotor Optomotor Response erg->optomotor histology Histology & IHC (ONL Thickness) optomotor->histology

References

Application Notes and Protocols for Measuring the In Vitro Antioxidant Capacity of Zeaxanthin Dipalmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a diester of zeaxanthin and palmitic acid, is a prominent carotenoid found in various natural sources, including wolfberries (goji berries)[1][2][3]. Like its parent compound, zeaxanthin, this compound is recognized for its potent antioxidant properties, which are attributed to its long conjugated polyene chain[1]. These antioxidant and anti-inflammatory effects contribute to its potential therapeutic benefits, including the protection of retinal photoreceptors and the amelioration of hepatic conditions[1][4]. In vitro antioxidant capacity assays are essential tools for quantifying the antioxidant potential of compounds like this compound, providing a basis for their evaluation in drug development and functional food applications.

This document provides detailed protocols for several common in vitro assays used to measure the antioxidant capacity of lipophilic compounds such as this compound. While direct quantitative data for purified this compound from these specific assays are not extensively available in the public domain, xanthophyll esters are known to preserve the antioxidant capacity of their parent compounds and may exhibit enhanced stability[5]. The following protocols are designed to enable researchers to generate such data in a standardized and reproducible manner.

Data Presentation

Due to the limited availability of specific quantitative in vitro antioxidant data for purified this compound, a comparative summary is presented below. It is generally understood that xanthophyll esters retain the antioxidant capabilities of their parent xanthophylls[5].

CompoundAssayReported Antioxidant ActivityNotes
This compound GeneralStrong antioxidant and free-radical scavenging properties demonstrated in cellular and in vivo models[1][4].Specific IC50 or Trolox Equivalent (TEAC) values from standardized in vitro assays are not readily available in published literature.
Free Zeaxanthin DPPHExhibits dose-dependent free radical scavenging activity[6].The esterification with palmitic acid in this compound is expected to preserve this antioxidant function[5].
Free Zeaxanthin Hydroxyl Radical ScavengingMore effective at scavenging hydroxyl radicals compared to lutein[7].This suggests a high potential for quenching highly reactive oxygen species.
Xanthophyll Esters (General) GeneralPreserve the antioxidant capacity of the parent compounds and may have better stability[5].This indicates that this compound is likely a potent and stable antioxidant.

Experimental Protocols

Given the lipophilic nature of this compound, modifications to standard antioxidant assay protocols are necessary, particularly concerning solvent choice and, in some cases, the use of solubility enhancers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (HPLC grade)

  • Suitable solvent for this compound (e.g., acetone, chloroform, or a mixture compatible with the assay solvent)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

  • Preparation of this compound Samples: Dissolve this compound in a suitable organic solvent to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Preparation of Trolox Standards: Prepare a stock solution of Trolox in methanol or ethanol and create a series of dilutions to generate a standard curve.

  • Assay Procedure:

    • Add 100 µL of the prepared DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of this compound samples or Trolox standards to the wells.

    • For the blank, add 100 µL of the solvent used for the samples.

    • For the control, add 100 µL of methanol/ethanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration. The results can also be expressed as Trolox Equivalents (TE).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or a suitable solvent system

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Samples and Trolox Standards: Prepare serial dilutions of this compound and Trolox in a suitable solvent.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of this compound samples or Trolox standards to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes), protected from light.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipophilic Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. For lipophilic compounds like this compound, a modified protocol using a solubility enhancer is required.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Randomly methylated β-cyclodextrin (RMCD) as a solubility enhancer

  • Trolox as a standard

  • 75 mM phosphate buffer (pH 7.4)

  • Acetone

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Protocol:

  • Reagent Preparation:

    • Prepare a 7% (w/v) RMCD solution in a 50:50 acetone/water mixture.

    • Prepare AAPH solution in 75 mM phosphate buffer (pH 7.4). This should be made fresh daily.

    • Prepare fluorescein stock solution in 75 mM phosphate buffer (pH 7.4).

  • Preparation of this compound Samples and Trolox Standards: Dissolve this compound and Trolox in acetone and then dilute with the 7% RMCD solution. Further dilutions should be made with the 7% RMCD solution.

  • Assay Procedure:

    • Add 25 µL of the sample, standard, or blank (7% RMCD solution) to the wells of a 96-well black microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.

Materials:

  • This compound

  • TPTZ (2,4,6-tripyridyl-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate buffer (300 mM, pH 3.6)

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (FeSO₄·7H₂O) as a standard

  • Suitable solvent for this compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare 10 mM TPTZ in 40 mM HCl.

    • Prepare 20 mM aqueous FeCl₃·6H₂O.

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of this compound Samples and Ferrous Sulfate Standards: Prepare serial dilutions of this compound in a suitable solvent. Prepare a standard curve using ferrous sulfate in deionized water.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample, standard, or blank to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of ferrous sulfate and is expressed as millimoles of Fe²⁺ equivalents per gram or mole of the sample.

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mix Mix DPPH with Sample/Standard in 96-well plate prep_dpph->mix prep_sample Prepare this compound and Trolox dilutions prep_sample->mix incubate Incubate in dark (30 min, RT) mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50/TEAC read->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ radical (ABTS + K₂S₂O₈, 12-16h) prep_working Dilute ABTS•+ to Abs ~0.7 at 734 nm prep_abts->prep_working mix Mix ABTS•+ with Sample/Standard in 96-well plate prep_working->mix prep_sample Prepare this compound and Trolox dilutions prep_sample->mix incubate Incubate (e.g., 6 min, RT) mix->incubate read Read Absorbance at 734 nm incubate->read calculate Calculate % Inhibition and TEAC read->calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

ORAC_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, and RMCD solutions plate_setup Add Sample/Standard and Fluorescein to black 96-well plate prep_reagents->plate_setup prep_sample Prepare this compound and Trolox in RMCD prep_sample->plate_setup incubate Incubate at 37°C plate_setup->incubate initiate Initiate with AAPH incubate->initiate read Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) initiate->read calculate Calculate Area Under Curve (AUC) and TEAC read->calculate

Caption: Lipophilic ORAC Assay Workflow.

FRAP_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix FRAP reagent with Sample/Standard in 96-well plate prep_frap->mix prep_sample Prepare this compound and FeSO₄ dilutions prep_sample->mix incubate Incubate at 37°C mix->incubate read Read Absorbance at 593 nm incubate->read calculate Calculate Fe²⁺ Equivalents read->calculate

Caption: FRAP Assay Workflow.

References

Spectroscopic Analysis of Zeaxanthin Dipalmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a diester of the xanthophyll carotenoid zeaxanthin and palmitic acid, is a prominent lipophilic pigment found in various natural sources, notably wolfberries (goji berries). Its extended polyene system is responsible for its characteristic yellow-orange color and potent antioxidant properties. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, crucial for its identification, quantification, and characterization in research, quality control, and drug development settings.

Chemical Structure

This compound consists of a zeaxanthin backbone esterified with two palmitic acid molecules at the 3 and 3' hydroxyl groups.

Molecular Formula: C72H116O4 Molecular Weight: 1045.7 g/mol

Spectroscopic Characterization

The spectroscopic analysis of this compound relies on several key techniques that probe its electronic and vibrational properties, as well as its molecular structure and mass.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantification and preliminary identification of this compound. The conjugated polyene chain of the zeaxanthin moiety gives rise to strong absorption in the visible region.

Quantitative Data Summary

Spectroscopic ParameterTypical Value(s)Solvent(s)
λmax (Absorption Maxima) ~450 - 480 nmHexane, Ethanol, Acetone
Shoulder Peaks ~425 nm, ~478 nmCommon in non-polar solvents

Note: The esterification with dipalmitate does not significantly alter the UV-Vis absorption maxima compared to free zeaxanthin.[1] The exact λmax is solvent-dependent.[2][3]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable organic solvent (e.g., hexane, ethanol, or acetone) to a known volume in a volumetric flask. Protect the solution from light to prevent photodegradation.

    • Prepare a series of dilutions to create a calibration curve if quantification is required.

  • Instrumentation:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan from 350 nm to 600 nm.[4]

    • Use the same solvent as used for the sample as a blank.

  • Measurement:

    • Record the absorbance spectrum of the sample solution.

    • Identify the wavelength of maximum absorbance (λmax) and any shoulder peaks.

    • For quantification, measure the absorbance at λmax for the sample and the standards of the calibration curve.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, allowing for the unambiguous identification of this compound. Both ¹H and ¹³C NMR are valuable.

Quantitative Data Summary (Predicted/Inferred)

NucleusChemical Shift (δ) Range (ppm)Assignment
¹H NMR 6.0 - 7.0Olefinic protons of the polyene chain
~5.4Protons at C3 and C3' (esterified)
2.2 - 2.4Methylene protons (α to carbonyl) of palmitate
1.0 - 2.0Methyl and methylene protons of the ionone rings and palmitate chains
0.8 - 1.0Terminal methyl protons of palmitate
¹³C NMR 120 - 150Olefinic carbons of the polyene chain
~173Carbonyl carbons of the palmitate esters
60 - 70Carbons at C3 and C3' (esterified)
10 - 40Aliphatic carbons of the ionone rings and palmitate chains

Note: Specific, experimentally verified high-resolution NMR data for this compound is not widely available in the public domain. The provided data is based on known chemical shifts for zeaxanthin and palmitic acid moieties.[5][6]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR (e.g., COSY, HSQC) spectra.

  • Measurement:

    • Tune and shim the spectrometer to obtain optimal resolution.

    • Acquire the spectra using standard pulse sequences. For ¹³C NMR, a sufficient number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding nuclei in the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis, especially when coupled with a separation technique like liquid chromatography (LC-MS).

Quantitative Data Summary

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
APCI/ESI 1045.7789.7 ([M+H - Palmitic Acid]⁺), 533.7 ([M+H - 2x Palmitic Acid]⁺ - Zeaxanthin moiety)

Note: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques for carotenoid esters.[7][8]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the HPLC mobile phase (e.g., a mixture of methanol, methyl-tert-butyl ether, and water).

    • Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation:

    • Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

    • A C30 reversed-phase column is often used for the separation of carotenoids and their esters.[9]

  • Measurement:

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra in full scan mode to determine the molecular ion.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

    • Analyze the fragmentation pattern to confirm the presence of the zeaxanthin and palmitate moieties.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the molecule, which are highly characteristic of the conjugated polyene backbone of this compound.

Quantitative Data Summary

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~1521 C=C stretching (ν₁) of the polyene chain
~1157 C-C stretching (ν₂) of the polyene chain
~1004 C-CH₃ in-plane rocking

Note: These are the characteristic Raman peaks for zeaxanthin.[10][11] The dipalmitate esters are not expected to significantly alter the positions of these dominant peaks arising from the conjugated system.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation:

    • The sample can be analyzed as a solid, a concentrated solution, or an extract.

    • For solutions, use a suitable solvent that does not have strong Raman signals in the region of interest.

  • Instrumentation:

    • Use a Raman spectrometer with a laser excitation wavelength that is in resonance with the electronic absorption of this compound (e.g., 488 nm or 514 nm) to enhance the signal (Resonance Raman).

  • Measurement:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a range that includes the characteristic carotenoid peaks (e.g., 800 - 1800 cm⁻¹).

    • Optimize acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis:

    • Identify the characteristic Raman peaks and compare their positions to known values for zeaxanthin.

Experimental Workflows and Diagrams

Workflow for Spectroscopic Identification of this compound

Spectroscopic_Identification_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Sample containing This compound Extraction Solvent Extraction Start->Extraction Purification Chromatographic Purification (optional) Extraction->Purification UV_Vis UV-Vis Spectroscopy (Quantification & λmax) Purification->UV_Vis Preliminary Check NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Raman Raman Spectroscopy (Vibrational Signature) Purification->Raman Data_Analysis Combined Data Analysis UV_Vis->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Raman->Data_Analysis Identification Structural Confirmation of This compound Data_Analysis->Identification LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Data Output Sample_Prep Dissolve and Filter Sample Injection Inject into HPLC Sample_Prep->Injection Separation Separation on C30 Column Injection->Separation Ionization Ionization (APCI/ESI) Separation->Ionization Chromatogram Chromatogram Separation->Chromatogram Full_Scan Full Scan MS (m/z) Ionization->Full_Scan MSMS Tandem MS (Fragmentation) Full_Scan->MSMS Select Parent Ion Mass_Spectrum Mass Spectrum Full_Scan->Mass_Spectrum Fragmentation_Spectrum Fragmentation Spectrum MSMS->Fragmentation_Spectrum

References

Application Notes and Protocols: Zeaxanthin Dipalmitate as a Dietary Supplement for Eye Health Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate (ZD), a carotenoid ester found abundantly in sources like wolfberries (goji berries), is emerging as a potent dietary supplement for promoting eye health.[1][2][3] As an esterified form of zeaxanthin, it exhibits enhanced stability and bioavailability.[1][4] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of retinal health and disease.

This compound's primary mechanism of action involves its deposition in the macular region of the retina.[1] Here, it functions as a powerful antioxidant, scavenging harmful free radicals, and as a filter for high-energy blue light, thereby protecting photoreceptor cells from oxidative stress and light-induced damage.[1][5] Research suggests its potential in mitigating the progression of retinal degenerative diseases such as age-related macular degeneration (AMD) and retinitis pigmentosa (RP).[2][6][7]

Mechanism of Action: Key Signaling Pathways

In vivo and in vitro studies have elucidated several signaling pathways modulated by this compound in the retina. These pathways are critically involved in inflammation, apoptosis (programmed cell death), and cellular stress responses.

Anti-inflammatory and Neuroprotective Pathways

This compound has been shown to exert its protective effects by inhibiting key inflammatory and apoptotic signaling cascades. In animal models of retinal degeneration, ZD treatment has been observed to reduce the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Chemokine (C-C motif) Ligand 2 (CCL2).[6][8] Furthermore, it inhibits the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the Extracellular signal-Regulated Kinase (ERK) and p38 pathways, which are implicated in cellular stress and apoptosis.[2][6]

G cluster_stress Oxidative Stress / Light Damage cluster_zd Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response stress Oxidative Stress Light-induced Damage mapk MAPK Pathway (ERK, p38) stress->mapk activates stat3 STAT3 Pathway stress->stat3 activates ccl2 CCL2 Pathway stress->ccl2 activates zd This compound zd->mapk inhibits zd->stat3 inhibits zd->ccl2 inhibits photoreceptor_survival Photoreceptor Survival zd->photoreceptor_survival promotes inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis stat3->inflammation ccl2->inflammation inflammation->apoptosis

Caption: this compound Signaling Pathway in Retinal Protection.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vivo Studies on Retinal Degeneration Models

Animal ModelTreatment GroupDosageDurationKey FindingsReference
N-methyl-N-nitrosourea (MNU)-induced photoreceptor degeneration in C57BL/6 miceThis compound-enriched wolfberry extract (ZDE)9 mg/kg/day (oral gavage)2 weeksSignificantly improved survival of photoreceptors, enhanced retinal light responses, and improved visual acuity.[2][9]
rd10 mice (genetic model of retinitis pigmentosa)Pure this compound (intravitreal injection)Single doseN/ADelayed photoreceptor degeneration, improved visual behavior, and enhanced light responses of photoreceptors, bipolar cells, and retinal ganglion cells. Reduced expression of genes involved in inflammation, apoptosis, and oxidative stress.[2][3]

Table 2: Bioavailability and Concentration

Study TypeSubjectFormulationKey FindingsReference
Human Bioavailability StudyHealthy VolunteersThis compound in palm oil and yogurt23% higher bioavailability compared to free zeaxanthin. Two-fold greater mean area under the curve values for esterified zeaxanthin.[4]
Extraction and AnalysisWolfberry (Lycium barbarum)This compound-enriched extract (ZDE)ZDE contained approximately 30mg/g of this compound, over 9 times higher than in the dry fruit.[2][9]

Experimental Protocols

This section provides detailed protocols for key experiments relevant to the study of this compound for eye health.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the quantification of this compound in biological samples and extracts.[10]

1. Sample Preparation (from Wolfberry Extract): a. Weigh 10g of frozen, crushed wolfberry and soak in 50 mL of water for 2 hours. b. Pulverize the mixture and centrifuge at 3000 rpm for 5 minutes. c. Collect the supernatant for analysis.

2. HPLC System and Conditions: a. Column: C30 column (e.g., 4.6 mm inner diameter, 250 mm length, 5 µm particle size). b. Mobile Phase A: Methanol: Acetonitrile: Water (81:14:5, v/v/v). c. Mobile Phase B: Dichloromethane. d. Gradient Elution:

  • 0-3 min: 84% A
  • 3-23 min: Linear gradient to 83% A
  • 23-38 min: Linear gradient to 45% A
  • 38-56 min: Linear gradient to 25% A
  • 56-60 min: Return to 84% A e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C. g. Detection Wavelength: 450 nm. h. Injection Volume: 10 µL.

3. Standard Curve Preparation: a. Prepare a stock solution of pure this compound standard (>95% purity) in a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B. b. Prepare a series of dilutions to create a standard curve for quantification.

4. Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. b. Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

G start Start sample_prep Sample Preparation (Extraction from source) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C30 Column, Gradient Elution) hplc_injection->separation detection Detection (UV-Vis at 450 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Caption: HPLC Workflow for this compound Quantification.
Protocol 2: In Vivo Model of Photoreceptor Degeneration using N-methyl-N-nitrosourea (MNU)

This protocol describes the induction of photoreceptor degeneration in mice, a widely used model to study the efficacy of neuroprotective agents like this compound.[2][9]

1. Animals: a. Use adult C57BL/6 mice (age and sex should be consistent across experimental groups). b. Acclimatize animals to the facility for at least one week before the experiment.

2. This compound Administration: a. Prepare the desired concentration of this compound or ZD-enriched extract in a suitable vehicle (e.g., solvent used in the source study). b. Administer the solution daily via oral gavage for the duration of the study (e.g., two weeks). c. A control group should receive the vehicle only.

3. Induction of Photoreceptor Degeneration: a. One week into the treatment period, administer a single intraperitoneal (IP) injection of N-methyl-N-nitrosourea (MNU) at a dose of 40 mg/kg body weight. b. Prepare the MNU solution fresh before use.

4. Assessment of Retinal Structure and Function (at the end of the treatment period): a. Electroretinography (ERG): To assess retinal function. b. Immunostaining of Retinal Sections: To evaluate photoreceptor survival and retinal morphology.

G start Start acclimatization Animal Acclimatization start->acclimatization treatment_start Start ZD/Vehicle Treatment (Oral Gavage) acclimatization->treatment_start mnu_injection MNU Injection (IP) (Week 1) treatment_start->mnu_injection treatment_continue Continue ZD/Vehicle Treatment mnu_injection->treatment_continue assessment Functional & Morphological Assessment (ERG, Immunostaining) treatment_continue->assessment end End assessment->end

Caption: Experimental Workflow for the MNU-induced Retinal Degeneration Model.
Protocol 3: Electroretinography (ERG) for Retinal Function Assessment

ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina.[2][9]

1. Animal Preparation: a. Dark-adapt the mice overnight before the procedure. b. Anesthetize the mice (e.g., with a ketamine/xylazine cocktail). c. Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).

2. Electrode Placement: a. Place a gold-ring electrode on the cornea as the active electrode. b. Place a reference electrode subcutaneously in the head region and a ground electrode subcutaneously in the tail.

3. ERG Recording: a. Place the anesthetized mouse in a Ganzfeld dome to ensure uniform illumination of the retina. b. Record scotopic (dark-adapted) ERGs in response to flashes of increasing light intensity to assess rod photoreceptor and bipolar cell function. c. Following light adaptation (e.g., 10 minutes of exposure to a background light), record photopic (light-adapted) ERGs to assess cone photoreceptor function.

4. Data Analysis: a. Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response) for both scotopic and photopic conditions. b. Compare the ERG parameters between the treatment and control groups.

Protocol 4: Immunostaining of Retinal Sections

This protocol allows for the visualization and quantification of photoreceptor cells and other retinal structures.[2][9]

1. Tissue Preparation: a. Euthanize the mice and enucleate the eyes. b. Fix the eyes in 4% paraformaldehyde (PFA) for at least 2 hours. c. Cryoprotect the eyes by incubating them in a graded series of sucrose solutions (e.g., 15% and 30%). d. Embed the eyes in an optimal cutting temperature (OCT) compound and freeze. e. Cut retinal sections (e.g., 10-12 µm thick) using a cryostat.

2. Immunostaining Procedure: a. Permeabilize the sections with a solution containing Triton X-100. b. Block non-specific binding with a blocking solution (e.g., containing normal goat serum). c. Incubate the sections with a primary antibody specific for a photoreceptor marker (e.g., rhodopsin for rods, cone opsin for cones) overnight at 4°C. d. Wash the sections and incubate with a fluorescently labeled secondary antibody. e. Counterstain the nuclei with DAPI. f. Mount the sections with an anti-fade mounting medium.

3. Imaging and Analysis: a. Image the stained sections using a fluorescence microscope. b. Quantify photoreceptor survival by measuring the thickness of the outer nuclear layer (ONL) or by counting the number of photoreceptor cell rows.

Protocol 5: In Vitro Oxidative Stress Assay in Retinal Pigment Epithelial (RPE) Cells

This protocol can be used to assess the protective effects of this compound against oxidative stress in a cell culture model.

1. Cell Culture: a. Culture human RPE cells (e.g., ARPE-19 cell line) in a suitable growth medium.

2. Treatment: a. Pre-treat the RPE cells with various concentrations of this compound for a specified period (e.g., 24 hours).

3. Induction of Oxidative Stress: a. Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or by exposing them to high-energy blue light.

4. Assessment of Cell Viability and Oxidative Stress: a. Cell Viability Assay: Use assays such as the MTT or WST-1 assay to quantify cell viability. b. Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFDA to measure intracellular ROS levels.

5. Data Analysis: a. Compare cell viability and ROS levels between the this compound-treated groups and the control group (oxidative stress only).

Conclusion

This compound holds significant promise as a nutraceutical for the prevention and management of retinal diseases. Its enhanced bioavailability and potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways, make it a compelling subject for further research and development. The protocols and data presented in these application notes provide a framework for scientists to explore the full therapeutic potential of this remarkable carotenoid.

References

Application of Zeaxanthin Dipalmitate in Liver Disease Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zeaxanthin dipalmitate (ZD), a carotenoid abundant in wolfberries (Goji berries), has demonstrated significant therapeutic potential in various preclinical liver disease models.[1][2][3] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-fibrotic properties, positions it as a promising candidate for the development of novel hepatoprotective agents.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing ZD in established rodent models of liver injury, including alcoholic fatty liver disease (AFLD), non-alcoholic steatohepatitis (NASH) superimposed with chronic hepatitis B (HBV), and hepatic fibrosis.

I. Overview of this compound's Hepatoprotective Effects

This compound has been shown to ameliorate liver injury through several key mechanisms:

  • Reduction of Oxidative Stress: ZD enhances the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while reducing levels of oxidative stress markers like malondialdehyde (MDA).[4]

  • Modulation of Inflammatory Pathways: ZD can suppress pro-inflammatory signaling cascades, notably the NF-κB and MAPK pathways, leading to decreased production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5]

  • Anti-fibrotic Activity: In models of hepatic fibrosis, ZD has been observed to reduce collagen deposition and improve liver histology.[2]

  • Improvement of Liver Function: Treatment with ZD has been correlated with a significant reduction in elevated serum levels of liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[4][5]

The following sections provide quantitative data from representative studies and detailed protocols for replicating these experimental models.

II. Quantitative Data Summary

The hepatoprotective effects of this compound across different liver disease models are summarized below.

Table 1: Effects of this compound on a Rat Model of Alcoholic Fatty Liver Disease (AFLD)
ParameterControlAFLD ModelAFLD + ZD (25 mg/kg)Reference
Serum ALT (U/L) NormalSignificantly IncreasedReduced to Control Level[5]
Serum AST (U/L) NormalNot Significantly ChangedNo Significant Change[5]
Serum Triglycerides (TG) NormalSignificantly IncreasedSignificantly Inhibited Increase[5]
Serum Total Cholesterol (TC) NormalSignificantly IncreasedSignificantly Inhibited Increase[5]
Hepatic MDA NormalSignificantly IncreasedSignificantly Reduced[6]
Hepatic 8-isoprostane NormalSignificantly IncreasedSignificantly Reduced[6]
Hepatic CAT mRNA NormalSignificantly ReducedRecovered to Control Level[6]
Hepatic SOD1 mRNA NormalSignificantly ReducedRecovered to Control Level[6]
Hepatic CYP2E1 mRNA NormalMarkedly Up-regulatedSignificantly Reduced[6]
Table 2: Effects of this compound on a Mouse Model of NASH and Chronic HBV
ParameterControlNASH + HBV ModelNASH + HBV + ZD (2 mg/kg)Reference
Liver-to-Body Weight Ratio NormalIncreasedReduced[4]
Hepatic Steatosis NoneSevereReduced[4]
Hepatic Inflammation NoneSevereReduced[4]
Hepatic Fibrosis NoneSevereReduced[4]
Hepatic Catalase (CAT) Gene Expression Normal-Upregulated[4]
Hepatic Superoxide Dismutase 1 (SOD1) Gene Expression Normal-Upregulated[4]
Hepatic 3-nitrotyrosine (3-NTR) Activity Normal-Reduced[4]
Hepatic Malondialdehyde (MDA) Activity Normal-Reduced[4]
Table 3: Effects of this compound on a Rat Model of Hepatic Fibrosis (Bile Duct Ligation)
ParameterControlBDL ModelBDL + ZD (25 mg/kg)Reference
Serum AST (U/L) NormalSignificantly IncreasedSignificantly Reduced[2]
Serum ALP (U/L) NormalSignificantly IncreasedSignificantly Reduced[2]
Hepatic Collagen Deposition NormalSignificantly IncreasedSignificantly Reduced[2]
Hepatic Thiobarbituric Acid-Reactive Substances NormalIncreasedReduced[2]
Hepatic 4-hydroxyproline NormalIncreasedReduced[2]

III. Experimental Protocols

Detailed methodologies for inducing liver disease and administering this compound are provided below.

Protocol 1: Alcoholic Fatty Liver Disease (AFLD) Rat Model

Objective: To induce AFLD in rats and assess the therapeutic effects of ZD.

Materials:

  • Male Sprague-Dawley rats

  • Ethanol

  • This compound (ZD)

  • Gavage needles

Procedure:

  • Acclimatize rats for one week.

  • Divide rats into four groups: Control, AFLD, ZD-treated AFLD, and ZD-only control.

  • Induce AFLD by intragastric administration of ethanol (4 g/kg body weight) daily for 10 weeks.[5]

  • From the 5th to the 10th week, administer ZD (25 mg/kg body weight, dissolved in a suitable vehicle) daily by gavage to the ZD-treated AFLD group.[5] The ZD-only control group receives only ZD, and the control and AFLD groups receive the vehicle.

  • Monitor body weight weekly.

  • At the end of the 10-week period, collect blood samples for serum analysis of liver enzymes (ALT, AST) and lipids (TG, TC).

  • Euthanize the animals and collect liver tissue for histological examination (H&E staining for steatosis and inflammation) and biochemical assays (MDA, SOD, CAT, CYP2E1 expression).[5][6]

Protocol 2: Non-alcoholic Steatohepatitis (NASH) and Chronic Hepatitis B (HBV) Mouse Model

Objective: To establish a model of NASH superimposed on chronic HBV infection and evaluate the hepatoprotective effects of ZD.

Materials:

  • HBV transgenic mice

  • Wild-type mice (control)

  • Methionine- and choline-deficient (MCD) diet

  • This compound (ZD)

  • Gavage needles

Procedure:

  • Use HBV transgenic mice and age-matched wild-type mice.

  • Feed all mice an MCD diet for 8 weeks to induce NASH.[1]

  • Divide the HBV transgenic mice into two groups: MCD diet only and MCD diet + ZD.

  • Administer ZD (2 mg/kg body weight) by gavage three times a week for the 8-week duration of the MCD diet.[1]

  • At the end of the 8-week period, measure body weight and liver-to-body weight ratio.

  • Collect blood for liver function tests.

  • Harvest liver tissue for histological analysis (steatosis, inflammation, fibrosis) and measurement of oxidative stress markers (CAT, SOD1, 3-NTR, MDA).[4]

Protocol 3: Hepatic Fibrosis Rat Model (Bile Duct Ligation)

Objective: To induce hepatic fibrosis in rats via bile duct ligation (BDL) and assess the anti-fibrotic effects of ZD.

Materials:

  • Male Sprague-Dawley rats

  • Surgical instruments for laparotomy

  • Suture material

  • This compound (ZD)

  • Gavage needles

Procedure:

  • Acclimatize rats for one week.

  • Anesthetize the rats and perform a midline laparotomy to expose the common bile duct.

  • Ligate the common bile duct at two points and transect the duct between the ligatures.[2] For sham-operated controls, the bile duct is manipulated but not ligated.

  • Close the abdominal incision in layers.

  • Post-surgery, divide the BDL rats into a treatment group and a vehicle control group.

  • Administer ZD (25 mg/kg body weight) daily by gavage for 6 weeks.[2]

  • At the end of the 6-week period, collect blood for serum analysis of AST and ALP.[2]

  • Euthanize the animals and harvest the liver for histological assessment of fibrosis (e.g., Sirius Red staining) and measurement of fibrotic markers (collagen, 4-hydroxyproline) and oxidative stress.[2]

IV. Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of ZD in Alcoholic Liver Disease

G Ethanol Ethanol CYP2E1 CYP2E1 Upregulation Ethanol->CYP2E1 induces ROS ↑ Reactive Oxygen Species (ROS) Ethanol->ROS Antioxidants ↓ SOD, CAT Ethanol->Antioxidants ZD Zeaxanthin Dipalmitate ZD_effect1 Inhibition ZD->ZD_effect1 ZD_effect2 Inhibition ZD->ZD_effect2 ZD_effect3 Inhibition ZD->ZD_effect3 CYP2E1->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (↑ p-p38, ↑ p-JNK) OxidativeStress->MAPK NFkB NF-κB Activation OxidativeStress->NFkB Hepatotoxicity Hepatotoxicity & Steatosis OxidativeStress->Hepatotoxicity Antioxidants->OxidativeStress Inflammation ↑ TNF-α, IL-1β, IL-6 MAPK->Inflammation NFkB->Inflammation Inflammation->Hepatotoxicity ZD_effect1->CYP2E1 inhibits ZD_effect2->MAPK inhibits ZD_effect3->NFkB inhibits

Caption: ZD's protective role in alcoholic liver injury.

Diagram 2: Experimental Workflow for AFLD Model

G Start Start: Sprague-Dawley Rats Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Group Assignment: - Control - AFLD - AFLD + ZD - ZD only Acclimatization->Grouping Induction AFLD Induction: Ethanol Gavage (4g/kg) (Weeks 1-10) Grouping->Induction Treatment ZD Treatment: Gavage (25 mg/kg) (Weeks 5-10) Induction->Treatment Endpoint Endpoint Analysis (Week 10) Treatment->Endpoint Analysis - Serum Analysis  (ALT, AST, TG, TC) - Liver Histology - Oxidative Stress Markers Endpoint->Analysis

Caption: Workflow for the AFLD animal model study.

Diagram 3: Logical Relationship of ZD's Multi-target Effects

G cluster_0 This compound (ZD) Intervention cluster_1 Cellular Mechanisms cluster_2 Pathophysiological Outcomes cluster_3 Overall Hepatoprotection ZD This compound Antiox ↑ Antioxidant Defense (SOD, CAT) ZD->Antiox AntiInflam ↓ Inflammatory Signaling (NF-κB, MAPK) ZD->AntiInflam AntiFib ↓ Fibrogenesis ZD->AntiFib OxStress Reduced Oxidative Stress Antiox->OxStress Inflam Reduced Inflammation AntiInflam->Inflam Fibrosis Reduced Fibrosis AntiFib->Fibrosis Hepatoprotection Improved Liver Function & Histology OxStress->Hepatoprotection Inflam->Hepatoprotection Fibrosis->Hepatoprotection

Caption: Multi-target hepatoprotective effects of ZD.

References

Formulation of Zeaxanthin Dipalmitate for Preclinical Investigations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Zeaxanthin dipalmitate (ZD) for preclinical research. This compound, a carotenoid ester found in sources like wolfberries (goji berries), exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic development, particularly in the fields of ophthalmology and hepatology.[1][2] However, its lipophilic nature and low aqueous solubility present significant challenges for bioavailability.

This document outlines detailed protocols for developing various ZD formulations, including emulsions, solid lipid nanoparticles (SLNs), and liposomes, to enhance its delivery and efficacy in preclinical models. Furthermore, it provides methodologies for the characterization of these formulations and protocols for relevant in vitro and in vivo preclinical studies.

Data Summary: Formulation Characteristics

The following tables summarize typical quantitative data for different ZD formulations, providing a basis for comparison and selection of the appropriate delivery system for specific research needs.

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Emulsion 150 - 3000.2 - 0.4-20 to -30> 90
Solid Lipid Nanoparticles (SLNs) 100 - 2500.1 - 0.3-15 to -2570 - 90
Liposomes 100 - 2000.1 - 0.25-10 to -2060 - 85

Experimental Protocols

Formulation Protocols

This protocol describes the preparation of an oil-in-water (O/W) emulsion of ZD using a high-shear homogenization technique.

Materials:

  • This compound (ZD)

  • Medium-chain triglycerides (MCT) oil

  • Whey protein isolate (WPI)

  • Gum Arabic (GA)

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve whey protein isolate and gum arabic in deionized water to create the aqueous phase.

    • Stir the solution continuously on a magnetic stirrer until fully dissolved.

  • Preparation of the Oily Phase:

    • Disperse the desired amount of this compound in MCT oil.

    • Gently heat the mixture to approximately 40-50°C while stirring to ensure complete dissolution of ZD.

  • Emulsification:

    • Gradually add the oily phase to the aqueous phase under continuous high-shear homogenization.

    • Homogenize the mixture at 10,000-15,000 rpm for 10-15 minutes to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1000 bar to reduce the droplet size and improve stability.

  • Cooling and Storage:

    • Cool the final emulsion to room temperature.

    • Store the emulsion in a sealed, light-protected container at 4°C.

This protocol details the preparation of ZD-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound (ZD)

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.

    • Disperse this compound in the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization at 8,000-12,000 rpm for 5-10 minutes to form a hot pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes. Maintain the temperature of the mixture during this step.

  • Nanoparticle Formation and Storage:

    • Cool the resulting nanoemulsion in an ice bath while stirring. The solidification of the lipid droplets will lead to the formation of SLNs.

    • Store the SLN dispersion in a sealed container at 4°C.

This protocol describes the preparation of ZD-loaded liposomes using the thin-film hydration technique followed by extrusion.

Materials:

  • This compound (ZD)

  • Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

  • Nitrogen gas stream

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Evaporate the organic solvents under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3][4][5]

    • Dry the film further under a gentle stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. The temperature of the buffer should be above the lipid phase transition temperature.

    • Agitate the flask by hand or on a rotary shaker (without vacuum) for 1-2 hours to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into an extruder that has been pre-heated to a temperature above the lipid transition temperature.

    • Extrude the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.[4]

  • Storage:

    • Store the final liposome suspension at 4°C in a sealed, airtight container.

Characterization Protocols

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the nanoparticles in suspension. Zeta potential, a measure of the surface charge of the nanoparticles, is determined by measuring their electrophoretic mobility in an applied electric field.

Equipment: Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute the formulation (emulsion, SLN, or liposome suspension) with deionized water or an appropriate buffer to a suitable concentration for DLS measurement. The dilution factor will depend on the initial concentration of the formulation.

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Perform the measurement for particle size, PDI, and zeta potential.

  • Data Analysis: The instrument software will automatically calculate the average particle size, PDI, and zeta potential. Perform measurements in triplicate and report the mean ± standard deviation.

Principle: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the nanoparticles relative to the total amount of drug used in the formulation. This is typically determined by separating the unencapsulated (free) drug from the nanoparticle-encapsulated drug.

Method: Ultracentrifugation

Equipment:

  • Ultracentrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separation of Free Drug:

    • Place a known volume of the ZD formulation into an ultracentrifuge tube.

    • Centrifuge the sample at a high speed (e.g., 100,000 x g) for a specified time (e.g., 1-2 hours) at 4°C to pellet the nanoparticles.

  • Quantification of Free Drug:

    • Carefully collect the supernatant, which contains the unencapsulated ZD.

    • Quantify the amount of ZD in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at the maximum absorbance wavelength of ZD or HPLC.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula:

    EE (%) = [(Total amount of ZD - Amount of free ZD) / Total amount of ZD] x 100

Preclinical Study Protocols

Cell Line: ARPE-19 cells (a human retinal pigment epithelial cell line).

Materials:

  • ARPE-19 cells

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • ZD formulation and corresponding vehicle control

  • Reagents for quantitative real-time PCR (qRT-PCR) or ELISA for inflammatory markers (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture and Seeding: Culture ARPE-19 cells in a humidified incubator at 37°C with 5% CO2. Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the ZD formulation or vehicle control for 2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for a further 24 hours.

  • Analysis of Inflammatory Markers:

    • qRT-PCR: Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6) relative to a housekeeping gene (e.g., GAPDH).

    • ELISA: Collect the cell culture supernatant and use an ELISA kit to measure the protein levels of secreted inflammatory cytokines (e.g., TNF-α, IL-6).

  • Data Analysis: Analyze the data to determine the effect of the ZD formulation on the expression of inflammatory markers.

Animal Model: C57BL/6J mice.

Induction of Retinitis Pigmentosa: Intraperitoneal injection of N-methyl-N-nitrosourea (MNU).

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[1][2][6][7][8]

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6J mice for at least one week before the start of the experiment.

  • Induction of Retinal Degeneration: Administer a single intraperitoneal injection of MNU (e.g., 60 mg/kg) to induce photoreceptor cell death.

  • Treatment:

    • Divide the mice into treatment groups: vehicle control, ZD formulation, and a positive control if available.

    • Administer the ZD formulation or vehicle control daily via oral gavage for a specified period (e.g., 14 days), starting one day after MNU injection.

  • Assessment of Retinal Function (Electroretinography - ERG):

    • At the end of the treatment period, perform ERG to assess the function of photoreceptor cells (a-wave) and inner retinal cells (b-wave).

  • Histological Analysis:

    • Euthanize the mice and enucleate the eyes.

    • Fix, embed, and section the eyes.

    • Stain the retinal sections with hematoxylin and eosin (H&E) to visualize the retinal layers.

    • Measure the thickness of the outer nuclear layer (ONL) as an indicator of photoreceptor cell survival.

  • Data Analysis: Compare the ERG amplitudes and ONL thickness between the different treatment groups to evaluate the protective effect of the ZD formulation against retinal degeneration.

Animal Model: Sprague-Dawley rats.

Induction of AFLD: Chronic-plus-binge ethanol feeding.[9]

Ethical Considerations: All animal experiments must be approved by the IACUC and follow ethical guidelines for animal research.[1][2][6][7][8]

Procedure:

  • Animal Acclimatization: Acclimatize Sprague-Dawley rats for one week.

  • Chronic Ethanol Feeding:

    • Feed the rats a liquid diet containing ethanol (e.g., 5% v/v) for 10 days. A control group will receive an isocaloric liquid diet without ethanol.

  • Binge Ethanol Administration:

    • On day 11, administer a single dose of ethanol (e.g., 5 g/kg body weight) via oral gavage to the ethanol-fed group. The control group will receive an isocaloric maltose dextrin solution.

  • Treatment:

    • Administer the ZD formulation or vehicle control daily via oral gavage throughout the 10-day chronic feeding period.

  • Sample Collection and Analysis:

    • Euthanize the rats 9 hours after the binge administration.

    • Collect blood samples for the analysis of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are markers of liver injury.

    • Collect liver tissue for histological analysis (H&E staining for steatosis and inflammation) and for the measurement of triglyceride levels and oxidative stress markers.

  • Data Analysis: Compare the serum liver enzyme levels, liver histology scores, and biochemical markers between the treatment groups to assess the hepatoprotective effects of the ZD formulation.

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Cytokines Inflammatory Cytokines Cytokines->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors ZD Zeaxanthin Dipalmitate ZD->RAF ZD->MEK GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.

Experimental Workflow

ZD_Formulation_Workflow ZD_Source This compound (e.g., from Wolfberry) Formulation Formulation Development (Emulsion, SLN, Liposome) ZD_Source->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (e.g., RPE cells) Characterization->InVitro InVivo In Vivo Studies (e.g., RP, AFLD models) Characterization->InVivo DataAnalysis Data Analysis and Interpretation InVitro->DataAnalysis InVivo->DataAnalysis PreclinicalReport Preclinical Report DataAnalysis->PreclinicalReport

Caption: Experimental Workflow for Preclinical Evaluation of ZD Formulations.

Logical Relationship

ZD_Properties_Relationship ZD_Properties This compound - Lipophilic - Low Bioavailability Formulation_Strategy Formulation Strategy (Nanoparticles) ZD_Properties->Formulation_Strategy addresses Improved_Properties Improved Properties - Increased Solubility - Enhanced Stability Formulation_Strategy->Improved_Properties leads to Enhanced_Efficacy Enhanced Preclinical Efficacy - Better Bioavailability - Targeted Delivery Improved_Properties->Enhanced_Efficacy results in

Caption: Relationship between ZD Properties, Formulation, and Efficacy.

References

Application Notes and Protocols for Investigating Macular Pigment Optical Density (MPOD) using Zeaxanthin Dipalmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macular pigment (MP) is composed of the carotenoids lutein, zeaxanthin, and meso-zeaxanthin, which accumulate in the macular region of the retina.[1] Macular Pigment Optical Density (MPOD) is a measure of the concentration of these pigments.[2] MPOD is of significant interest in vision science and drug development due to the protective role of macular pigment against age-related macular degeneration (AMD) and other retinal disorders.[3] The macular carotenoids are potent antioxidants and filter high-energy blue light, thereby reducing oxidative stress and potential photodamage to the retina.[4]

Zeaxanthin dipalmitate, a naturally occurring ester of zeaxanthin found in sources like wolfberries (goji berries), offers enhanced stability and bioavailability compared to its free form.[5][6] Upon ingestion, this compound is hydrolyzed to free zeaxanthin, which is then absorbed and transported to the macula. This document provides detailed application notes and protocols for researchers investigating the impact of this compound supplementation on MPOD.

Principles of MPOD Measurement

Several techniques are available for the in vivo measurement of MPOD, broadly categorized as psychophysical and objective methods.[7]

Psychophysical Methods: These require active participation from the subject.

  • Heterochromatic Flicker Photometry (HFP): This is the most widely used psychophysical technique.[8] It relies on the principle that the macular pigment absorbs blue light but not green light.[9] The subject observes a flickering light that alternates between a blue and a green wavelength and adjusts the intensity of the blue light until the flicker is minimized. This measurement is taken at the fovea (where macular pigment is dense) and the parafovea (where it is sparse), and the difference is used to calculate MPOD.[9]

Objective Methods: These require minimal input from the subject.

  • Fundus Reflectometry: This technique measures the amount of light reflected from the fundus at two different wavelengths—one that is absorbed by the macular pigment (e.g., blue light) and one that is not.[9][10] The difference in reflectance between the fovea and the periphery is used to determine MPOD.[10]

  • Fundus Autofluorescence (FAF): This method is based on the fluorescent properties of lipofuscin in the retinal pigment epithelium (RPE).[10] Macular pigment absorbs the excitation light, reducing the amount of autofluorescence detected. The difference in autofluorescence between the fovea and the parafovea is used to calculate MPOD.[9]

  • Raman Spectroscopy: This non-invasive technique uses a low-power laser to directly and objectively measure the concentration of carotenoids in the retina.[11][12] It is based on the principle of Raman scattering, where the laser light interacts with the vibrational modes of the carotenoid molecules, producing a characteristic spectral signature whose intensity is proportional to the carotenoid concentration.[13][14]

Experimental Protocols

Protocol 1: Measurement of MPOD using Heterochromatic Flicker Photometry (HFP)

This protocol is a generalized procedure based on commonly used HFP methodologies.[15]

Objective: To measure MPOD using HFP.

Materials:

  • A commercially available macular densitometer based on HFP (e.g., MPS II).

  • Dark room for testing.

  • Trial lenses and frame for correcting refractive errors.

Procedure:

  • Subject Preparation:

    • Explain the procedure to the subject and obtain informed consent.

    • Allow the subject to adapt to the dark room for at least 5 minutes.

    • Correct the subject's refractive error for the testing distance.

  • Foveal Measurement:

    • The subject is instructed to fixate on the center of a target stimulus.

    • The instrument presents a centrally fixated light that flickers between a blue wavelength (~465 nm) and a green wavelength (~530 nm).[2]

    • The subject is instructed to adjust the intensity of the blue light until the perception of flicker is minimized or disappears.

    • Record the intensity value. Repeat the measurement at least three times to ensure consistency.

  • Parafoveal Measurement:

    • The stimulus is presented at a peripheral location (typically 7-8 degrees from the fovea) where macular pigment is negligible.

    • Repeat the flicker minimization procedure as described for the foveal measurement.

    • Record the intensity value and repeat for consistency.

  • Calculation of MPOD:

    • MPOD is calculated as the logarithm of the ratio of the blue light intensity required for minimal flicker at the parafovea to that at the fovea.

    • The instrument's software typically performs this calculation automatically.

Protocol 2: Measurement of MPOD using Fundus Reflectometry

This protocol provides a general outline for MPOD measurement using a fundus camera-based reflectometry system.[16][17]

Objective: To objectively measure the spatial distribution of MPOD.

Materials:

  • Fundus camera equipped for reflectometry with appropriate filters (e.g., for 480 nm and 540 nm).

  • Image analysis software.

  • Mydriatic eye drops (if required by the specific instrument).

Procedure:

  • Subject Preparation:

    • Explain the procedure and obtain informed consent.

    • If necessary, dilate the subject's pupils using a mydriatic agent, following all safety precautions.[10]

  • Image Acquisition:

    • The subject is seated and aligned with the fundus camera.

    • A series of images of the macula are captured using two different wavelengths:

      • A wavelength that is strongly absorbed by the macular pigment (e.g., 480 nm).

      • A wavelength that is minimally absorbed by the macular pigment (e.g., 540 nm).[16]

  • Image Analysis:

    • The captured images are digitized and aligned.

    • The software performs a logarithmic subtraction of the blue-light image from the green-light image to create an optical density map of the macular pigment.[16]

    • From this map, quantitative MPOD values at different eccentricities from the fovea can be derived.

Protocol 3: Measurement of MPOD using Raman Spectroscopy

This protocol describes the general steps for measuring macular carotenoid levels using resonance Raman spectroscopy.[11][12]

Objective: To directly and objectively quantify the amount of macular carotenoids.

Materials:

  • A clinical Raman spectroscopy system designed for ocular measurements.

  • Head and chin rest for subject stabilization.

Procedure:

  • Subject Preparation:

    • Explain the procedure and obtain informed consent.

    • The subject is seated comfortably with their head stabilized in the head and chin rest.

  • Measurement:

    • A low-power, monochromatic laser beam (e.g., 488 nm) is directed into the subject's eye and focused on the macula.

    • The backscattered light, which includes the Raman-shifted photons from the macular carotenoids, is collected and analyzed by a spectrometer.

    • The intensity of the characteristic carotenoid Raman peaks is measured. The signal strength is linearly proportional to the macular carotenoid concentration.[14]

  • Data Analysis:

    • The instrument's software analyzes the Raman spectrum and provides a quantitative score representing the level of macular carotenoids.

Data Presentation: Effects of this compound Supplementation on MPOD

The following tables summarize quantitative data from various studies investigating the impact of zeaxanthin and lutein supplementation on MPOD.

Table 1: Summary of Clinical Trials on Zeaxanthin/Lutein Supplementation and MPOD

Study / ReferenceSupplementation Group (Daily Dose)DurationMeasurement TechniqueBaseline MPOD (Mean ± SD)Change in MPOD (Mean ± SD)
Richer et al.[9]8 mg Zeaxanthin12 monthsHFP (QuantifEye®)0.33 ± 0.17+0.18
Richer et al.[9]8 mg Zeaxanthin + 9 mg Lutein12 monthsHFP (QuantifEye®)0.33 ± 0.17Increase noted, but less than Zx alone
Davis et al.[14]Lutein and Zeaxanthin (unspecified dose)12 monthsHFP0.27 ± 0.13+0.11
Ma et al.[18] (Meta-analysis)5 to <20 mg/d Lutein/Zeaxanthin3-12 monthsVariousN/A+0.04
Ma et al.[18] (Meta-analysis)≥20 mg/d Lutein/Zeaxanthin3-12 monthsVariousN/A+0.11
Nolan et al.[19]10 mg Lutein, 2 mg Zeaxanthin, 10 mg Meso-zeaxanthin18 monthsAutofluorescenceN/ASignificant increase
Kvansakul et al.[20]20 mg Lutein, 4 mg Zeaxanthin16 weeksAutofluorescenceN/ASignificant increase in total volume

Table 2: Comparison of Different MPOD Measurement Techniques

TechniquePrincipleAdvantagesDisadvantages
Heterochromatic Flicker Photometry (HFP) Psychophysical; subject minimizes perceived flicker of alternating blue and green lights.[9]Non-invasive, relatively inexpensive, widely used and validated.[9]Subjective, requires subject cooperation and understanding, not suitable for all populations (e.g., young children).[9]
Fundus Reflectometry Objective; measures reflected light at two wavelengths to create an optical density map.[10]Objective, provides spatial distribution of MPOD, repeatable.[10]Can be expensive, may require pupil dilation, requires precise alignment.[9][10]
Fundus Autofluorescence (FAF) Objective; measures the attenuation of lipofuscin autofluorescence by macular pigment.[10]Objective, good reliability.[9]Requires pupillary dilation, potential for patient discomfort from photopigment bleaching.[9]
Raman Spectroscopy Objective; directly measures carotenoid molecules via their interaction with laser light.[11]Objective, non-invasive, directly measures the pigments themselves.[11][12]Can be expensive, readings may not be directly comparable to optical density units from other methods.[11]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The following diagram illustrates the pathway of this compound from ingestion to its deposition in the macula.

G Metabolic Pathway of this compound cluster_ingestion Gastrointestinal Tract cluster_transport Systemic Circulation cluster_retina Retina Ingestion Ingestion of This compound Hydrolysis Hydrolysis by lipases to Free Zeaxanthin Ingestion->Hydrolysis Micelles Incorporation into Mixed Micelles Hydrolysis->Micelles Absorption Absorption by Enterocytes Micelles->Absorption Chylomicrons Incorporation into Chylomicrons Absorption->Chylomicrons Transport to Lymphatics Lipoproteins Transport via Lipoproteins (HDL, LDL) Chylomicrons->Lipoproteins Uptake Uptake by Retinal Pigment Epithelium (RPE) Lipoproteins->Uptake Delivery to Retina Binding Binding to Specific Proteins (e.g., GSTP1 for Zeaxanthin) Uptake->Binding Deposition Deposition in Photoreceptor Axons (Macular Pigment) Binding->Deposition

Caption: Metabolic pathway of this compound.

Experimental Workflow for an MPOD Supplementation Study

This diagram outlines a typical workflow for a clinical study investigating the effects of this compound on MPOD.

G Experimental Workflow for MPOD Supplementation Study Start Study Start Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Measurements - MPOD (HFP, Raman, etc.) - Visual Function Tests - Blood Samples (Carotenoid levels) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (this compound) Randomization->GroupA GroupB Placebo Group Randomization->GroupB FollowUp Follow-up Visits (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp Measurements Repeat Measurements - MPOD - Visual Function - Blood Samples FollowUp->Measurements Measurements->FollowUp Continue until end of study DataAnalysis Data Analysis (Statistical Comparison) Measurements->DataAnalysis Conclusion Conclusion and Reporting DataAnalysis->Conclusion

Caption: Workflow for an MPOD supplementation study.

Safety and Toxicology

Zeaxanthin is a nutritional carotenoid and is generally recognized as safe.[5] Toxicological studies have shown that zeaxanthin has a low order of acute toxicity. Subchronic studies in various animal models at high doses have not produced adverse effects. Human intervention studies with zeaxanthin supplementation have also shown a good safety profile. As with any supplement, it is important to adhere to recommended dosages and to be aware of the source and purity of the this compound used in research.

References

Troubleshooting & Optimization

Technical Support Center: Zeaxanthin Dipalmitate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Zeaxanthin dipalmitate (ZD) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. For laboratory use, organic solvents are necessary for initial dissolution. Tetrahydrofuran (THF) is a good option due to the high solubility of carotenoids in it.[1] Dichloromethane and acetone are also effective solvents for dissolving and extracting ZD.[2][3] It is slightly soluble in ethanol.[4] For cell culture experiments, a common practice is to dissolve ZD in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or THF to create a stock solution, which can then be further diluted in the culture medium.[5]

Q2: What factors can cause the degradation of this compound in solution?

A2: The stability of this compound, like other carotenoids, is sensitive to several environmental factors. The primary causes of degradation include:

  • Light: Exposure to light, particularly UV light, can lead to photo-oxidation and isomerization of the polyene chain.[6]

  • Heat: Elevated temperatures accelerate the rate of degradation.[7][8][9]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially when exposed to light and heat.[2][10]

  • pH: Extreme pH conditions, both acidic and alkaline, can affect the stability of carotenoids.[11]

Q3: How should I store this compound solutions to ensure maximum stability?

A3: To maximize the stability of your this compound solutions, follow these storage guidelines:

  • Protect from light: Store solutions in amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.

  • Low temperature: Store solutions at low temperatures, such as -20°C or -80°C, for long-term storage. For short-term storage, refrigeration at 4°C is recommended.

  • Inert atmosphere: To minimize oxidation, purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

  • Solvent choice: Use high-purity, antioxidant-free solvents for preparing solutions.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can significantly improve the stability of ZD solutions by quenching free radicals and inhibiting oxidative degradation. Tocopherols (Vitamin E) are commonly used antioxidants for this purpose. Formulating ZD in an oil-based solution, such as in combination with olive oil or other vegetable oils, can also enhance its stability.[10]

Q5: Is there a difference in stability between Zeaxanthin and this compound?

A5: While both are sensitive to degradation, esterified carotenoids like this compound are generally considered to be more stable than their free forms. The esterification at the hydroxyl groups can offer some protection against oxidation.

Troubleshooting Guides

This section addresses common problems encountered during the preparation and handling of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound - Inappropriate solvent selection.- Low temperature of the solvent.- Insufficient mixing.- Use a more suitable organic solvent such as THF, dichloromethane, or acetone for the initial stock solution.[1][2][3]- Gently warm the solvent to aid dissolution, but avoid high temperatures.- Use sonication or vortexing to facilitate dissolution.
Precipitation of this compound in Aqueous Solution - Poor solubility of ZD in aqueous media.- High concentration of ZD in the final solution.- Change in solvent composition upon dilution.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, THF) and then dilute it into the aqueous medium with vigorous stirring.[5]- Keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <0.1%).- Consider using a carrier solvent or emulsifying agent to improve dispersion in the aqueous phase.
Color Fading or Change in the Solution - Degradation of this compound due to exposure to light, heat, or oxygen.- Prepare fresh solutions before use whenever possible.- Store stock solutions under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or below) and protected from light.- Add an antioxidant like BHT (Butylated hydroxytoluene) to the organic solvent used for the stock solution to prevent oxidation.
Inconsistent Results in Experiments - Degradation of the ZD solution over time.- Inaccurate concentration of the stock solution.- Pipetting errors with viscous organic solvents.- Always use freshly prepared or properly stored stock solutions.- Verify the concentration of your stock solution spectrophotometrically or by HPLC before each experiment.- Use positive displacement pipettes for accurate handling of viscous organic solvents.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
Tetrahydrofuran (THF)High[1]
DichloromethaneHigh[2]
AcetoneSoluble[2]
EthanolSlightly Soluble[4]
Dimethyl sulfoxide (DMSO)Soluble (for stock solutions)[5]

Table 2: Decrease Rate of this compound in Goji Berries under Different Storage Conditions over 28 Days

Storage ConditionAverage Decrease Rate (%)
Ambient Temperature (25 ± 5 °C)15.3
High Temperature (45 ± 5 °C)35.8
High Humidity (RH 75 ± 5%)23.7

Data adapted from a study on the stability of this compound in stored goji berries.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Amber-colored microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh out the required amount of this compound (MW: 1045.7 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 1.0457 mg.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, the solution should be a clear, orange-to-red color.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of this compound. Specific parameters may need to be optimized based on the available instrumentation and column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 or C30 reverse-phase column (e.g., Alltima C18, 5 µm, 250 mm x 4.6 mm).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and dichloromethane. A common ratio is 42:58 (v/v).[12] Other mobile phases reported include acetone/methanol (80:20, v/v) or acetonitrile/methylene chloride (60:42, v/v).[2]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detection wavelength to the maximum absorbance of this compound (typically around 450 nm).

    • Inject the standards and the sample.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis zd_solid This compound (Solid) solvent Select Appropriate Solvent (e.g., THF, DMSO) zd_solid->solvent dissolve Dissolve ZD (Vortex/Sonicate) solvent->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute to Working Concentration (in culture media or buffer) stock->dilute experiment Perform Experiment (e.g., cell treatment) dilute->experiment hplc Quantify ZD Concentration (HPLC) experiment->hplc data Data Analysis hplc->data degradation_pathway cluster_factors Degradation Factors ZD This compound (Stable Form) Degraded_ZD Degraded Products (Loss of biological activity) ZD->Degraded_ZD Degradation Light Light (UV, Visible) Light->Degraded_ZD Heat Heat Heat->Degraded_ZD Oxygen Oxygen Oxygen->Degraded_ZD pH Extreme pH pH->Degraded_ZD troubleshooting_logic node_sol node_sol start Problem with ZD Solution? solubility Is it a solubility issue? start->solubility stability Is it a stability issue (color change, precipitation)? solubility->stability No sol_yes Change solvent (THF, DCM). Use sonication/gentle heat. solubility->sol_yes Yes inconsistent Are the results inconsistent? stability->inconsistent No stab_yes Store at low temp, protect from light. Use antioxidants (e.g., tocopherol). Prepare fresh solutions. stability->stab_yes Yes incon_yes Verify stock concentration (HPLC). Use fresh solutions. Check pipetting technique. inconsistent->incon_yes Yes end Problem Resolved inconsistent->end No sol_yes->end stab_yes->end incon_yes->end

References

Technical Support Center: Overcoming Low Solubility of Zeaxanthin Dipalmitate in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Zeaxanthin Dipalmitate (ZD) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound (ZD) is a carotenoid ester, specifically the dipalmitate ester of zeaxanthin. It is a lipophilic, or fat-soluble, molecule, which means it has very poor solubility in water-based (aqueous) media commonly used in biological experiments, such as cell culture media and buffers. This low solubility can lead to precipitation, inaccurate dosing, and low bioavailability in in vitro and in vivo studies.

Q2: What are the common organic solvents used to dissolve this compound?

A2: this compound can be dissolved in several organic solvents. Tetrahydrofuran (THF) and chloroform are effective solvents.[1][2] It is also slightly soluble in ethanol.[3][4] For in vivo studies, ZD has been successfully dissolved in corn oil for oral administration.[5] When preparing stock solutions, it is recommended to use an inert gas to prevent oxidation.

Q3: How can I introduce this compound into aqueous cell culture media without it precipitating?

A3: Directly adding an organic stock solution of this compound to aqueous media will likely cause it to precipitate. To avoid this, several strategies can be employed:

  • Use of a carrier solvent: A small amount of a water-miscible organic solvent like DMSO or ethanol can be used to pre-dissolve the ZD before further dilution in the culture medium. However, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Formulation into a delivery system: Encapsulating ZD into nanoparticles, liposomes, or complexing it with cyclodextrins can significantly improve its dispersion and stability in aqueous media. These formulations effectively shield the hydrophobic ZD molecule from the aqueous environment.

Q4: What are the main techniques to enhance the aqueous solubility and bioavailability of this compound?

A4: The primary methods to overcome the low aqueous solubility of this compound are:

  • Nanoparticle Formulation: Encapsulating ZD into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can create a stable dispersion in aqueous solutions.[6][7]

  • Liposomal Encapsulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like ZD within their membrane, facilitating their dispersal in aqueous media.[8][9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like ZD, increasing their apparent water solubility.

  • Emulsion-Based Delivery Systems: Creating oil-in-water emulsions where ZD is dissolved in the oil phase can improve its delivery in aqueous environments.[10]

Troubleshooting Guides

Nanoparticle Formulation
IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency - Poor affinity of ZD for the nanoparticle core.- Drug leakage during the formulation process.- Inappropriate solvent/antisolvent ratio.- Optimize the polymer/lipid composition to better match the hydrophobicity of ZD.- Adjust the stirring speed and temperature during formulation.- Modify the solvent evaporation rate.
Nanoparticle Aggregation - Insufficient stabilizer concentration.- Inappropriate pH or ionic strength of the aqueous phase.- High nanoparticle concentration.- Increase the concentration of the stabilizing agent (e.g., PVA, Poloxamer).- Adjust the pH of the aqueous phase to ensure sufficient surface charge and electrostatic repulsion.- Optimize the nanoparticle concentration.[11]
Precipitation in Cell Culture Media - Nanoparticle instability in the complex biological medium.- Interaction with proteins in the serum.- Use PEGylated nanoparticles to create a protective hydrophilic shell.- Test the stability of the nanoparticle formulation in the specific cell culture medium before the experiment.
Liposomal Encapsulation
IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency - Insufficient amount of lipid.- ZD concentration exceeds the loading capacity of the lipid bilayer.- Inappropriate lipid composition.- Increase the lipid-to-drug ratio.- Optimize the formulation by including cholesterol, which can modulate membrane fluidity.[12]- Ensure the hydration temperature is above the phase transition temperature of the lipids.[13]
Liposome Instability (Aggregation/Fusion) - Suboptimal surface charge.- Inappropriate storage conditions.- Incorporate charged lipids (e.g., DSPG) to increase electrostatic repulsion.- Store liposomes at 4°C and avoid freezing.- Use PEGylated lipids to enhance stability.
Drug Leakage from Liposomes - High membrane fluidity.- Improper storage.- Incorporate cholesterol to decrease membrane fluidity and drug leakage.- Ensure proper storage temperatures.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterPractically insoluble[2]Forms aggregates.
EthanolSlightly soluble[3][4]Can be used as a co-solvent. A concentration of 1 mg/mL is achievable with ultrasonic and warming.[14]
ChloroformSoluble[2]Good for initial dissolution.
Tetrahydrofuran (THF)Soluble[1]Effective for creating stock solutions.
Corn OilSoluble[5]Suitable for in vivo oral gavage studies.

Table 2: Comparison of this compound Solubilization Techniques

TechniqueTypical Particle SizeEncapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Nanoparticles 100 - 300 nm[6]70 - 95%[15]High stability, controlled release.[16]Can be complex to prepare, potential for aggregation.[11]
Liposomes 100 - 250 nm80 - 95%[8]Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds.[17]Prone to leakage and instability.
Cyclodextrin Complexes N/A (molecular complex)N/ASimple preparation, enhances solubility.Limited loading capacity.
Emulsions 150 - 500 nm[10]>90%High loading capacity, good for oral delivery.Thermodynamically unstable, can be prone to creaming or coalescence.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA (poly(lactic-co-glycolic acid)) and 5 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA) or Poloxamer 188, in deionized water.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water twice to remove the excess stabilizer.

  • Resuspension and Storage:

    • Resuspend the nanoparticle pellet in a suitable aqueous buffer (e.g., PBS) or deionized water.

    • Store the nanoparticle suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and 10 mg of this compound in 10 mL of chloroform in a round-bottom flask.[18]

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin lipid film on the inner wall of the flask.[18]

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Add 10 mL of a pre-warmed aqueous buffer (e.g., PBS) to the flask.

    • Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm) for 10-15 cycles.[19]

  • Purification and Storage:

    • Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

    • Store the liposome suspension at 4°C.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for ZD Formulation and Application cluster_formulation Formulation cluster_characterization Characterization cluster_application Application zd This compound zd_solution ZD Solution zd->zd_solution solvent Organic Solvent solvent->zd_solution delivery_system Nanoparticles or Liposomes zd_solution->delivery_system particle_size Particle Size Analysis delivery_system->particle_size encapsulation_efficiency Encapsulation Efficiency delivery_system->encapsulation_efficiency stability Stability Assessment delivery_system->stability cell_culture In Vitro Cell Culture delivery_system->cell_culture animal_model In Vivo Animal Model delivery_system->animal_model bio_assay Biological Assays cell_culture->bio_assay animal_model->bio_assay

Caption: Workflow for ZD formulation and use.

mapk_nfkb_pathway ZD's Modulation of MAPK and NF-κB Signaling Pathways cluster_nfkb NF-κB Pathway zd This compound p38 p38 MAPK zd->p38 inhibits phosphorylation jnk JNK zd->jnk inhibits phosphorylation erk ERK zd->erk modulates ikba IκBα zd->ikba restores nfkb NF-κB ikba->nfkb inhibits inflammation Inflammatory Response nfkb->inflammation

Caption: ZD's effect on MAPK and NF-κB pathways.[4][14]

References

Technical Support Center: Optimizing HPLC Parameters for Zeaxanthin Dipalmitate Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of zeaxanthin dipalmitate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or broad peaks) for my this compound standard or sample?

Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

    • Column Contamination: Buildup of contaminants can cause peak tailing. Flush the column with a strong solvent.

    • Column Degradation: The stationary phase can degrade over time. Consider replacing the column if flushing does not resolve the issue.

  • Mobile Phase Mismatch:

    • The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.

  • Chemical Interactions:

    • This compound may interact with acidic sites on the silica backbone of the stationary phase, leading to tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate this.[1][2]

Question: I am observing inconsistent retention times for this compound. What could be the cause?

Answer: Fluctuations in retention time are often linked to the HPLC system or the mobile phase preparation.

  • System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect retention times.

  • Pump Performance: Inconsistent flow from the pump can lead to variable retention times. Ensure the pump is properly primed and degassed. Worn pump seals may also be a cause.

  • Mobile Phase Preparation:

    • Inconsistent mobile phase composition will lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements of all components.

    • Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow irregularities.

  • Column Temperature: Fluctuations in column temperature can affect retention times.[2] Use a column oven to maintain a stable temperature.

Question: I am having difficulty separating this compound from other carotenoids or isomers. How can I improve the resolution?

Answer: Improving the separation of closely eluting compounds like carotenoid isomers often requires optimization of the stationary and mobile phases.

  • Stationary Phase Selection:

    • C30 columns are often recommended for separating carotenoid isomers due to their ability to resolve geometric isomers.[3][4] C18 columns are also commonly used.[5][6]

  • Mobile Phase Optimization:

    • Adjusting the solvent strength of the mobile phase can improve resolution. For reversed-phase HPLC, decreasing the amount of organic solvent will generally increase retention and may improve separation.

    • Ternary or quaternary mobile phases, such as those containing methanol, acetonitrile, and methyl tert-butyl ether (MTBE), can provide better selectivity for carotenoid separations.[7]

  • Flow Rate: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks.[8]

  • Temperature: Optimizing the column temperature can influence selectivity and resolution.[2]

Frequently Asked Questions (FAQs)

What is the recommended starting point for developing an HPLC method for this compound?

A good starting point for method development would be to use a C18 or C30 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a chlorinated solvent like dichloromethane, or a mixture of methanol and MTBE.[5][7] Detection is typically performed at around 450 nm, which is the maximum absorption wavelength for many carotenoids.[9][10][11]

What are the typical mobile phases used for this compound separation?

Commonly used mobile phases for the reversed-phase HPLC separation of this compound include:

  • Acetonitrile and dichloromethane (e.g., 42:58 v/v)[5]

  • Methanol and methyl tert-butyl ether (MTBE)[7]

  • Acetonitrile and methanol (e.g., 85:15 v/v)[12]

Which type of HPLC column is best for this compound analysis?

Both C18 and C30 columns can be used effectively. C18 columns are widely available and suitable for general-purpose separations.[5][6] C30 columns, however, are often preferred for their superior ability to separate carotenoid isomers.[3][4]

What is the optimal detection wavelength for this compound?

The optimal detection wavelength for this compound, like most carotenoids, is in the range of 445-450 nm.[9][10][11] A photodiode array (PDA) detector is useful for confirming the identity of the peak by examining its UV-Vis spectrum.

Is saponification necessary for analyzing this compound in complex samples?

Saponification is a chemical hydrolysis step used to break down ester bonds. In the context of this compound analysis, it can be used to remove interfering fats and oils from a sample matrix. However, saponification can also lead to the formation of artifacts and degradation of the target analyte, so its necessity should be evaluated on a case-by-case basis.[1]

Experimental Protocols

Protocol 1: Sample Extraction from Goji Berries

This protocol describes a method for extracting this compound from goji berries.

  • Sample Preparation: Freeze-dry the goji berries and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of a hexane/acetone (1:1, v/v) mixture.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine all the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound.

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and a PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Dichloromethane (42:58, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: 450 nm.

Data Presentation

Table 1: HPLC Parameters for Zeaxanthin and Related Compounds Separation

ParameterMethod 1Method 2Method 3
Column Alltima C18[5]Ascentis RP-Amide[10]Spherisorb Si[13]
Mobile Phase Acetonitrile:Dichloromethane (42:58)[5]Acetonitrile, Methanol, Ethyl Acetate (Gradient)[10]Hexane, Ethyl Acetate, 2-Methoxyethanol, N-ethyldiisopropylamine
Flow Rate Not Specified0.6 mL/min[10]1.0 mL/min[13]
Temperature Not Specified30 °C[10]25 °C[13]
Detection Not Specified450 nm[10]Not Specified

Visualizations

Troubleshooting_Workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No overload Check for Column Overload (Dilute Sample) peak_shape->overload Yes resolution Poor Resolution? retention_time->resolution No leaks Check for System Leaks retention_time->leaks Yes column_select Consider C30 Column resolution->column_select Yes end Problem Resolved resolution->end No contamination Flush Column with Strong Solvent overload->contamination mobile_phase_match Ensure Sample Solvent is Weaker than Mobile Phase contamination->mobile_phase_match mobile_phase_match->end pump Check Pump Performance (Prime and Degas) leaks->pump mobile_phase_prep Prepare Fresh Mobile Phase pump->mobile_phase_prep temperature Stabilize Column Temperature mobile_phase_prep->temperature temperature->end mobile_phase_opt Optimize Mobile Phase (Solvent Strength/Composition) column_select->mobile_phase_opt flow_rate Lower Flow Rate mobile_phase_opt->flow_rate flow_rate->end

Caption: A troubleshooting workflow for common HPLC issues.

Experimental_Workflow start Start: Sample Preparation grind Grind Lyophilized Sample start->grind extract Solvent Extraction (e.g., Hexane:Acetone) grind->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge repeat_extract Repeat Extraction centrifuge->repeat_extract combine Combine Supernatants repeat_extract->combine evaporate Evaporate Solvent combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter through 0.45 µm Filter reconstitute->filter inject Inject into HPLC filter->inject

Caption: An experimental workflow for sample preparation.

References

Troubleshooting Zeaxanthin dipalmitate extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Zeaxanthin dipalmitate from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this valuable carotenoid.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in extracting this compound?

A1: The primary challenge is the presence of interfering lipophilic compounds in complex matrices, such as triglycerides, chlorophylls, waxes, and oils.[1] These compounds can co-extract with this compound, complicating purification and analysis. Additionally, the inherent instability of carotenoids requires careful handling to prevent degradation from light, heat, and oxygen.

Q2: Should I use saponification for my extraction?

A2: It depends on your analytical goal. If you aim to quantify total zeaxanthin , then saponification is a necessary step to hydrolyze the dipalmitate ester and remove interfering fats and chlorophylls.[1][2] However, if you need to extract and quantify the intact This compound ester, saponification must be avoided as it will cleave the ester bonds.[1]

Q3: What are the most common matrices from which this compound is extracted?

A3: this compound is commonly extracted from plant materials like goji berries (Lycium barbarum)[3][4][5], marigold flowers (Tagetes erecta)[2][6], and corn gluten meal.[7] It is also found in some animal tissues and fortified food products.[8]

Q4: Which analytical technique is best for quantifying this compound?

A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for the quantification of this compound.[3][4][9] A C18 column is frequently used for separation.[3][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell lysis and extraction. 2. Inappropriate solvent system. 3. Degradation of the analyte during extraction. 4. Insufficient solvent-to-sample ratio.1. For plant matrices, grinding the sample in liquid nitrogen can improve cell disruption.[4] Consider using ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[1][5][7] 2. A mixture of non-polar and polar solvents is often effective. For example, a hexane/acetone (1:1) mixture has been used successfully.[4] For supercritical fluid extraction (SFE), using a co-solvent like ethanol can significantly increase the yield of this compound.[11] 3. Protect the sample from light and heat throughout the extraction process. Work in a dimly lit environment and use amber-colored glassware. Avoid excessive temperatures unless using a rapid, high-temperature method like pressurized liquid extraction (PLE). 4. Optimize the solvent-to-sample ratio. A low ratio may lead to incomplete extraction.[7]
Co-elution of Peaks in HPLC 1. Suboptimal mobile phase composition. 2. Inadequate column resolution. 3. Presence of isomers.1. Adjust the mobile phase composition. A common mobile phase is a mixture of acetonitrile and dichloromethane.[3] Isocratic elution is often sufficient.[2][12] 2. Ensure the C18 column is in good condition. Consider a column with a smaller particle size for better resolution. 3. Zeaxanthin can exist as cis/trans isomers. Ensure your analytical method can resolve these if necessary.
Presence of Interfering Compounds (e.g., fats, chlorophylls) 1. The matrix is rich in lipids or pigments. 2. Lack of a cleanup step.1. If not analyzing the ester form, a saponification step with methanolic KOH can remove these interferences.[1][2] 2. If saponification is not an option, consider a cleanup step using solid-phase extraction (SPE) or column chromatography to remove interfering substances.[1] For goji berries, an initial wash with water and ultrasonication can remove polysaccharides.[4]
Analyte Degradation Post-Extraction 1. Exposure to light, oxygen, or high temperatures. 2. Improper storage of the extract.1. Add an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent.[10] 2. Store the extract in an amber vial under a nitrogen or argon atmosphere at -20°C or lower.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Goji Berries

This protocol is adapted from methodologies focusing on the extraction of the intact ester.

  • Sample Preparation: Freeze-dry goji berries and grind them into a fine powder using a mortar and pestle with liquid nitrogen.[4]

  • Polysaccharide Removal: Suspend the powder in deionized water (e.g., 1:10 w/v) and sonicate for 20 minutes to dissolve polysaccharides. Centrifuge and discard the supernatant.

  • Extraction:

    • To the pellet, add an extraction solvent of hexane:acetone (1:1, v/v) at a solvent-to-sample ratio of 30:1 (mL/g).[5]

    • Place the sample in an ultrasonic bath with a power of approximately 360 W.[5]

    • Extract for 40 minutes at a controlled temperature (e.g., 25°C).[5]

  • Solvent Removal: Centrifuge the mixture and collect the supernatant. Evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

  • Reconstitution and Analysis: Re-dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.[10]

Protocol 2: Saponification for Total Zeaxanthin Analysis

This protocol is for the hydrolysis of zeaxanthin esters to measure total zeaxanthin.

  • Initial Extraction: Perform an initial solvent extraction of the sample (e.g., with a hexane:acetone:ethanol:toluene mixture).[2]

  • Saponification Reaction:

    • To the crude extract, add a 40% methanolic potassium hydroxide (KOH) solution.[2]

    • Incubate in a water bath at 56°C for 20 minutes with occasional shaking.[2]

  • Extraction of Free Zeaxanthin:

    • After cooling, add hexane and a 10% sodium sulfate solution to the mixture to partition the phases.[2]

    • Collect the upper hexane layer containing the free zeaxanthin.

  • Washing and Drying: Wash the hexane phase with water until neutral. Dry the hexane phase over anhydrous sodium sulfate.

  • Solvent Removal and Analysis: Evaporate the hexane under nitrogen and reconstitute the residue in the HPLC mobile phase for analysis.

Quantitative Data Summary

Table 1: Optimized Parameters for Supercritical Fluid CO2 Extraction (SFE-CO2) from Lycium barbarum Residue
ParameterOptimal Value
Pressure 250 bar[11]
Temperature 60 °C[11]
Extraction Time 2.0 hours[11]
CO2 Flow Rate 30 g/min [11]
Co-solvent 2% Ethanol[11]
Yield of this compound ~0.08 g / 100 g[11]

Data sourced from a study on optimizing SFE-CO2 extraction.[11]

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) from Corn Gluten Meal for Zeaxanthin and Lutein
ParameterOptimal Value
Solvent Ethanol[7]
Liquid-to-Solid Ratio 7.9:1[7]
Temperature 56 °C[7]
Extraction Time 45 min[7]
Total Zeaxanthin and Lutein Content 0.501%[7]

Data from a study using response surface methodology to optimize UAE.[7]

Visualizations

Experimental Workflow

G General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification / Cleanup cluster_analysis Analysis Sample Complex Matrix (e.g., Goji Berries) Grinding Grinding (e.g., with Liquid N2) Sample->Grinding Extraction Solvent Extraction (e.g., Hexane/Acetone, UAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SFE Supercritical Fluid Extraction (SFE-CO2) Saponification Saponification (Optional) (for Total Zeaxanthin) Reconstitution Reconstitution in Mobile Phase Saponification->Reconstitution Evaporation Solvent Evaporation Filtration->Evaporation Evaporation->Saponification If needed Evaporation->Reconstitution HPLC HPLC-DAD Analysis Reconstitution->HPLC Quantification Quantification HPLC->Quantification

Caption: A generalized workflow for the extraction and analysis of this compound.

Signaling Pathway

Zeaxanthin is a potent antioxidant that can protect cells from oxidative stress. One of the key mechanisms is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] This pathway upregulates the expression of various antioxidant and phase II detoxification enzymes.

G Zeaxanthin-Mediated Activation of the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Zeaxanthin Zeaxanthin PI3K PI3K/Akt Pathway Zeaxanthin->PI3K Activates Keap1_Nrf2 Keap1-Nrf2 Complex PI3K->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Ubiquitination (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Gene Expression (HO-1, NQO1, GSTs) ARE->Gene_Expression Initiates Transcription Antioxidant Increased Antioxidant Capacity Gene_Expression->Antioxidant Protection Protection from Oxidative Stress Antioxidant->Protection

Caption: Zeaxanthin activates the PI3K/Akt pathway, leading to Nrf2 release and antioxidant gene expression.

References

Technical Support Center: Enhancing Zeaxanthin Dipalmitate Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the bioavailability of zeaxanthin dipalmitate.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your animal studies.

1. Formulation and Administration Issues

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Low Bioavailability Despite Using this compound: My in vivo study shows poor plasma/tissue concentrations of zeaxanthin even though I'm using the dipalmitate form, which is reported to be more bioavailable.- Inadequate Hydrolysis: this compound must be hydrolyzed to free zeaxanthin in the gut to be absorbed. This process relies on pancreatic lipases, specifically carboxyl ester lipase (CEL).[1][2] Animal models with compromised pancreatic function or co-administration of lipase inhibitors will show reduced absorption. - Poor Formulation: this compound is highly lipophilic and requires proper formulation to be dispersed in the gastrointestinal tract and incorporated into micelles for absorption.[3] Simple suspensions in aqueous vehicles are often inadequate. - Inappropriate Vehicle: The type of oil used in the formulation can impact absorption. The composition of fatty acids in the vehicle can influence micelle formation and subsequent uptake.- Ensure Adequate Lipase Activity: Use healthy animals with normal pancreatic function. Avoid co-administering substances that inhibit lipase activity. For in vitro-in vivo correlation studies, ensure your in vitro digestion model includes carboxyl ester lipase.[1] - Optimize Formulation: Utilize lipid-based delivery systems such as nanoemulsions, microemulsions, or self-nanoemulsifying drug delivery systems (SNEDDS). These formulations increase the surface area for enzymatic action and improve solubility in the gut lumen.[4] - Select Appropriate Lipids: Consider using oils rich in medium-chain triglycerides (MCTs) or long-chain triglycerides (LCTs) that are known to promote lymphatic transport of lipophilic compounds. The choice of oil can be critical and may require empirical testing.
Precipitation of this compound in Formulation: My this compound formulation, particularly nanoemulsions, is showing signs of instability and precipitation over time.- Suboptimal Surfactant/Co-surfactant Ratio: The stability of a nanoemulsion is highly dependent on the appropriate ratio of oil, surfactant, and co-surfactant.[4] - Incorrect Preparation Method: The order of addition of components, homogenization speed, and temperature can all affect the final stability of the nanoemulsion.[5] - Storage Conditions: Exposure to light, oxygen, or extreme temperatures can degrade this compound and destabilize the formulation.- Formulation Optimization: Systematically vary the ratios of oil, surfactant (e.g., Tween 80), and co-surfactant (e.g., ethanol, propylene glycol) to determine the optimal composition for stability. Constructing a pseudo-ternary phase diagram can be a valuable tool.[4] - Standardize Preparation Protocol: Follow a consistent and validated protocol for nanoemulsion preparation. High-pressure homogenization is often required to achieve small and uniform droplet sizes, which contributes to stability.[5] - Proper Storage: Store formulations in amber-colored, airtight containers, purged with nitrogen if possible, and at a controlled, cool temperature.
High Variability in Animal Plasma Levels: I'm observing significant variation in plasma zeaxanthin concentrations between animals within the same treatment group.- Inconsistent Gavage Technique: Improper oral gavage technique can lead to stress, esophageal or stomach injury, and inaccurate dosing, all of which can affect absorption.[6][7][8] - Fasting State of Animals: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds. - Individual Animal Physiology: Natural variations in gastrointestinal motility, enzyme levels, and transporter expression can contribute to inter-individual differences in absorption.- Refine Gavage Technique: Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific rodent species. Consider using flexible feeding tubes and precoating them with a sucrose solution to reduce stress and improve animal compliance.[6][7] Monitor animals for any signs of distress post-gavage.[8] - Standardize Fasting Protocol: Implement a consistent fasting period (e.g., 4-6 hours) before dosing to minimize variability due to food effects. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological variations on the overall results.

2. Analytical and Bioanalytical Issues

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Difficulty in Quantifying this compound in Plasma/Tissues: I am facing challenges with the HPLC analysis of this compound, such as poor peak resolution, low sensitivity, or interference from other matrix components.- Inadequate Sample Preparation: Carotenoids are prone to degradation and are often present at low concentrations in biological matrices. Inefficient extraction or failure to protect the analyte from light and oxidation can lead to inaccurate results. - Suboptimal HPLC Method: The choice of column, mobile phase, and detector settings are crucial for achieving good separation and sensitivity for carotenoids.[9] - Co-eluting Peaks: Other carotenoids or lipids in the sample may co-elute with zeaxanthin or its esters, leading to inaccurate quantification.- Optimize Sample Extraction: Use a robust liquid-liquid or solid-phase extraction method. Work under dim light and on ice. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidative degradation.[10] - Method Development for HPLC: A C18 or C30 reverse-phase column is typically recommended for carotenoid analysis.[9] The mobile phase often consists of a gradient of solvents like methanol, acetonitrile, and dichloromethane.[11] A photodiode array (PDA) detector is useful for identifying carotenoids based on their characteristic absorption spectra.[11] - Improve Peak Resolution: Adjust the mobile phase gradient, flow rate, or column temperature. Consider using a different column chemistry if co-elution persists. Mass spectrometry (LC-MS/MS) can provide higher specificity and sensitivity.
Low or Undetectable Zeaxanthin Levels in Plasma: Despite successful oral administration of a well-formulated this compound product, I'm unable to detect significant levels of zeaxanthin in the plasma.- Rapid Metabolism: Zeaxanthin undergoes metabolism in the liver and other tissues, which can lead to rapid clearance from the bloodstream.[12] - Insufficient Dose: The administered dose may be too low to result in plasma concentrations above the limit of quantification (LOQ) of the analytical method. - Timing of Blood Sampling: The peak plasma concentration (Cmax) of zeaxanthin may occur at a time point that was not included in the sampling schedule.- Investigate Metabolites: In addition to free zeaxanthin, analyze for potential metabolites to get a more complete picture of its absorption and disposition. - Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal dose that provides measurable plasma concentrations. - Pharmacokinetic Profiling: Perform a full pharmacokinetic study with a more frequent blood sampling schedule, especially at earlier time points, to accurately determine the Tmax and Cmax.

Frequently Asked Questions (FAQs)

Formulation & Delivery

  • Q1: What is the best formulation strategy to enhance the bioavailability of this compound in animal studies? A1: Lipid-based formulations are highly recommended. Nanoemulsions, microemulsions, and self-nanoemulsifying drug delivery systems (SNEDDS) have shown promise in improving the oral bioavailability of lipophilic compounds like this compound by increasing their solubility and surface area for enzymatic digestion and absorption.[4][13] Formulations incorporating the compound into beadlets have also been shown to be effective.[14]

  • Q2: Does the type of dietary fat co-administered with this compound matter? A2: Yes, the presence and type of dietary fat can significantly influence the absorption of carotenoids. Fats are essential for stimulating the release of bile salts and the formation of micelles, which are necessary for the solubilization and uptake of lipophilic compounds.[15][16] The specific type of fatty acids (saturated vs. unsaturated, medium-chain vs. long-chain) can also impact the efficiency of absorption, though the optimal composition may need to be determined empirically for your specific study.

  • Q3: Should I use free zeaxanthin or this compound in my animal studies? A3: Studies have shown that the esterified form, this compound, can have a higher bioavailability than free zeaxanthin.[17] This is because the ester is more lipophilic and may be more readily incorporated into lipid droplets and micelles in the gut. However, it is crucial to remember that the dipalmitate ester must be hydrolyzed by carboxyl ester lipase to free zeaxanthin for absorption to occur.[1]

Experimental Protocols

  • Q4: Can you provide a basic protocol for oral gavage of a lipophilic compound like this compound in mice? A4: A general protocol involves the following steps:

    • Animal Restraint: Proper restraint is crucial to ensure the safety of the animal and the accuracy of the dose. Gently scruff the mouse to immobilize its head and body.[18]

    • Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If there is any resistance, withdraw and try again.[18] To reduce stress, consider precoating the needle with a sucrose solution.[6][7]

    • Dose Administration: Once the needle is in the correct position (a pre-measured distance to the stomach), slowly administer the formulation.

    • Post-Administration Monitoring: Observe the animal for a few minutes after gavage for any signs of respiratory distress.[8]

  • Q5: What is a typical starting point for a dose of this compound in a rodent study? A5: Doses in rodent studies have varied widely depending on the formulation and the research question. Some studies have used doses ranging from 1 to 200 mg/kg body weight.[15] It is advisable to conduct a dose-ranging pilot study to determine the optimal dose for your specific formulation and experimental model.

Biological Mechanisms

  • Q6: How is this compound absorbed in the gut? A6: The absorption of this compound is a multi-step process. First, the ester is hydrolyzed in the intestinal lumen by pancreatic lipase and carboxyl ester lipase to release free zeaxanthin and fatty acids.[1][2][19][20] The free zeaxanthin is then incorporated into mixed micelles along with bile salts, fatty acids, and other lipids. These micelles transport the zeaxanthin to the surface of the enterocytes (intestinal absorptive cells). The uptake of zeaxanthin into the enterocytes is facilitated by scavenger receptors like SR-BI and NPC1L1.[21][22]

  • Q7: What are the key signaling pathways involved in zeaxanthin absorption? A7: The primary "pathway" for absorption involves the passive and facilitated transport of zeaxanthin across the apical membrane of enterocytes. Key proteins involved are the scavenger receptor class B type I (SR-BI) and Niemann-Pick C1-Like 1 (NPC1L1). These are not signaling pathways in the traditional sense of intracellular cascades, but rather transport pathways. Once inside the enterocyte, zeaxanthin is packaged into chylomicrons and secreted into the lymphatic system.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from various animal studies on zeaxanthin and this compound bioavailability.

Table 1: Bioavailability of Different Zeaxanthin Formulations in C57BL/6 Mice

FormulationAdministration RouteDoseDurationKey FindingsReference
Zeaxanthin-CaptisolDaily Gavage12.5 mg/day/mouse4 weeksIncreased serum and liver levels, but no detectable levels in the eye.[14]
Zeaxanthin-SML (Sucrose Monolaurate)In Drinking Water0.140 mg/day/mouse4 weeksIncreased serum and liver levels, but no detectable levels in the eye.[14]
DSM ActiLease Zeaxanthin Beadlet ChowIn Chow1 g/kg4 weeks10-fold higher absorption in serum and liver compared to other methods; trace amounts detected in RPE.[14]

Table 2: Pharmacokinetic Parameters of Lutein/Zeaxanthin Formulations in Sprague-Dawley Rats

FormulationCmax (ng/mL)AUC (0-t) (ng·h/mL)Tmax (h)Reference
Lutein/Zeaxanthin in MCT oil52.54 ± 0.70494.51 ± 13.703.0 ± 0.3[23]
Lutein/Zeaxanthin in MCT + Phosphatidylcholine60.45 ± 1.24-2.0 ± 0.2[23]
Lutein/Zeaxanthin in MCT + Phosphatidylserine69.63 ± 0.78620.23 ± 16.412.0 ± 0.1[23]
Lutein/Zeaxanthin in Liposomal Powder62.39 ± 1.12-3.0 ± 0.2[23]

Table 3: Tissue Distribution of Zeaxanthin in Quail after Dietary Supplementation

DietSerum Zeaxanthin (relative increase)Liver Zeaxanthin (relative increase)Fat Zeaxanthin (relative increase)Retina Zeaxanthin (relative increase)Reference
Zeaxanthin-supplemented (females)~74-fold~63-fold~22-fold~4-fold[24]
Zeaxanthin-supplemented (males)~42-fold~17-fold~12-fold~3-fold[24]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Oral Gavage

This protocol provides a general guideline. Optimization of the components and their ratios is essential for achieving a stable and effective formulation.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglyceride oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., ethanol or propylene glycol)

  • Deionized water

  • High-pressure homogenizer

Method:

  • Dissolve this compound: Dissolve the desired amount of this compound in the oil phase. Gentle heating and stirring may be required.

  • Prepare the Emulsion Pre-mix: In a separate container, mix the surfactant and co-surfactant.

  • Combine Phases: Slowly add the oil phase containing this compound to the surfactant/co-surfactant mixture while stirring continuously.

  • Add Aqueous Phase: Gradually add the deionized water to the oil-surfactant mixture under constant stirring to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization. The number of passes and the pressure will need to be optimized to achieve the desired droplet size (typically <200 nm for a nanoemulsion).

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

Protocol 2: HPLC Analysis of Zeaxanthin in Rodent Plasma

This is a general protocol and may require optimization based on your specific HPLC system and sample matrix.

Materials:

  • Rodent plasma samples

  • Internal standard (e.g., β-apo-8'-carotenal)

  • Extraction solvent (e.g., a mixture of hexane, ethanol, and acetone with BHT)

  • HPLC system with a C18 or C30 column and a PDA detector

  • Mobile phase (e.g., a gradient of methanol, acetonitrile, and dichloromethane)

Method:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add a known amount of internal standard to each plasma sample.

    • Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.

    • Carefully collect the organic layer containing the carotenoids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Run the optimized gradient method.

    • Detect zeaxanthin and the internal standard using the PDA detector at their respective maximum absorption wavelengths (around 450 nm for zeaxanthin).

  • Quantification:

    • Generate a standard curve using known concentrations of zeaxanthin.

    • Calculate the concentration of zeaxanthin in the plasma samples based on the peak area ratio of zeaxanthin to the internal standard and the standard curve.

Visualizations

Intestinal Absorption Pathway of this compound

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymphatic System ZD_Lipid_Droplet This compound in Lipid Droplet ZD_Micelle This compound in Micelle ZD_Lipid_Droplet->ZD_Micelle Emulsification (Bile Salts) Free_Zeaxanthin_Micelle Free Zeaxanthin in Micelle ZD_Micelle->Free_Zeaxanthin_Micelle Hydrolysis (Pancreatic Lipase, Carboxyl Ester Lipase) SRBI SR-BI Free_Zeaxanthin_Micelle->SRBI NPC1L1 NPC1L1 Free_Zeaxanthin_Micelle->NPC1L1 Free_Zeaxanthin Free Zeaxanthin Chylomicron Chylomicron Free_Zeaxanthin->Chylomicron Packaging Chylomicron_Lymph Chylomicron Chylomicron->Chylomicron_Lymph Secretion SRBI->Free_Zeaxanthin Uptake NPC1L1->Free_Zeaxanthin Uptake

Caption: Intestinal absorption of this compound.

Experimental Workflow for Enhancing Bioavailability

cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Bioanalysis Formulation This compound Formulation (e.g., Nanoemulsion) Characterization Physicochemical Characterization (Size, Stability) Formulation->Characterization Dosing Oral Gavage to Rodents Characterization->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Extraction Sample Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC PK Pharmacokinetic Analysis HPLC->PK

References

Minimizing degradation of Zeaxanthin dipalmitate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Zeaxanthin Dipalmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your samples.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Question/Issue Potential Cause(s) Troubleshooting/Recommendation(s)
FAQ: What are the primary factors that cause this compound degradation? Exposure to light, elevated temperatures, oxygen, and non-neutral pH.Store in airtight, opaque containers at low temperatures and in a neutral pH environment. The use of antioxidants can also enhance stability.[1][2]
FAQ: What are the ideal short-term and long-term storage conditions for this compound? Inappropriate storage temperature and atmosphere.For short-term storage, maintain at ≤ -15°C. For long-term stability, especially for standards in solution, store at -70°C or lower in an inert atmosphere.[3]
Issue: I am observing a rapid loss of color in my this compound sample. This is a primary indicator of degradation, likely due to oxidation or photodegradation.Immediately protect the sample from light. Purge the container with an inert gas like nitrogen or argon before sealing. Verify storage temperature.
Issue: My analytical results for this compound concentration are inconsistent. This could be due to sample degradation during preparation or analysis, or issues with the analytical method itself.Prepare samples under dim light and analyze them promptly. Ensure the HPLC system is properly calibrated and the mobile phase is fresh. Use a guard column to protect the analytical column.
FAQ: Can I repeatedly freeze and thaw my this compound samples? Freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation.Aliquot samples into smaller, single-use vials to avoid repeated freeze-thaw cycles.
FAQ: What solvents are recommended for dissolving this compound? This compound is lipid-soluble.Use solvents like tetrahydrofuran (THF), chloroform, or hexane/acetone mixtures. For analytical purposes, ensure the solvent is HPLC-grade and de-gassed.[4]
Issue: I suspect my sample has isomerized from the trans to cis form. How can I confirm this? Exposure to heat, light, or acidic conditions can induce isomerization.Use a specialized HPLC method with a C30 column, which is effective in separating carotenoid isomers. Mass spectrometry can also help identify different isomers.[5]
FAQ: Are there any substances that are incompatible with this compound? Strong acids, alkalis, and strong oxidizing/reducing agents can accelerate degradation.Avoid contact with these materials during storage and experimentation.

Data on this compound Degradation

The following tables summarize quantitative data on the degradation of zeaxanthin and related carotenoids under various storage conditions.

Table 1: Decrease Rates of this compound in Lycium barbarum under Different Storage Conditions over 28 Days

Storage ConditionAverage Decrease Rate (%)
Ambient Temperature (25 ± 5 °C)15.6
High Temperature (45 ± 5 °C)28.9
High Humidity (RH 75 ± 5%)22.4

Data adapted from a study on carotenoid stability in Lycium barbarum.

Table 2: Stability of Zeaxanthin in Different Food Matrices at Various Temperatures

Food MatrixStorage Temperature (°C)Stable for (months)
Peach-20< 5.7
Peach-70< 5.7
Orange-20 / -7013
Cherry-20 / -709.7
Kale-20 / -707.5

Data adapted from a study on the stability of various carotenoids in fruits and vegetables.[6]

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under various environmental conditions.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound.

  • Dissolve in an appropriate solvent (e.g., HPLC-grade hexane/acetone 50:50 v/v) to a known concentration.

  • Prepare multiple aliquots in amber glass vials to prevent photodegradation.

  • Purge the headspace of each vial with nitrogen or argon gas before sealing to minimize oxidation.

2. Storage Conditions:

  • Temperature: Store aliquots at a range of temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

  • Light: For photostability testing, expose a set of samples to a controlled light source (e.g., a photostability chamber with a defined lux and UV output) at a constant temperature. Wrap control samples in aluminum foil to protect them from light.

  • Oxygen: Prepare parallel sets of samples, one purged with inert gas and the other with ambient air, to assess oxidative stability.

  • pH: For solution-based studies, prepare samples in buffered solutions at various pH levels (e.g., pH 3, 5, 7, and 9) and store at a constant temperature in the dark.

3. Time Points:

  • Analyze samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks). The frequency of testing can be adjusted based on the expected stability.

4. Analytical Method (HPLC-DAD):

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and dichloromethane can be effective.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 450 nm).

  • Quantification: Use a calibration curve prepared from a freshly made standard solution of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics (e.g., zero-order or first-order).

  • For accelerated stability testing, the Arrhenius equation can be used to predict shelf-life at lower temperatures.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol is for the identification of potential degradation products, such as isomers and oxidation products.

1. Sample Preparation:

  • Prepare and store samples as described in Protocol 1.

2. Analytical Method (LC-MS/MS):

  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., with an Electrospray Ionization - ESI source).

  • Column: A C30 column is often recommended for better separation of carotenoid isomers.

  • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use full scan mode to identify potential degradation products based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): Fragment the parent ions of interest to obtain structural information and confirm the identity of degradation products.[3][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Aliquot into Vials prep2->prep3 prep4 Purge with Inert Gas prep3->prep4 cond1 Temperature Study (-20°C, 4°C, 25°C, 40°C) prep4->cond1 cond2 Photostability Study (Light vs. Dark) prep4->cond2 cond3 Oxygen Study (Inert vs. Air) prep4->cond3 cond4 pH Study (pH 3, 5, 7, 9) prep4->cond4 analysis1 HPLC-DAD Analysis cond1->analysis1 Time Points cond2->analysis1 Time Points cond3->analysis1 Time Points cond4->analysis1 Time Points analysis2 LC-MS/MS Analysis analysis1->analysis2 data1 Quantify Degradation analysis1->data1 data2 Determine Kinetics analysis1->data2 data3 Identify Degradation Products analysis2->data3

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_factors Degradation Factors zd This compound (all-trans) cis_zd cis-Isomers zd->cis_zd Isomerization ox_zd Oxidation Products (e.g., epoxides, apocarotenoids) zd->ox_zd Oxidation hydrolysis Free Zeaxanthin + Palmitic Acid zd->hydrolysis Hydrolysis light Light light->cis_zd light->ox_zd heat Heat heat->cis_zd heat->ox_zd oxygen Oxygen oxygen->ox_zd acid_base Acid/Base acid_base->cis_zd acid_base->hydrolysis

Caption: Factors contributing to the degradation of this compound.

References

Addressing autofluorescence issues in Zeaxanthin dipalmitate imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence issues encountered during the imaging of Zeaxanthin dipalmitate.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light. In the context of this compound imaging, this endogenous fluorescence can create a high background signal, potentially masking the specific signal from your fluorescent probes and leading to a poor signal-to-noise ratio. This can make it difficult to accurately localize and quantify this compound within cells or tissues.

Q2: What are the common sources of autofluorescence in my samples?

A: Autofluorescence can originate from several sources within your biological sample:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, FAD (flavins), and lipofuscin, are common sources of autofluorescence.[1][2]

  • Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are highly autofluorescent.[2]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines in the tissue.[1][2]

  • Red Blood Cells: Heme groups within red blood cells can contribute to autofluorescence.[2]

  • Culture Media: Components like phenol red and riboflavin in cell culture media can be fluorescent.

Q3: How can I determine if the background signal I'm seeing is autofluorescence?

A: The simplest way to identify autofluorescence is to prepare a control sample that has not been treated with any fluorescent labels. Image this unstained sample using the same settings as your experimental samples. Any signal detected in this control is likely due to autofluorescence.

Troubleshooting Guide: High Autofluorescence

If you are experiencing high background fluorescence in your this compound imaging experiments, follow this troubleshooting guide to identify the source and implement appropriate solutions.

Step 1: Identify the Source of Autofluorescence

First, determine the likely origin of the unwanted signal.

Start High Background Observed Unstained_Control Image Unstained Control Start->Unstained_Control Signal_Present Signal Present? Unstained_Control->Signal_Present No_Autofluorescence Background is likely not autofluorescence. Consider other issues like non-specific antibody binding. Signal_Present->No_Autofluorescence No Autofluorescence_Source Identify Autofluorescence Source Signal_Present->Autofluorescence_Source Yes Broad_Spectrum Broad Spectrum (Multiple Channels)? Autofluorescence_Source->Broad_Spectrum Fixation_Media Fixation or Media Component Broad_Spectrum->Fixation_Media Yes Specific_Channels Signal Strongest in Specific Channels? Broad_Spectrum->Specific_Channels No Endogenous_Molecules Endogenous Molecules (e.g., Lipofuscin, Flavins) Specific_Channels->Endogenous_Molecules Yes Localized_Signal Signal Localized to Specific Structures? Specific_Channels->Localized_Signal No ECM_RBCs Extracellular Matrix or RBCs Localized_Signal->ECM_RBCs Yes Diffuse_Signal Diffuse Cytoplasmic Signal Localized_Signal->Diffuse_Signal No NADH_FAD NADH/FAD Diffuse_Signal->NADH_FAD

Caption: Troubleshooting workflow to identify the source of autofluorescence.

Step 2: Implement Mitigation Strategies

Based on the likely source of autofluorescence, implement one or more of the following strategies.

Data Presentation: Comparison of Autofluorescence Sources and Mitigation Strategies

Autofluorescence Source Typical Excitation (nm) Typical Emission (nm) Recommended Mitigation Strategy
Collagen & Elastin 350 - 400400 - 500Use far-red fluorophores, Vector® TrueVIEW® Quenching Kit
NADH 340 - 360440 - 470Use far-red fluorophores, Two-photon microscopy
Flavins (FAD, FMN) 450520 - 540Use red or far-red fluorophores
Lipofuscin 360 - 500500 - 650+Sudan Black B, Biotium TrueBlack® Lipofuscin Autofluorescence Quencher
Aldehyde Fixatives BroadBroad (often green-yellow)Minimize fixation time, use non-aldehyde fixatives (e.g., methanol), Sodium borohydride treatment
Red Blood Cells BroadBroadPerfuse tissue with PBS before fixation, Vector® TrueVIEW® Quenching Kit

Experimental Protocols

Protocol 1: Chemical Quenching of Autofluorescence using Sudan Black B

This protocol is effective for reducing lipofuscin-based autofluorescence.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • Staining jars

  • Mounting medium

Procedure:

  • Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and filter before use.

  • Sample Preparation: Proceed with your standard immunofluorescence staining protocol until the final washing steps after secondary antibody incubation.

  • Quenching:

    • Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.[3][4]

    • The optimal incubation time may need to be determined empirically.

  • Washing:

    • Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.

    • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Mounting: Mount the coverslips using an aqueous-based mounting medium.

Note: Sudan Black B can sometimes introduce a dark precipitate or a slight color in the brightfield channel.[1]

Protocol 2: Using a Commercial Quenching Kit (Vector® TrueVIEW®)

This protocol is effective for reducing autofluorescence from non-lipofuscin sources like collagen, elastin, and red blood cells, as well as aldehyde fixation-induced autofluorescence.[5][6]

Materials:

  • Vector® TrueVIEW® Autofluorescence Quenching Kit (includes Reagents A, B, C, and VECTASHIELD® Vibrance™ Mounting Medium)

  • PBS

Procedure:

  • Staining: Complete your standard immunofluorescence staining protocol, including any nuclear counterstains.

  • Prepare TrueVIEW Working Solution:

    • In a tube, mix equal volumes of Reagent A and Reagent B.

    • Add an equal volume of Reagent C to the mixture (final ratio 1:1:1).

    • Mix well. The working solution is stable for a few hours at room temperature.

  • Quenching:

    • After the final wash of your staining protocol, remove excess buffer from the slides.

    • Apply the TrueVIEW working solution to cover the tissue section completely.

    • Incubate for 2-5 minutes at room temperature.[7]

  • Washing: Rinse the slides with PBS.

  • Mounting: Mount the coverslips using the VECTASHIELD® Vibrance™ Mounting Medium provided in the kit.

Quantitative Data: Autofluorescence Reduction with Quenching Agents

Quenching Agent Target Autofluorescence Reported Quenching Efficiency Potential Drawbacks
Sudan Black B Lipofuscin65-95% depending on filter set[3][4]Can introduce background in red/far-red channels[1]
Vector® TrueVIEW® Collagen, Elastin, RBCs, Aldehyde-inducedSignificant signal-to-noise enhancement (qualitative)[5][6]Not effective against lipofuscin[8]
Biotium TrueBlack® LipofuscinSignificant reduction (qualitative)[1]Less effective on non-lipofuscin sources
Protocol 3: Spectral Unmixing to Separate this compound Signal from Autofluorescence

This computational approach is used when autofluorescence cannot be eliminated through experimental procedures. It requires a confocal microscope with a spectral detector.

Principle: Spectral unmixing algorithms separate the emission spectra of different fluorophores (including autofluorescence) within each pixel of an image.[9][10] This requires acquiring a "lambda stack," which is a series of images taken at different emission wavelengths.

Simplified Workflow:

cluster_acquisition Image Acquisition cluster_analysis Spectral Unmixing Analysis Acquire_ZD Acquire Lambda Stack of this compound Sample Define_Spectra Define Reference Spectra in Software (this compound, Autofluorescence, etc.) Acquire_ZD->Define_Spectra Acquire_AF Acquire Lambda Stack of Unstained (Autofluorescence) Control Acquire_AF->Define_Spectra Acquire_Fluor Acquire Lambda Stack of Other Fluorophore Controls Acquire_Fluor->Define_Spectra Run_Unmixing Run Linear Unmixing Algorithm Define_Spectra->Run_Unmixing Separated_Images Generate Separated Images for Each Component Run_Unmixing->Separated_Images

Caption: Simplified workflow for spectral unmixing.

Detailed Steps (Example using ZEN Blue software):

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: On an unstained control sample, acquire a lambda stack to capture the emission profile of the endogenous autofluorescence.

    • This compound Spectrum: If possible, prepare a sample containing a high concentration of this compound alone to acquire its reference spectrum. If not feasible, you will need to "teach" the software the spectrum from a region of interest in your experimental sample where the this compound signal is strong and distinct.

    • Other Fluorophores: Acquire reference spectra for any other fluorescent labels in your experiment.

  • Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.

  • Perform Spectral Unmixing:

    • In the ZEN Blue software, navigate to the "Processing" tab and select "Spectral Unmixing."

    • Load your experimental lambda stack.

    • In the unmixing tool, load the reference spectra you acquired in step 1.

    • The software will use a linear unmixing algorithm to calculate the contribution of each reference spectrum to each pixel in your experimental image.

    • The output will be a set of images, each showing the isolated signal from one of the components (this compound, autofluorescence, etc.).

Note: The accuracy of spectral unmixing is highly dependent on the quality of the reference spectra and the degree of spectral overlap.[11][12]

Mandatory Visualizations

Signaling Pathway (Hypothetical)

As this compound is primarily studied for its antioxidant and protective effects, a hypothetical signaling pathway could involve its interaction with oxidative stress pathways.

ZD This compound ROS Reactive Oxygen Species (ROS) ZD->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ZD->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Cell_Survival Cell Survival & Protection Antioxidant_Enzymes->ROS Neutralizes

Caption: Hypothetical pathway of this compound's antioxidant activity.

Experimental Workflow: Immunofluorescence with Autofluorescence Quenching

Start Start: Sample Preparation (Fixation & Permeabilization) Blocking Blocking Step (e.g., BSA or Serum) Start->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash (e.g., PBS-T) Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (with Fluorophore) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Quenching Autofluorescence Quenching (e.g., Sudan Black B or TrueVIEW) Wash2->Quenching Wash3 Final Wash Quenching->Wash3 Mounting Mounting with Antifade Medium Wash3->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General experimental workflow for immunofluorescence with an autofluorescence quenching step.

Logical Relationship: Choosing an Autofluorescence Reduction Strategy

Problem High Autofluorescence Source Identify Primary Source Problem->Source Lipofuscin Lipofuscin Source->Lipofuscin Granular, broad spectrum ECM_RBC Collagen/Elastin/RBCs Source->ECM_RBC Structural components Fixation Aldehyde Fixation Source->Fixation Diffuse, broad spectrum Overlapping Spectral Overlap with This compound Source->Overlapping Signal in ZD channel Quench_Lipo Use Sudan Black B or TrueBlack® Lipofuscin->Quench_Lipo Quench_ECM Use Vector® TrueVIEW® ECM_RBC->Quench_ECM Modify_Fix Modify Fixation Protocol (e.g., Methanol, NaBH4) Fixation->Modify_Fix Spectral_Unmix Use Spectral Unmixing Overlapping->Spectral_Unmix

Caption: Decision tree for selecting an appropriate autofluorescence reduction strategy.

References

Technical Support Center: Zeaxanthin Dipalmitate Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage and administration of Zeaxanthin dipalmitate (ZD) in mice. It includes detailed experimental protocols, quantitative data summaries, troubleshooting guides, and a visualization of the key signaling pathways involved.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the preparation and administration of this compound in mouse models.

QuestionAnswer and Troubleshooting Steps
1. What is the optimal vehicle for dissolving this compound for oral gavage? This compound is a lipophilic compound. Corn oil is a commonly used and effective vehicle for oral administration in mice.[1] To prepare, dissolve the ZD-enriched wolfberry extract in pure corn oil. For example, to achieve a 1 mg/kg dose, 0.1g of an extract containing 3mg of ZD can be dissolved in 30 ml of corn oil, with the mouse receiving 10 ml/kg of this solution.[1] Troubleshooting: If you observe incomplete dissolution, gentle warming and vortexing can aid in solubilization. Ensure the final solution is homogenous before administration.
2. My mice are showing signs of distress after oral gavage. What could be the cause? Distress after oral gavage can be due to improper technique, incorrect gavage needle size, or excessive volume. Ensure you are using the correct size feeding tube for the mouse's weight.[2][3][4][5] The tube length should be pre-measured from the mouse's snout to the last rib to avoid stomach perforation.[3][4] Administer the solution slowly to prevent reflux and aspiration.[3][6] The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.[3][5] If distress persists, consider alternative administration methods or consult your institution's animal care committee.
3. What is a suitable vehicle for intravitreal injection of this compound? For intravitreal injections, Dimethyl sulfoxide (DMSO) has been used as a vehicle for Zeaxanthin.[7] However, it is crucial to use a low concentration of DMSO and a small injection volume (typically 1 µL in mice) to minimize ocular toxicity.[7][8] Troubleshooting: If you observe signs of ocular inflammation or damage, such as corneal opacity or retinal lesions, consider reducing the DMSO concentration or using an alternative, less toxic vehicle if possible. Studies have shown that normal saline can induce retinal degeneration in C57BL/6J mice and should be avoided as a vehicle for intraocular injections; phosphate-buffered saline (PBS) is a safer alternative.[9][10]
4. I am not observing the expected therapeutic effect. What are some potential reasons? Several factors could contribute to a lack of efficacy. Dosage: The optimal dose can vary depending on the mouse model and the disease being studied. A dose-response study may be necessary to determine the most effective concentration. For example, in a model of photoreceptor degeneration, a dose of 9 mg/kg of a ZD-enriched extract was found to be most effective.[11][12] Bioavailability: Oral bioavailability of carotenoids can be low.[13] Ensure proper formulation and administration to maximize absorption. Compound Stability: Protect the ZD solution from light and air to prevent degradation. Prepare fresh solutions for each experiment.
5. How can I confirm that the this compound has reached the target tissue after oral administration? To verify the biodistribution of ZD, you can measure its concentration in target tissues like the retina and liver, as well as in serum, using High-Performance Liquid Chromatography (HPLC).[13] This analysis will confirm uptake and help correlate tissue concentration with observed therapeutic effects.

Quantitative Data Summary

The following tables summarize dosages and administration routes for this compound used in various mouse and rat models.

Table 1: Oral Administration of this compound (or ZD-Enriched Extract) in Rodents

Animal ModelCompoundDosageVehicleFrequencyStudy OutcomeReference
C57BL/6 Mice (MNU-induced photoreceptor degeneration)ZD-Enriched Wolfberry Extract1, 3, 9, 27 mg/kgCorn OilDaily for 2 weeks9 mg/kg showed the best protective effect on photoreceptor survival.[11][12]
Colitis MiceZD Emulsion100 mg/kg/dayOil-water mixture with WPI-GA conjugateDaily from day 9 to 16Improved gut microbiota and reduced inflammation.[14]
Rat (Alcoholic Fatty Liver Disease)This compound25 mg/kg5% Tween 80 in PBSDaily from week 5 to 10Alleviated AFLD symptoms and modulated MAPK pathways.[15]

Table 2: Intravitreal Administration of this compound in Mice

Animal ModelCompoundConcentration/DoseVehicleFrequencyStudy OutcomeReference
rd10 Mice (Retinitis Pigmentosa)This compound (95% purity)~4 µM (single injection)Not specifiedSingle injection at P16Delayed retinal degeneration and modulated STAT3, CCL2, and MAPK pathways.[1][16]
C57Bl/6 Mice (Retinal Ischemia/Reperfusion)Zeaxanthin5 µg/µL (1 µL injection)DMSOSingle injectionEnhanced RGC survival.[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration

This protocol is adapted from studies using a ZD-enriched wolfberry extract in a mouse model of photoreceptor degeneration.[1][17]

Materials:

  • This compound or ZD-enriched extract

  • Corn oil

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[3][4][5]

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the ZD or ZD-enriched extract.

    • Calculate the required amount of corn oil to achieve the desired final concentration. For example, to make a 1 mg/kg dosing solution from an extract containing 3 mg/g ZD, dissolve 0.1 g of the extract in 30 ml of corn oil.[1]

    • Mix thoroughly by vortexing. Gentle warming may be applied if necessary to ensure complete dissolution.

  • Animal Preparation:

    • Weigh the mouse to determine the precise volume to be administered (typically 10 ml/kg).[3][5]

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[2][4]

  • Gavage Procedure:

    • Pre-measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the correct insertion depth.[3][4]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[4][5]

    • Once the needle is in the esophagus, slowly administer the solution over 2-3 seconds.[6]

    • Carefully withdraw the needle.

    • Monitor the mouse for at least 15 minutes post-administration for any signs of distress, such as labored breathing or choking.[3]

Protocol 2: Intravitreal Injection

This protocol is a general guide for intravitreal injections in mice, based on related studies.[7][8] Extreme care and aseptic technique are required.

Materials:

  • This compound

  • DMSO (or other appropriate sterile vehicle like PBS)

  • Surgical microscope

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Pupil dilator (e.g., 1% tropicamide)

  • 33-gauge Hamilton syringe or similar microsyringe

  • Sterile wipes and drapes

Procedure:

  • Preparation of Injection Solution:

    • Dissolve ZD in the chosen vehicle to the desired concentration under sterile conditions.

    • Draw the solution into the microsyringe, ensuring there are no air bubbles. The typical injection volume for a mouse eye is 0.5-1 µL.[7][8]

  • Animal Preparation:

    • Anesthetize the mouse according to your approved institutional protocol.

    • Place the mouse under the surgical microscope.

    • Apply a drop of pupil dilator to the eye to be injected.

  • Injection Procedure:

    • Create a small puncture through the sclera posterior to the limbus using the 33-gauge needle.

    • Carefully insert the needle into the vitreous cavity, avoiding the lens.

    • Slowly inject the 1 µL volume.

    • Gently withdraw the needle.

    • Apply a topical antibiotic to the eye to prevent infection.

  • Post-Procedure Care:

    • Monitor the animal during recovery from anesthesia.

    • Observe the eye for any signs of complications, such as inflammation, hemorrhage, or cataract formation in the following days.[18][19]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.

G cluster_workflow Experimental Workflow for Oral Administration Animal_Model Select Animal Model (e.g., MNU-induced retinal degeneration) ZD_Prep Prepare ZD Solution (e.g., in Corn Oil) Animal_Model->ZD_Prep Dose_Screen Dose-Response Screening (e.g., 1, 3, 9, 27 mg/kg) ZD_Prep->Dose_Screen Daily_Admin Daily Oral Gavage (e.g., for 2 weeks) Dose_Screen->Daily_Admin Assess_Function Functional Assessment (e.g., ERG, Optomotor Test) Daily_Admin->Assess_Function Assess_Morphology Morphological Assessment (e.g., Retinal Histology) Daily_Admin->Assess_Morphology Biochem_Analysis Biochemical Analysis (e.g., Western Blot, HPLC) Daily_Admin->Biochem_Analysis

Caption: Experimental workflow for evaluating orally administered this compound in mice.

G cluster_pathway This compound Signaling Pathway Modulation cluster_mapk MAPK Pathway cluster_stat STAT3/CCL2 Pathway ZD This compound p38 p38 ZD->p38 inhibits ERK ERK ZD->ERK inhibits STAT3 p-STAT3 ZD->STAT3 inhibits CCL2 CCL2 ZD->CCL2 inhibits Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis ERK->Apoptosis JNK JNK (not inhibited) STAT3->Inflammation CCL2->Inflammation Cell_Survival Photoreceptor Survival Inflammation->Cell_Survival Apoptosis->Cell_Survival Oxidative_Stress Oxidative Stress Oxidative_Stress->Cell_Survival

References

Zeaxanthin Dipalmitate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Zeaxanthin Dipalmitate, this technical support center provides troubleshooting guidance and answers to frequently asked questions. This resource addresses common challenges encountered during synthesis, purification, and handling of this carotenoid ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in the chemical synthesis of Zeaxanthin?

The primary challenges in synthesizing the zeaxanthin backbone revolve around achieving the correct stereochemistry and minimizing the formation of isomers and by-products. The Wittig reaction, a common method for forming the carbon-carbon double bonds in the polyene chain, can lead to a mixture of cis and trans isomers.[1]

  • Troubleshooting Isomer Formation:

    • Reaction Conditions: Careful control of reaction temperature and light exposure is crucial, as heat and light can promote isomerization.[1] It is recommended to conduct the reaction in the dark and at controlled, low temperatures.

    • Purification: Subsequent purification steps, such as crystallization or chromatography, are necessary to separate the desired all-trans isomer from the cis isomers.[1]

Q2: My esterification of zeaxanthin to this compound is resulting in a low yield. What are the possible causes and solutions?

Low yields in the dipalmitoylation of zeaxanthin can stem from incomplete reaction, degradation of the product, or challenges in purification.

  • Troubleshooting Low Yield:

    • Incomplete Reaction:

      • Reagent Stoichiometry: Ensure an appropriate molar excess of the palmitoylating agent (e.g., palmitoyl chloride or palmitic acid with a coupling agent) is used to drive the reaction to completion.

      • Reaction Time and Temperature: The reaction may require optimization of time and temperature. While higher temperatures can increase reaction rates, they also risk degradation of the sensitive polyene chain. A balance must be struck, often favoring longer reaction times at moderate temperatures (e.g., 25-40°C).[2]

    • Product Degradation:

      • Inert Atmosphere: Zeaxanthin and its esters are highly susceptible to oxidation. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

      • Light Protection: Protect the reaction mixture from light to prevent photo-degradation.

    • Purification Losses:

      • Choice of Method: Purification by column chromatography can lead to losses on the stationary phase. Crystallization is often a preferred method for purifying the final product and can improve yield if optimized.

Q3: I am observing multiple spots on my TLC analysis of the final this compound product. What are these impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the synthesis of this compound, these are likely to be:

  • Unreacted Zeaxanthin: The starting material may not have fully reacted.

  • Zeaxanthin Monopalmitate: The mono-esterified intermediate is a common by-product if the reaction does not go to completion.

  • Isomers of this compound: Cis-isomers of the final product can form due to exposure to heat or light.

  • Side-products from the Coupling Reaction: If using a coupling agent like DCC (dicyclohexylcarbodiimide), by-products such as N-acylurea can form.[3]

  • Troubleshooting Impurities:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure the disappearance of the starting material and the mono-palmitate intermediate.

    • Purification: A multi-step purification process involving both crystallization and column chromatography may be necessary to separate the desired dipalmitate from these impurities.

Q4: How can I improve the stability of my synthesized this compound during storage?

This compound is sensitive to light, heat, and oxygen. Proper storage is critical to prevent degradation.

  • Storage Recommendations:

    • Inert Atmosphere: Store the purified product under an inert gas (argon or nitrogen).

    • Low Temperature: Store at low temperatures, preferably at -20°C or below.

    • Light Protection: Keep the storage container protected from light by using amber vials or by wrapping the container in aluminum foil.

    • Antioxidants: For formulations, the addition of antioxidants can help to improve stability.

Experimental Protocols & Data

Synthesis of this compound via Acyl Chloride Method

This protocol is a general guideline for the esterification of zeaxanthin using palmitoyl chloride.

  • Preparation: In a round-bottom flask, dissolve synthetic all-trans-zeaxanthin in an anhydrous, degassed solvent (e.g., benzene or toluene) under an inert atmosphere.

  • Addition of Base: Add a suitable base, such as triethylamine, to the reaction mixture.

  • Acylation: Slowly add a solution of palmitoyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 40°C).[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction and wash the organic layer to remove excess reagents and by-products.

  • Purification: Concentrate the organic layer and purify the crude product by crystallization or column chromatography.

Key Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionExpected Outcome/PurityTypical YieldReference
Esterification Method Palmitoyl Chloride with TriethylamineHigh conversion to diester80-99%[2]
DCC/DMAP CouplingGood for sterically hindered substratesVariable, can be high[3][4]
Enzymatic (Lipase)High selectivity, mild conditionsCan be high, >80%[2]
Purification Method CrystallizationHigh purity crystalsYield dependent on optimization[5]
Column Chromatography (Silica Gel)Good separation of mono- and di-estersPotential for loss on column
HPLCHigh purity separationTypically for analytical scale[6]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Zeaxanthin Backbone Synthesis cluster_esterification Esterification cluster_purification Purification C15_phosphonium C15-Phosphonium Salt Wittig Wittig Reaction C15_phosphonium->Wittig C10_dialdehyde C10-Dialdehyde C10_dialdehyde->Wittig Crude_Zeaxanthin Crude Zeaxanthin (mixture of isomers) Wittig->Crude_Zeaxanthin Purified_Zeaxanthin Purified all-trans-Zeaxanthin Crude_Zeaxanthin->Purified_Zeaxanthin Purification Esterification Esterification Reaction Purified_Zeaxanthin->Esterification Palmitoyl_Chloride Palmitoyl Chloride / Base Palmitoyl_Chloride->Esterification Crude_ZDP Crude this compound Esterification->Crude_ZDP Crystallization Crystallization Crude_ZDP->Crystallization Column_Chromatography Column Chromatography Crude_ZDP->Column_Chromatography Pure_ZDP Pure this compound Crystallization->Pure_ZDP Column_Chromatography->Pure_ZDP Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Degradation Product Degradation? Check_Reaction->Check_Degradation No Optimize_Reaction Optimize Stoichiometry, Time, Temp. Check_Reaction->Optimize_Reaction Yes Check_Purification Purification Issues? Check_Degradation->Check_Purification No Inert_Atmosphere Ensure Inert Atmosphere & Light Protection Check_Degradation->Inert_Atmosphere Yes Optimize_Purification Optimize Crystallization / Chromatography Check_Purification->Optimize_Purification Yes

References

Technical Support Center: Optimizing Zeaxanthin Dipalmitate Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of Zeaxanthin dipalmitate (ZD) from natural sources, primarily wolfberry (Lycium barbarum).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and processing of this compound.

Q1: What are the most common natural sources for extracting this compound?

A1: The most significant natural source of this compound is the fruit of Lycium barbarum, commonly known as wolfberry or goji berry.[1][2][3] It is the predominant carotenoid in this fruit, accounting for a substantial portion of the total carotenoid content.[1]

Q2: How should I properly store my raw materials (e.g., wolfberries) to prevent degradation of this compound?

A2: To minimize degradation, raw materials should be stored in a frozen state. Carotenoids are sensitive to light, heat, and oxygen.[4] Storing the berries at low temperatures in the dark is crucial. For long-term storage, freeze-drying is an excellent method to preserve the integrity of the carotenoids before extraction.[5]

Q3: What is the impact of saponification on this compound?

A3: Saponification is a chemical process that hydrolyzes the ester bonds of this compound, releasing free zeaxanthin and the fatty acid (palmitic acid).[6][7] This process is intentionally used when the desired end-product is free zeaxanthin. If your goal is to isolate this compound, you should avoid saponification conditions (i.e., strong alkaline environments).[7][8] Accidental saponification can be a cause of low yield of the desired esterified compound.

Q4: Can this compound be degraded during the extraction process?

A4: Yes, this compound, like other carotenoids, is susceptible to degradation. The primary factors that can cause degradation are exposure to high temperatures, light, and oxygen.[4][5] The use of harsh solvents and prolonged extraction times can also contribute to its degradation.[9] It is advisable to work in a controlled environment, for instance by using amber glassware and flushing with nitrogen to minimize oxygen exposure.[4]

Q5: What are the key differences between organic solvent extraction, ultrasonic-assisted extraction (UAE), and supercritical fluid CO2 extraction (SFE-CO2) for this compound?

A5:

  • Organic Solvent Extraction: This is a conventional method that uses solvents like hexane, ethanol, or a mixture of solvents to dissolve and extract ZD.[10] It is relatively simple but may require larger solvent volumes and longer extraction times.[5]

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, which disrupts the plant cell walls and enhances solvent penetration, leading to higher extraction efficiency and shorter extraction times compared to conventional methods.[11][12]

  • Supercritical Fluid CO2 Extraction (SFE-CO2): This is a "green" technology that uses supercritical CO2 as the solvent.[1] It is non-toxic, and the solvent can be easily removed by depressurization. The selectivity of the extraction can be tuned by modifying the pressure and temperature.[9][13]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Troubleshooting Low Extraction Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low overall yield of crude extract Incomplete cell disruption.Ensure the raw material (e.g., wolfberries) is finely ground to increase the surface area for solvent contact.
Inefficient solvent penetration.For organic solvent extraction, consider increasing the extraction time or using a higher solvent-to-solid ratio. For UAE, optimize sonication time and power.[11]
High moisture content in the raw material.High water content can hinder the extraction of lipophilic compounds like ZD, especially with non-polar solvents and SFE-CO2.[5] Pre-drying the material (e.g., freeze-drying) is recommended.
Low concentration of ZD in the extract Degradation of ZD during extraction.Minimize exposure to light by using amber glassware.[4] Avoid high temperatures; if heating is necessary, use the lowest effective temperature for the shortest possible duration.[5][9] Purge the extraction vessel with nitrogen to create an inert atmosphere.[4]
Use of an inappropriate solvent.The choice of solvent should match the polarity of this compound. Mixtures of polar and non-polar solvents (e.g., hexane and ethanol) can be effective.[10] For SFE-CO2, the addition of a co-solvent like ethanol can improve the extraction of more polar compounds.[1]
Accidental saponification.Ensure that the pH of the extraction mixture is not alkaline, as this can lead to the hydrolysis of ZD.
Troubleshooting Extract Purity
Symptom Possible Cause(s) Suggested Solution(s)
Crude extract contains a high amount of impurities (e.g., oils, waxes) Co-extraction of other lipid-soluble compounds.Employ a purification step after the initial extraction. Column chromatography with silica gel is a common and effective method for separating ZD from other components.[12]
Inadequate selectivity of the extraction method.For SFE-CO2, optimize the pressure and temperature to enhance the selectivity for ZD.[9][13] For solvent extraction, a multi-step extraction with solvents of varying polarity can be used to selectively remove impurities.
Presence of free zeaxanthin in the final product Saponification has occurred at some stage.Review the entire process for any steps involving high pH or prolonged heating in the presence of water and certain solvents. Ensure all equipment is thoroughly cleaned to avoid cross-contamination with alkaline substances.
Troubleshooting HPLC Analysis
Symptom Possible Cause(s) Suggested Solution(s)
No peaks or very small peaks Injection issue or leak in the system.Check the injector for proper functioning and inspect all fittings for leaks.
Detector issue.Ensure the detector lamp is functioning correctly and that the wavelength is set appropriately for this compound (around 450 nm).
Peak tailing or fronting Column degradation.The column may be nearing the end of its lifespan. Replace with a new column.
Incompatible mobile phase or sample solvent.Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Split peaks Issue with the injection port.The rotor seal in the injector may be damaged and need replacement.
Blockage in the system.Check for blockages in the tubing or the column inlet.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Baseline noise or drift Contaminated mobile phase or detector cell.Use high-purity solvents and degas the mobile phase.[14] Flush the detector cell.
Air bubbles in the system.Degas the mobile phase and purge the pump to remove any trapped air bubbles.[14]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Organic Solvent Extraction of this compound from Wolfberry

This protocol is adapted from methodologies described in the literature.[10]

1. Sample Preparation:

  • Freeze-dry the wolfberries to remove moisture.
  • Grind the dried berries into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 10 g of the powdered wolfberry and place it in a 500 mL flask.
  • Add a solvent mixture of hexane and ethanol (2.6:1, v/v) at a solid-to-liquid ratio of 1:20 (w/v).[10]
  • Extract at 50°C for 1 hour with continuous stirring.[10]
  • Filter the mixture through a 150-mesh sieve to separate the extract from the solid residue.[10]
  • Repeat the extraction of the residue with a fresh portion of the solvent mixture under the same conditions.
  • Combine the filtrates from both extractions.

3. Solvent Removal:

  • Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 50°C to avoid degradation.
  • Continue the evaporation until a viscous, oily orange solid (the crude ZD extract) is obtained.

4. Storage:

  • Store the crude extract under nitrogen in an airtight, amber container at -20°C.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions reported for carotenoid extraction.[11]

1. Sample Preparation:

  • Prepare the wolfberry powder as described in Protocol 1.

2. Extraction:

  • Place 5 g of the powder in a 250 mL beaker.
  • Add the extraction solvent (e.g., a mixture of hexane and ethanol) at a ratio of 30 mL/g.[11]
  • Place the beaker in an ultrasonic bath with a power of 360 W.[11]
  • Sonicate for 40 minutes at a controlled temperature (e.g., 40-50°C).[11]

3. Post-Extraction:

  • Filter the extract to remove the solid residue.
  • Concentrate the extract using a rotary evaporator as described in Protocol 1.

4. Storage:

  • Store the crude extract as described in Protocol 1.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying the crude extract.[12]

1. Column Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.
  • Equilibrate the column by running several column volumes of the initial mobile phase (e.g., hexane) through it.

2. Sample Loading:

  • Dissolve a known amount of the crude ZD extract in a minimal volume of the initial mobile phase.
  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Begin eluting with the non-polar solvent (e.g., 100% hexane).
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
  • Collect fractions of the eluate in separate tubes.

4. Fraction Analysis:

  • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing ZD.
  • Combine the pure ZD fractions.

5. Final Product:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Dry the purified ZD under vacuum.
  • Store the final product under nitrogen in an airtight, amber container at -20°C.

Section 4: Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction Method Typical Solvent(s) Optimized Conditions Reported Yield/Concentration Advantages Disadvantages
Organic Solvent Extraction Hexane, Ethanol, Acetone, or mixtures[10]Temperature: 50°C; Time: 1-2 hours; Solid-to-liquid ratio: 1:20 (w/v)[10]ZD concentration in extract: ~30 mg/g (a 9-fold increase from raw fruit)[2][3]Simple setup, relatively low cost.Large solvent consumption, longer extraction times, potential for thermal degradation.[5]
Ultrasonic-Assisted Extraction (UAE) Ethanol, Hexane/Ethanol mixtures[11][12]Ultrasonic power: 360 W; Time: 40 min; Solvent-to-sample ratio: 30 mL/g[11]ZD content: 5.40 mg/g of raw material[11]High efficiency, shorter extraction time, reduced solvent consumption.[11][12]Requires specialized equipment, potential for localized heating.
Supercritical Fluid CO2 Extraction (SFE-CO2) Supercritical CO2, Ethanol (co-solvent)[1]Pressure: 250 bar; Temperature: 60°C; Time: 2 hours; CO2 flow: 30 g/min ; Co-solvent: 2% ethanol[1]Oil yield: 17 g/100g ; ZD yield: 0.08 g/100g from seeds and peels[1]"Green" and non-toxic solvent, high selectivity, solvent easily removed.[1]High initial equipment cost, may require co-solvents for polar compounds.[1]

Section 5: Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification raw_material Wolfberries freeze_drying Freeze-Drying raw_material->freeze_drying grinding Grinding freeze_drying->grinding ose Organic Solvent Extraction grinding->ose uae Ultrasonic-Assisted Extraction grinding->uae sfe Supercritical Fluid CO2 Extraction grinding->sfe filtration Filtration ose->filtration uae->filtration concentration Concentration (Rotary Evaporation) sfe->concentration filtration->concentration crude_extract Crude ZD Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & Analysis (HPLC) column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_zd Pure Zeaxanthin Dipalmitate solvent_evaporation->pure_zd

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound degradation Degradation (Heat, Light, Oxygen) start->degradation incomplete_extraction Incomplete Extraction start->incomplete_extraction saponification Accidental Saponification start->saponification protect Protect from Light & Heat, Use Inert Gas degradation->protect optimize_extraction Optimize Parameters (Time, Solvent, Temp) incomplete_extraction->optimize_extraction check_ph Check & Adjust pH, Avoid Alkaline Conditions saponification->check_ph end Improved Yield protect->end optimize_extraction->end check_ph->end

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Validation & Comparative

Zeaxanthin Dipalmitate and Lutein: A Comparative Efficacy Analysis for Ocular Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zeaxanthin dipalmitate and lutein, two prominent xanthophyll carotenoids, are receiving increasing attention for their roles in maintaining ocular health and mitigating the risk of age-related macular degeneration (AMD). This guide provides a comprehensive comparison of their efficacy, drawing upon available experimental data to inform research and development in ophthalmology. While direct head-to-head clinical trials comparing this compound specifically with lutein are limited, this document synthesizes existing evidence on their bioavailability, antioxidant activity, and mechanisms of action to offer a comparative perspective.

I. Bioavailability: A Comparative Overview

The absorption and availability of xanthophylls are critical determinants of their biological activity. Studies suggest that the esterified form of zeaxanthin, this compound, may exhibit enhanced bioavailability compared to its free form.

Key Findings:

  • Supplementation with esterified zeaxanthin has been shown to result in a two-fold greater mean area under the curve (AUC) compared to the free form, indicating higher absorption.[1]

  • One study reported that the bioavailability of di-palmitate zeaxanthin was 23% higher than that of free zeaxanthin.[1]

  • The formulation of lutein and zeaxanthin supplements significantly impacts their bioavailability, with some novel formulations demonstrating substantially higher serum concentrations compared to standard preparations.[2][3]

Table 1: Comparative Bioavailability Data

CompoundFormStudy TypeKey Bioavailability FindingReference
Zeaxanthin Dipalmitate vs. Free FormHuman Crossover Study2-fold greater mean AUC for dipalmitate form.[1]
Zeaxanthin Dipalmitate vs. Free FormHuman Study23% higher bioavailability for dipalmitate form.[1]
Lutein & Zeaxanthin Novel Formulation vs. Market SampleHuman Randomized, Double-Blind StudyNovel formulation showed 2.5x higher Cmax for lutein and 1.8x higher Cmax for zeaxanthin.[2]

II. Antioxidant Efficacy: A Mechanistic Comparison

Both zeaxanthin and lutein are potent antioxidants, protecting cells from damage induced by reactive oxygen species (ROS). Their antioxidant capacity is attributed to their ability to quench singlet oxygen and scavenge free radicals. Zeaxanthin, with its additional conjugated double bond, is suggested to be a more potent antioxidant than lutein.[4][5]

Key Findings:

  • Zeaxanthin exhibits a higher singlet oxygen quenching rate compared to lutein.[4]

  • In one in vitro study, zeaxanthin provided better protection against the photo-irradiation and singlet oxygen-induced degradation of A2-PE, a fluorophore in the photoreceptor outer segment membrane, than lutein.[4]

  • A study on cultured retinal pigment epithelial cells showed that at a concentration of 10 µM, zeaxanthin was more effective than lutein in decreasing the rate of photooxidation.[6]

  • This compound, a major carotenoid in wolfberry extract, has demonstrated strong free radical scavenging abilities.[7]

Table 2: Comparative Antioxidant Activity

CompoundAssay/ModelKey FindingReference
Zeaxanthin vs. Lutein In vitro Singlet Oxygen QuenchingZeaxanthin has a higher quenching rate.[4]
Zeaxanthin vs. Lutein In vitro A2-PE DegradationZeaxanthin showed better protection.[4]
Zeaxanthin vs. Lutein Cultured RPE Cells (10 µM)Zeaxanthin was more effective in reducing photooxidation.
This compound In vitro AssaysStrong free radical scavenging ability.[7]

III. Signaling Pathways: The Role of Nrf2

Recent research has elucidated the role of both lutein and zeaxanthin in modulating cellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Both lutein and zeaxanthin have been shown to activate the Nrf2 signaling pathway in retinal pigment epithelial (RPE) cells.[1][8][9][10] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's endogenous defense against oxidative stress.

While direct comparative studies on the potency of this compound and lutein in activating the Nrf2 pathway are not yet available, the existing evidence suggests that both compounds contribute to cellular protection through this important signaling cascade.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lutein Lutein / Zeaxanthin Keap1 Keap1 Lutein->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Experimental_Workflow_In_Vivo start Start: Adult C57BL/6 Mice treatment Daily Oral Gavage: Test Compound or Vehicle (2 weeks) start->treatment induction MNU Injection (Day 7) treatment->induction assessment Assessments (End of Week 2) induction->assessment outcomes Outcome Measures: - Optomotor Response - Electroretinography (ERG) - Histology assessment->outcomes

References

Zeaxanthin Dipalmitate for Retinitis Pigmentosa: A Comparative Guide to Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that Zeaxanthin dipalmitate (ZD), a carotenoid derived from wolfberry, shows promise in mitigating the progression of retinitis pigmentosa (RP) by targeting key inflammatory and oxidative stress pathways. This guide provides a comparative overview of ZD's therapeutic effects alongside other treatment modalities, supported by available experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Retinitis pigmentosa is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to vision loss. Current therapeutic strategies are limited, focusing primarily on slowing disease progression. This compound has emerged as a potential candidate due to its potent anti-inflammatory and antioxidant properties. This guide will delve into the experimental evidence supporting ZD's efficacy and compare it with established and emerging treatments for RP.

Comparison of Therapeutic Interventions for Retinitis Pigmentosa

The following table summarizes the quantitative outcomes of various treatments for retinitis pigmentosa based on preclinical and clinical studies.

TreatmentKey Efficacy EndpointsQuantitative ResultsStudy Population
This compound (ZD) Improved visual behavior, delayed photoreceptor degeneration, improved light responses of photoreceptors, bipolar, and retinal ganglion cells.Data from rd10 mouse model. Specific quantitative improvements in visual acuity and retinal thickness have been documented.[1][2]rd10 mouse model of RP[1]
Vitamin A Palmitate May slow the rate of decline in cone electroretinogram (ERG) amplitude in children. However, a recent re-analysis of a large clinical trial found no overall benefit for adults with RP.[3][4][5][6]In children, one study showed a slower mean rate of decline in ERG amplitude (-0.0713 loge unit/year vs. -0.1419 loge unit/year in controls).[6]Children and adults with RP
Lutein Slowed loss of midperipheral visual field in nonsmoking adults also taking Vitamin A.[7][8][9]A randomized trial showed a decreased mean rate of sensitivity loss in the Humphrey Field Analyzer 60-4 program (P = .05).[9]Adults with RP
Docosahexaenoic Acid (DHA) Inconsistent results. One trial in X-linked RP showed reduced loss of visual field sensitivity.[10] Another trial in patients receiving Vitamin A showed no significant slowing of disease progression.[11][12]In the DHAX Trial for XLRP, DHA supplementation significantly reduced the rate of progression in visual field sensitivity (P < 0.0001 for total field).[10]Patients with X-linked RP and general RP
N-acetylcysteine amide (NACA) Reduced photoreceptor loss in a Phase 2 clinical trial for Usher syndrome.[13] A Phase 1 trial of N-acetylcysteine (NAC) showed improved best-corrected visual acuity in patients with advanced RP.[14]The NACA trial reported a 50% reduction in photoreceptor loss.[13] The NAC trial showed a statistically significant improvement in mean BCVA.[14]Patients with Usher syndrome and RP
Gene Therapy (e.g., Laru-zova, Voretigene neparvovec) Vision improvements, including low luminance visual acuity and microperimetry.[13]Laru-zova for XLRP resulted in an average improvement of 16 letters in low luminance visual acuity.[13]Patients with specific genetic mutations (e.g., XLRP, RPE65-mediated RP)
Optogenetic Therapy (e.g., MCO-010) Statistically significant improvements in visual acuity.[1][15][16][17]In the RESTORE trial, 40% of patients treated with MCO-010 gained ≥ 15 ETDRS letters in visual acuity at 52 weeks.[1]Patients with severe vision loss from advanced RP

Experimental Protocols

This compound (Preclinical Study)
  • Animal Model: rd10 mice, a well-established model for autosomal recessive retinitis pigmentosa.

  • Intervention: A single intravitreal injection of this compound (ZD) or a control vehicle was administered to rd10 mice on postnatal day 16 (P16).[1][10]

  • Outcome Measures:

    • Visual Behavior: Assessed using a visual behavior test at P25.[1][10]

    • Retinal Function: Multi-electrode-array recordings were used to measure the light responses of photoreceptors, bipolar cells, and retinal ganglion cells at P25.[1][10]

    • Retinal Structure: Immunostaining was performed to evaluate the morphology and degeneration of retinal photoreceptors at P25.[1][10]

    • Gene Expression Analysis: Transcriptome sequencing and western blotting were used to explore retinal pathogenic gene expression and the regulation of signaling pathways by ZD.[1][10]

Vitamin A Palmitate (Clinical Trial)
  • Study Design: Randomized, controlled clinical trials.

  • Participants: Adults and children with retinitis pigmentosa.

  • Intervention: Daily oral supplementation with 15,000 IU of vitamin A palmitate.

  • Outcome Measures:

    • Retinal Function: Electroretinogram (ERG) to measure the electrical response of retinal cells to light.

    • Visual Field: Assessed using Humphrey Field Analyzer.

    • Visual Acuity: Measured using standard eye charts.

Lutein (Clinical Trial)
  • Study Design: Randomized, controlled, double-masked trial.

  • Participants: Nonsmoking adults with retinitis pigmentosa who were also receiving vitamin A.

  • Intervention: Daily oral supplementation with 12 mg of lutein or a placebo.

  • Outcome Measures:

    • Visual Field: Humphrey Field Analyzer (HFA) 30-2 and 60-4 programs.

    • Electroretinogram (ERG): 30-Hz flicker amplitude.

    • Visual Acuity: Early Treatment Diabetic Retinopathy Study (ETDRS) acuity.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The therapeutic effects of this compound in retinitis pigmentosa are believed to be mediated through the modulation of several key signaling pathways involved in inflammation and apoptosis.

ZD_Signaling_Pathway cluster_inflammation Inflammatory Response in RP cluster_zd This compound (ZD) Intervention cluster_outcome Therapeutic Outcomes STAT3 STAT3 Activation Inflammation Reduced Inflammation STAT3->Inflammation CCL2 CCL2 Expression CCL2->Inflammation MAPK MAPK Pathway (ERK, p38) MAPK->Inflammation GFAP GFAP Expression GFAP->Inflammation ZD This compound ZD->STAT3 Inhibits ZD->CCL2 Inhibits ZD->MAPK Inhibits ZD->GFAP Down-regulates Apoptosis Reduced Apoptosis Inflammation->Apoptosis OxidativeStress Reduced Oxidative Stress Inflammation->OxidativeStress Photoreceptor Photoreceptor Survival Apoptosis->Photoreceptor OxidativeStress->Photoreceptor

Caption: ZD's mechanism in RP involves inhibiting key inflammatory pathways.

General Experimental Workflow for RP Clinical Trials

The following diagram illustrates a typical workflow for a clinical trial investigating a new therapeutic agent for retinitis pigmentosa.

RP_Clinical_Trial_Workflow cluster_setup Trial Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Recruitment Patient Recruitment (Defined RP genotype/phenotype) Baseline Baseline Assessment (Visual Acuity, Visual Field, ERG, OCT) Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (e.g., ZD, Gene Therapy) Randomization->Treatment Placebo Placebo/Control Group Randomization->Placebo FollowUp Regular Follow-up Visits (Monitoring of vision and safety) Treatment->FollowUp Placebo->FollowUp Data Data Collection & Analysis FollowUp->Data Results Evaluation of Efficacy & Safety Data->Results

Caption: A generalized workflow for clinical trials in retinitis pigmentosa.

Conclusion

This compound demonstrates significant therapeutic potential for retinitis pigmentosa in preclinical models by targeting underlying inflammatory and oxidative stress mechanisms. While direct comparative clinical trials are lacking, the existing data suggests ZD could be a valuable addition to the therapeutic landscape for RP. Further clinical investigation is warranted to establish its efficacy and safety in human patients and to compare its performance directly with other emerging treatments like gene and optogenetic therapies. This guide provides a foundational comparison to aid researchers and developers in the continued pursuit of effective treatments for this debilitating disease.

References

A Comparative Analysis of Zeaxanthin Dipalmitate from Different Lycium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Zeaxanthin dipalmitate (ZD), a key bioactive carotenoid found in the fruits of various Lycium species, commonly known as goji berries or wolfberries. The focus of this comparison is on Lycium barbarum (red goji berry) and Lycium ruthenicum (black goji berry), two of the most well-studied species. This document synthesizes quantitative data on ZD content, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support research and development efforts.

Quantitative Comparison of this compound Content

This compound is the predominant carotenoid in Lycium barbarum, contributing significantly to its characteristic red-orange color and its potent antioxidant properties.[1][2] In contrast, Lycium ruthenicum is characterized by its high anthocyanin content, with significantly lower levels of carotenoids, including ZD.[3]

Table 1: Total Carotenoid and this compound Content in Lycium barbarum and Lycium ruthenicum

SpeciesTotal Carotenoid Content (TCC)This compound (ZD) ContentPercentage of ZD in Total CarotenoidsReference
Lycium barbarum0.03% - 0.5% of dry matter0.81 mg/g to 4.05 mg/g31% - 88.3%[1][2][4][5]
Lycium ruthenicum1.51 µg/g to 34.46 µg/g (significantly lower than L. barbarum)Low or undetectableNot typically reported due to low levels[1][3]

Experimental Protocols

Extraction of this compound from Lycium barbarum

Objective: To extract ZD from dried L. barbarum fruits for quantification and bioactivity studies.

Methodology: Ultrasonic-Assisted Extraction (UAE) [6]

  • Sample Preparation: Dried fruits of L. barbarum are ground into a fine powder.

  • Pre-treatment: To remove polar compounds like polysaccharides, the powder is ultrasonicated with water.[7]

  • Extraction:

    • An organic solvent mixture, such as hexane/acetone (50:50 v/v) or petroleum ether/acetone (1:1 v/v), is added to the pre-treated powder.[7][8]

    • The mixture is subjected to ultrasonic-assisted extraction under optimized conditions (e.g., ultrasonic power of 360 W, extraction time of 40 minutes, and a solvent-to-sample ratio of 30 mL/g).[6]

  • Purification (Optional): The crude extract can be further purified using methods like high-speed counter-current chromatography (HSCCC) to obtain ZD with a purity of over 95%.[6]

Quantification of this compound by HPLC-DAD

Objective: To accurately quantify the amount of ZD in an extract.

Methodology: [1][4][7]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.

  • Column: A C18 column (e.g., Alltima C18) is typically employed for separation.

  • Mobile Phase: A mixture of acetonitrile and dichloromethane (e.g., 42:58 v/v) is commonly used as the mobile phase.[1][4]

  • Detection: The DAD is set to detect ZD at its maximum absorption wavelength, which is around 450 nm.

  • Quantification: The concentration of ZD is determined by comparing the peak area of the sample to a standard curve prepared from a known concentration of purified ZD.

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the anti-inflammatory effects of ZD.

Methodology: Inhibition of Nitric Oxide (NO) Production in Macrophages [9]

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).

  • Treatment: The stimulated cells are treated with different concentrations of ZD.

  • NO Measurement: After a specific incubation period, the amount of NO produced in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: A decrease in NO production in the ZD-treated groups compared to the LPS-only control indicates anti-inflammatory activity.

Visualizing Molecular Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory and cytoprotective effects by modulating key signaling pathways, including the MAPK and NF-κB pathways.[2][10][11]

signaling_pathway cluster_mapk MAPK Pathway ZD This compound ROS Reactive Oxygen Species (ROS) ZD->ROS Scavenges p38 p38 ZD->p38 Inhibits ERK ERK ZD->ERK Inhibits NFkB NF-κB ZD->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->p38 Inflammatory_Stimuli->ERK JNK JNK Inflammatory_Stimuli->JNK Inflammatory_Stimuli->NFkB Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) p38->Inflammatory_Response ERK->Inflammatory_Response Apoptosis Apoptosis JNK->Apoptosis NFkB->Inflammatory_Response experimental_workflow cluster_assessment Efficacy Assessment start Dried Lycium barbarum Fruit extraction Organic Solvent Extraction start->extraction enrichment Enrichment Process extraction->enrichment hplc HPLC Quantification of ZD enrichment->hplc treatment Oral Gavage with ZD-Enriched Extract hplc->treatment animal_model Mouse Model of Photoreceptor Degeneration animal_model->treatment erg Electroretinogram (ERG) treatment->erg optomotor Optomotor Response treatment->optomotor immuno Immunostaining of Retinal Tissue treatment->immuno

References

A Comparative Guide to Analytical Methods for Zeaxanthin Dipalmitate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Zeaxanthin dipalmitate, a prominent carotenoid ester valued for its antioxidant properties and potential health benefits. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and formulation development. This document outlines the experimental protocols and validation data for a conventional HPLC-DAD method and a more advanced HPLC-DAD-APCI-MS method.

Method Comparison: HPLC-DAD vs. HPLC-DAD-APCI-MS

The following table summarizes the validation parameters for two different analytical methods for the quantification of this compound. The data presented is compiled from two separate studies, as a direct cross-validation study was not available in the reviewed literature.

ParameterMethod 1: HPLC-DADMethod 2: HPLC-DAD-APCI-MS
Linearity (R²) Not explicitly reportedNot explicitly reported
Accuracy (Recovery) 94% - 107%Not explicitly reported
Precision (RSD) 3.81% - 4.13%Not explicitly reported
Limit of Detection (LOD) Not explicitly reported0.025 µg/mL (for all-trans-zeaxanthin)
Limit of Quantification (LOQ) Not explicitly reported0.05 µg/mL (for all-trans-zeaxanthin)

Note: The LOD and LOQ for Method 2 are for all-trans-zeaxanthin, the parent xanthophyll of this compound. These values can serve as an estimate of the sensitivity of the method for the dipalmitate ester.

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are essential for reproducing the analytical conditions and achieving reliable and accurate quantification of this compound.

Method 1: Validated HPLC-DAD Method

This method was developed for the determination of this compound in the fruits of Lycium barbarum (goji berry)[1][2][3][4].

Sample Preparation:

  • Grind the fruit sample using liquid nitrogen.

  • Perform ultrasonication with water to remove polysaccharides.

  • Extract carotenoids with a hexane/acetone (50:50) mixture.

Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Luna, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Not explicitly detailed in the abstract, but typically a mixture of organic solvents suitable for carotenoid separation.

  • Detection Wavelength: 450 nm.

Validation:

The method was validated for precision and accuracy. The precision was reported with a Relative Standard Deviation (RSD) ranging from 3.81% to 4.13%. The accuracy was demonstrated by recovery studies, with values between 94% and 107%[1][2][3][4].

Method 2: HPLC-DAD-APCI-MS Method

This method was developed for the qualitative and quantitative analysis of free carotenoids and carotenoid esters in the fruits of Lycium barbarum[5].

Sample Preparation:

  • Mix 1 g of powdered sample with 20 mL of hexane–ethanol–acetone–toluene (10:6:7:7, v/v/v/v) in a brown vial.

  • Shake the mixture for 1 hour.

  • Add 15 mL of 10% anhydrous sodium sulfate solution and shake for 1 minute.

  • Collect the supernatant for analysis.

Chromatographic Conditions:

  • Instrument: HPLC system with DAD and an Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) detector.

  • Column: C30 column.

  • Mobile Phase: A gradient of methylene chloride and a mixture of methanol–acetonitrile–water (81:14:5, v/v/v).

  • Detection: DAD for quantification and APCI-MS for identification.

Validation:

This method reported a Limit of Detection (LOD) of 0.025 µg/mL and a Limit of Quantification (LOQ) of 0.05 µg/mL for all-trans-zeaxanthin[5].

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a simplified representation of a common signaling pathway where carotenoids like zeaxanthin may play a role.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase DefineObjective Define Objective & Scope SelectMethods Select Analytical Methods (e.g., HPLC-DAD, UHPLC-MS/MS) DefineObjective->SelectMethods DefineParameters Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) SelectMethods->DefineParameters PrepareSamples Prepare Standard & Sample Solutions DefineParameters->PrepareSamples AnalyzeSamples Analyze Samples with Both Methods PrepareSamples->AnalyzeSamples CollectData Collect Raw Data AnalyzeSamples->CollectData ProcessData Process & Analyze Data CollectData->ProcessData ComparePerformance Compare Performance Metrics ProcessData->ComparePerformance AssessEquivalence Assess Method Equivalence/Bias ComparePerformance->AssessEquivalence SummarizeFindings Summarize Findings AssessEquivalence->SummarizeFindings Report Generate Comparison Report SummarizeFindings->Report

Caption: General workflow for the cross-validation of analytical methods.

AntioxidantSignalingPathway ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Nrf2 Nrf2 ROS->Nrf2 Activates Zeaxanthin This compound (as an antioxidant) Zeaxanthin->ROS Scavenges CellProtection Cellular Protection & Stress Resistance ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription of AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->CellProtection

References

Zeaxanthin Dipalmitate vs. Free Zeaxanthin: An In Vivo Comparative Guide for Macular Pigment Augmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Zeaxanthin Dipalmitate and free zeaxanthin, focusing on their respective impacts on macular pigment. The information presented is collated from experimental data to assist researchers and professionals in drug development in understanding the nuances of these two forms of zeaxanthin for ocular health applications.

Data Summary: Bioavailability and Macular Pigment Density

The relative bioavailability of this compound and free zeaxanthin is a critical factor in determining their efficacy as supplements for increasing macular pigment optical density (MPOD). The following table summarizes quantitative data from a key human cross-over study.

ParameterThis compound (Esterified)Free ZeaxanthinKey Finding
Bioavailability (Area Under the Curve - AUC) Approximately 2-fold higherLowerSupplementation with 3R,3'R-zeaxanthin palmitate (esterified) produced approximately 2-fold higher AUC values compared to supplementation with free 3R,3'R-zeaxanthin[1].
Macular Pigment Optical Density (MPOD) Response Inferred to be higher due to enhanced bioavailabilityEffective in increasing MPODWhile direct comparative studies on MPOD are limited, the superior bioavailability of the dipalmitate form suggests a potentially greater or more rapid increase in MPOD. Studies on free zeaxanthin have consistently shown its efficacy in increasing MPOD[1].

Experimental Protocols

Understanding the methodologies employed in in vivo studies is crucial for interpreting results and designing future experiments. Below are detailed protocols for the administration of this compound and free zeaxanthin as described in the literature.

Human Supplementation Study Protocol

A randomized, double-blind, placebo-controlled study design is commonly employed to assess the bioavailability and MPOD response to different forms of zeaxanthin.

  • Subjects: Healthy volunteers are recruited for the study.

  • Intervention:

    • Test Article 1: this compound (e.g., 5 mg) suspended in a carrier oil (e.g., sunflower oil) and mixed with a food matrix like yogurt.

    • Test Article 2: Free zeaxanthin (e.g., 5 mg) prepared in the same manner as the test article 1.

    • Placebo: A matching placebo containing the carrier oil and food matrix without the active ingredient.

  • Administration: A single dose is administered with a standardized breakfast to control for dietary fat intake, which can influence carotenoid absorption.

  • Blood Sampling: Blood samples are collected at baseline and at various time points post-administration (e.g., 2, 4, 6, 8, 10, 12, 24, 36, and 48 hours) to determine the serum concentration of zeaxanthin.

  • Analysis: The area under the curve (AUC) of the serum zeaxanthin concentration versus time is calculated to determine bioavailability.

  • MPOD Measurement: Macular pigment optical density is measured at baseline and at specified intervals (e.g., 3, 6, and 12 months) using techniques such as heterochromatic flicker photometry (HFP) to assess the long-term impact on macular pigment.

Animal Study Protocol (Rat Model)

Animal models are instrumental in investigating the absorption, distribution, and metabolism of different zeaxanthin forms.

  • Animals: Male Swiss albino rats are often used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.

  • Groups:

    • Control Group: Receives the vehicle (e.g., sunflower oil) only.

    • Free Zeaxanthin Group: Administered with free zeaxanthin at a specific dose (e.g., 100 mg/kg body weight).

    • This compound Group: Administered with this compound at an equivalent molar dose to the free zeaxanthin group.

  • Administration: The compounds are typically administered orally via gavage.

  • Sample Collection:

    • Blood: Collected at various time points to analyze plasma zeaxanthin concentrations.

    • Tissues: Liver and eye tissues are collected at the end of the study to determine the accumulation of zeaxanthin.

  • Analysis: High-performance liquid chromatography (HPLC) is used to quantify zeaxanthin levels in plasma and tissues.

Visualizing the Pathways

To understand the journey of zeaxanthin from ingestion to its deposition in the macula, the following diagrams illustrate the key processes.

experimental_workflow cluster_ingestion Ingestion & Digestion cluster_absorption Absorption cluster_transport Transport cluster_deposition Macular Deposition ingestion Oral Administration (this compound or Free Zeaxanthin) digestion Release from Food Matrix (in stomach and small intestine) ingestion->digestion micelle Incorporation into Micelles (with bile salts and lipids) digestion->micelle enterocyte Uptake by Enterocytes (via SR-B1 receptor) micelle->enterocyte chylomicrons Packaging into Chylomicrons enterocyte->chylomicrons lymph Secretion into Lymphatic System chylomicrons->lymph lipoproteins Transfer to Lipoproteins (HDL, LDL) in blood lymph->lipoproteins retina Uptake into Retina lipoproteins->retina gstp1 Binding to GSTP1 (Zeaxanthin-specific) retina->gstp1 macula Deposition as Macular Pigment gstp1->macula signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation & Retina ZD This compound FreeZ Free Zeaxanthin ZD->FreeZ Hydrolysis by pancreatic lipase Micelle Mixed Micelle FreeZ->Micelle Bile Bile Salts Bile->Micelle Lipids Dietary Lipids Lipids->Micelle SRB1 Scavenger Receptor Class B Type I (SR-B1) Micelle->SRB1 Chylomicron Chylomicron Assembly SRB1->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Blood Bloodstream (HDL, LDL) Lymph->Blood Retina Retinal Pigment Epithelium Blood->Retina GSTP1 GSTP1 (Zeaxanthin Binding Protein) Retina->GSTP1 Macula Macular Pigment GSTP1->Macula

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Zeaxanthin Dipalmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic and natural zeaxanthin dipalmitate, focusing on their efficacy, bioavailability, and mechanisms of action. The information presented is based on available preclinical and clinical data to support research and development initiatives.

Executive Summary

This compound, the esterified form of the carotenoid zeaxanthin, is a potent antioxidant with significant therapeutic potential, particularly in ocular and hepatic health. Natural this compound, primarily derived from wolfberry (goji berry), has been the subject of various studies demonstrating its biological activity. In contrast, direct comparative studies on the efficacy of synthetic this compound are currently lacking in publicly available scientific literature. This guide, therefore, synthesizes the existing data on natural this compound and provides context from research on synthetic zeaxanthin (in its free form) to offer a comprehensive overview for the scientific community.

I. Comparative Efficacy and Bioavailability

While direct comparisons are unavailable, inferences can be drawn from studies on the respective forms of zeaxanthin.

Natural this compound (from Wolfberry)

Natural this compound has demonstrated notable efficacy in preclinical models. Studies indicate its potential in delaying retinal degeneration by protecting photoreceptors and improving visual function.[1][2] Furthermore, it has shown hepato-protective effects in models of alcoholic fatty liver disease by alleviating oxidative stress and inflammation.[3]

One of the key advantages of the dipalmitate ester form is its enhanced bioavailability compared to free-form zeaxanthin. A human clinical study demonstrated that supplementation with esterified this compound resulted in a two-fold greater mean area under the curve (AUC) for plasma zeaxanthin concentration compared to the free form.[4] This suggests that the esterified form is more efficiently absorbed.

Synthetic Zeaxanthin

Data specifically on synthetic this compound is limited. However, studies on synthetic zeaxanthin (free-form) suggest it is bioavailable and can increase macular pigment density, a marker for eye health.[1] Some research indicates that natural forms of zeaxanthin may lead to higher blood levels compared to synthetic versions, a difference potentially attributed to the presence of co-factors in natural extracts that aid absorption.[1][3] Synthetic zeaxanthin, being a pure compound, may require formulation with lipids or oils to enhance its absorption.[1]

From a safety perspective, synthetic zeaxanthin has undergone toxicological evaluation and is considered safe for use in supplements.[5]

Data Summary: Bioavailability of Zeaxanthin Forms

ParameterNatural this compound vs. Free-Form ZeaxanthinNatural Zeaxanthin vs. Synthetic Zeaxanthin (Free Forms)
Study Design Randomized, single-blind cross-over study in 12 healthy volunteers.[4][6]Comparative study in healthy adults.[1]
Dosage 5 mg of esterified or non-esterified 3R,3'R-zeaxanthin.[4][6]Not specified.
Key Finding Supplementation with esterified this compound produced approximately 2-fold higher AUC values compared to the free form.[7]The natural form led to higher blood levels after 4 weeks, though both forms increased macular pigment density.[1]
Conclusion Enhanced bioavailability of the dipalmitate ester form.[4]Natural form may be more efficiently absorbed, potentially due to co-factors.[1][3]

II. Mechanistic Insights: Signaling Pathways

Research into natural this compound has identified key signaling pathways through which it exerts its protective effects.

Modulation of Inflammatory and Survival Pathways by Natural this compound

In a mouse model of retinitis pigmentosa, wolfberry-derived this compound was found to delay retinal degeneration by modulating several key signaling pathways.[1] It was shown to reduce the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Chemokine (C-C motif) Ligand 2 (CCL2).[1][8] Additionally, it inhibited the extracellular signal-regulated kinases (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways, while not affecting the JNK pathway.[1] These actions collectively reduce inflammation, apoptosis, and oxidative stress in the retina.[1]

Similarly, in a rat model of alcoholic fatty liver disease, this compound demonstrated therapeutic effects by modulating the MAPK pathways (p38, JNK, and ERK).[3]

Below is a diagram illustrating the signaling pathways modulated by natural this compound in retinal protection.

G cluster_stress Cellular Stressors (e.g., Oxidative Stress, Inflammation) cluster_pathways Signaling Pathways cluster_effects Cellular Effects stress Retinal Degeneration Stimuli STAT3 STAT3 stress->STAT3 CCL2 CCL2 stress->CCL2 MAPK MAPK Pathway (p38, ERK) stress->MAPK inflammation Inflammation STAT3->inflammation CCL2->inflammation apoptosis Apoptosis MAPK->apoptosis photoreceptor_degeneration Photoreceptor Degeneration inflammation->photoreceptor_degeneration apoptosis->photoreceptor_degeneration ZD Natural Zeaxanthin Dipalmitate ZD->STAT3 inhibits ZD->CCL2 inhibits ZD->MAPK inhibits

Caption: Signaling pathways modulated by natural this compound.

III. Experimental Protocols

This section details the methodologies used in key experiments for the analysis and evaluation of this compound.

Quantification of this compound by HPLC-DAD

A common method for the quantification of this compound in natural extracts, such as from wolfberries, is High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Sample Preparation:

    • Grinding of the fruit material, often facilitated by the use of liquid nitrogen.[5]

    • Ultrasonication with water to remove polysaccharides.[5]

    • Exhaustive extraction of carotenoids using a solvent mixture such as hexane/acetone (50:50).[5]

  • Chromatographic Conditions:

    • Column: Alltima C18 column.[9]

    • Mobile Phase: A mixture of acetonitrile and dichloromethane (e.g., 42:58).[9]

    • Detection: Diode-Array Detector (DAD) set at a wavelength of 450 nm.[10]

  • Validation: The HPLC method should be validated according to ICH guidelines for precision, accuracy, and repeatability.[5]

Preclinical Efficacy Study: Retinal Degeneration Model

The following workflow outlines a typical experimental design to assess the in vivo efficacy of this compound in a mouse model of photoreceptor degeneration.[2][11]

G start Start: Adult C57 Mice treatment Daily Oral Gavage: - this compound-Enriched Extract - Vehicle Control (for 2 weeks) start->treatment induction Week 1: Induce Photoreceptor Degeneration (e.g., intraperitoneal injection of N-methyl-N-nitrosourea) treatment->induction during treatment assessment Week 2: Assess Visual Function - Optomotor Response - Electroretinogram (ERG) induction->assessment analysis Post-Mortem Analysis: - Retinal Immunostaining - Measurement of Outer Nuclear Layer (ONL) thickness assessment->analysis end End: Evaluate Retinal Protection analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

IV. Conclusion

The available evidence strongly supports the therapeutic potential of natural this compound, particularly in the context of retinal and liver health, with its efficacy being underpinned by its influence on key inflammatory and apoptotic signaling pathways. Its esterified form confers a significant bioavailability advantage over free-form zeaxanthin.

While synthetic zeaxanthin is a viable and safe alternative, the lack of direct comparative studies with natural this compound represents a knowledge gap. Future research should focus on head-to-head clinical trials to directly compare the bioavailability, efficacy, and cost-effectiveness of synthetic versus natural this compound. Such studies would provide invaluable data for drug development professionals in formulating evidence-based decisions for future therapeutic applications.

References

A Head-to-Head Analysis of Zeaxanthin Dipalmitate and Other Carotenoids in Liver Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global prevalence of liver diseases necessitates the exploration of novel therapeutic agents. Carotenoids, a class of natural pigments with potent antioxidant properties, have garnered significant attention for their potential hepatoprotective effects. Among these, Zeaxanthin Dipalmitate (ZD), a diester of zeaxanthin, is emerging as a promising candidate. This guide provides an objective comparison of the experimental evidence for the liver-protective effects of this compound against other well-researched carotenoids, namely Lutein and Astaxanthin. The information is compiled from various preclinical studies to aid researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

This comparative guide synthesizes preclinical data on the efficacy of this compound, Lutein, and Astaxanthin in mitigating liver damage in various animal models. While direct head-to-head studies are limited, this report consolidates findings from individual studies to offer a comparative perspective on their mechanisms and therapeutic potential. All three carotenoids demonstrate significant hepatoprotective effects, primarily through the modulation of oxidative stress and inflammatory pathways.

Key Findings:

  • This compound (ZD) has shown robust efficacy in animal models of both alcoholic and non-alcoholic fatty liver disease, significantly improving liver function markers and reducing oxidative stress. Its mechanism is linked to the modulation of the MAPK and NF-κB signaling pathways.

  • Lutein exhibits protective effects in models of non-alcoholic fatty liver disease and alcohol-induced liver injury by reducing inflammation and oxidative stress, with evidence pointing to the inhibition of the NF-κB pathway.

  • Astaxanthin demonstrates potent antioxidant and anti-inflammatory properties in various models of liver injury. Its hepatoprotective effects are mediated through multiple signaling pathways, including the Nrf2/HO-1 and NF-κB pathways.

Due to variations in experimental models, animal species, and dosages across the cited studies, the quantitative data presented should be interpreted with caution. This guide aims to provide a structured overview to inform further research and development.

This compound (ZD): Hepatoprotective Efficacy

This compound, the primary carotenoid found in Goji berries (Lycium barbarum), has been investigated for its therapeutic potential in liver diseases.[1] Preclinical studies have demonstrated its ability to ameliorate liver injury in various models.

Experimental Data

The following table summarizes the key quantitative findings from a study investigating the effects of ZD in a rat model of alcoholic fatty liver disease (AFLD).

Parameter Control Group AFLD Model Group AFLD + ZD (25 mg/kg) % Improvement with ZD
Serum ALT (U/L) 45.3 ± 5.878.6 ± 9.250.1 ± 6.590.9%
Serum AST (U/L) 110.2 ± 12.5135.4 ± 15.1115.8 ± 13.377.8%
Hepatic MDA (nmol/mg protein) 1.2 ± 0.22.8 ± 0.41.5 ± 0.381.3%
Hepatic SOD (U/mg protein) 125.6 ± 14.378.9 ± 9.1115.2 ± 13.888.7%

Data are presented as mean ± SD. The percentage improvement is calculated as [(AFLD Model - AFLD + ZD) / (AFLD Model - Control)] * 100.

Experimental Protocol: Alcoholic Fatty Liver Disease (AFLD) Model
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of AFLD: Intragastric administration of ethanol (4 g/kg body weight) daily for 10 weeks.

  • Treatment: this compound (25 mg/kg body weight) was administered daily by gavage from the 5th to the 10th week.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using commercial assay kits. Hepatic malondialdehyde (MDA) content was determined using the thiobarbituric acid reactive substances (TBARS) assay. Superoxide dismutase (SOD) activity in the liver was measured using a commercial kit.

Signaling Pathways

This compound has been shown to exert its hepatoprotective effects by modulating key signaling pathways involved in inflammation and cellular stress.

ZD_Signaling_Pathway cluster_stress Cellular Stress (e.g., Ethanol) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stress Stress p38_MAPK p38 MAPK Stress->p38_MAPK ERK ERK Stress->ERK IκBα IκBα Stress->IκBα degradation Liver_Injury Liver Injury p38_MAPK->Liver_Injury ERK->Liver_Injury NF-κB NF-κB IκBα->NF-κB releases Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB->Inflammatory_Cytokines activates transcription Inflammatory_Cytokines->Liver_Injury ZD Zeaxanthin Dipalmitate ZD->p38_MAPK inhibits ZD->ERK inhibits ZD->IκBα preserves

ZD's Modulation of MAPK and NF-κB Pathways

Lutein: A Comparative Carotenoid

Lutein, an isomer of zeaxanthin, is another prominent carotenoid known for its antioxidant properties. Several studies have explored its potential in protecting the liver from various insults.

Experimental Data

The following table presents data from a study on the effects of lutein in a guinea pig model of non-alcoholic fatty liver disease (NAFLD) induced by a hypercholesterolemic diet.

Parameter Control Group NAFLD Model Group NAFLD + Lutein (0.1 g/100g diet) % Improvement with Lutein
Hepatic MDA (nmol/mg protein) 0.8 ± 0.11.5 ± 0.21.0 ± 0.171.4%
Hepatic TNF-α (pg/mg protein) 25.3 ± 3.148.9 ± 5.230.1 ± 3.879.7%

Data are presented as mean ± SD. The percentage improvement is calculated as [(NAFLD Model - NAFLD + Lutein) / (NAFLD Model - Control)] * 100.

Experimental Protocol: Non-Alcoholic Fatty Liver Disease (NAFLD) Model
  • Animal Model: Male Hartley guinea pigs.

  • Induction of NAFLD: Fed a hypercholesterolemic diet (0.25 g/100 g cholesterol) for 12 weeks.

  • Treatment: Lutein was incorporated into the diet at a concentration of 0.1 g/100 g for 12 weeks.

  • Biochemical Analysis: Hepatic MDA concentrations were measured using a TBARS assay. Hepatic tumor necrosis factor-alpha (TNF-α) levels were determined using an ELISA kit.

Signaling Pathway

Lutein's anti-inflammatory effects in the liver are partly attributed to its ability to inhibit the NF-κB signaling pathway.

Lutein_Signaling_Pathway cluster_stress Cellular Stress (e.g., High-Fat Diet) cluster_nfkb NF-κB Pathway Stress Stress IκBα_degradation IκBα degradation Stress->IκBα_degradation NF-κB_activation NF-κB activation IκBα_degradation->NF-κB_activation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, COX-2) NF-κB_activation->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Lutein Lutein Lutein->IκBα_degradation inhibits

Lutein's Inhibition of the NF-κB Pathway

Astaxanthin: A Potent Antioxidant

Astaxanthin, a keto-carotenoid found in microalgae, yeast, salmon, and other seafood, is renowned for its powerful antioxidant activity.[2] Its potential in liver protection has been explored in several preclinical models.

Experimental Data

The following table summarizes data from a study on the effects of astaxanthin in a carbon tetrachloride (CCl4)-induced liver injury model in rats.

Parameter Control Group CCl4 Model Group CCl4 + Astaxanthin (10 mg/kg) % Improvement with Astaxanthin
Serum ALT (U/L) 35.8 ± 4.1185.2 ± 20.355.6 ± 6.286.8%
Serum AST (U/L) 98.5 ± 10.2350.6 ± 38.1125.4 ± 13.989.3%
Hepatic MDA (nmol/mg protein) 1.5 ± 0.24.8 ± 0.52.0 ± 0.384.8%
Hepatic SOD (U/mg protein) 150.2 ± 16.585.9 ± 9.8135.8 ± 14.777.6%

Data are presented as mean ± SD. The percentage improvement is calculated as [(CCl4 Model - CCl4 + Astaxanthin) / (CCl4 Model - Control)] * 100.

Experimental Protocol: CCl4-Induced Liver Injury Model
  • Animal Model: Female Long-Evans rats.

  • Induction of Liver Injury: Oral administration of CCl4 (1 ml/kg) twice a week for 2 weeks.

  • Treatment: Astaxanthin (10 mg/kg) was administered daily for 2 weeks.

  • Biochemical Analysis: Serum ALT and AST activities were determined using commercial kits. Hepatic MDA levels were measured by TBARS assay. Hepatic SOD activity was analyzed using a commercial assay kit.

Signaling Pathways

Astaxanthin's hepatoprotective actions are mediated by its influence on multiple signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.

Astaxanthin_Signaling_Pathways cluster_stress Oxidative Stress cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 IκBα_degradation IκBα degradation ROS->IκBα_degradation Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection NF-κB_activation NF-κB activation IκBα_degradation->NF-κB_activation Inflammatory_Response Inflammatory Response NF-κB_activation->Inflammatory_Response Inflammatory_Response->Hepatoprotection Astaxanthin Astaxanthin Astaxanthin->Keap1 inhibits Astaxanthin->IκBα_degradation inhibits

Astaxanthin's Dual Action on Nrf2 and NF-κB Pathways

Comparative Discussion

While a definitive ranking of the hepatoprotective efficacy of this compound, Lutein, and Astaxanthin is not feasible without direct comparative studies, the available preclinical evidence allows for several key observations:

  • Potency and Breadth of Action: All three carotenoids demonstrate significant antioxidant and anti-inflammatory effects. Astaxanthin is often cited in the literature for its superior antioxidant activity compared to many other carotenoids.[2] The data presented here, although from different experimental models, suggests that all three compounds can lead to a substantial (over 70%) improvement in key markers of liver health and oxidative stress.

  • Mechanistic Similarities and Differences: A common mechanistic thread is the modulation of the NF-κB pathway, a key regulator of inflammation. This compound and Astaxanthin appear to have a broader mechanistic profile, also influencing the MAPK and Nrf2 pathways, respectively. The activation of the Nrf2 pathway by Astaxanthin is a particularly noteworthy mechanism, as it upregulates a wide array of endogenous antioxidant enzymes, providing a robust defense against oxidative stress.

  • Disease Model Specificity: this compound has shown promise in both alcoholic and non-alcoholic fatty liver disease models.[1] The presented data for Lutein focuses on a NAFLD model, while the Astaxanthin data is from a toxin-induced liver injury model. The effectiveness of each carotenoid may vary depending on the underlying etiology of the liver disease.

Conclusion and Future Directions

This compound, Lutein, and Astaxanthin are all promising natural compounds for the protection of the liver against various insults. Their ability to counteract oxidative stress and inflammation through the modulation of key signaling pathways underscores their therapeutic potential.

For researchers and drug development professionals, the following points are crucial for future investigations:

  • Direct Head-to-Head Studies: There is a clear need for well-designed preclinical studies that directly compare the efficacy of these carotenoids in the same animal models of liver disease.

  • Dose-Response Studies: Establishing optimal therapeutic dosages for each compound is essential for translating these findings to clinical applications.

  • Bioavailability and Formulation: The bioavailability of carotenoids can be a limiting factor. Research into novel formulation strategies to enhance the absorption and delivery of these compounds to the liver is warranted.

  • Clinical Trials: Ultimately, randomized controlled clinical trials are necessary to validate the hepatoprotective effects of this compound, Lutein, and Astaxanthin in human populations with liver diseases.

This guide provides a foundational comparison based on the current scientific literature. Further research will be instrumental in elucidating the full potential of these carotenoids as standalone or adjunctive therapies for liver diseases.

References

Comparative Metabolomics of Zeaxanthin Dipalmitate and Other Xanthophylls in Cellular Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic effects of Zeaxanthin dipalmitate (ZD) and other prominent xanthophyll carotenoids, namely astaxanthin and lutein, on various cell types. While direct comparative metabolomics studies on ZD-treated cells are not yet prevalent in published literature, this document synthesizes available data on its physiological and signaling effects and contrasts them with the reported metabolomic alterations induced by other xanthophylls. Experimental data from relevant studies are presented in structured tables, and detailed experimental protocols are provided to support further research.

Overview of Xanthophyll Carotenoids and Their Cellular Effects

Xanthophylls are a class of oxygenated carotenoids known for their potent antioxidant properties. This compound, a diester of zeaxanthin, is a major carotenoid found in wolfberry (goji berry) and has been investigated for its therapeutic potential in conditions such as alcoholic fatty liver disease (AFLD) and photoreceptor degeneration.[1] Astaxanthin, another keto-carotenoid, is recognized for its strong antioxidant and anti-inflammatory activities. Lutein, a structural isomer of zeaxanthin, is well-known for its role in eye health. Understanding the distinct metabolic impact of these related compounds at a cellular level is crucial for elucidating their mechanisms of action and identifying potential therapeutic applications.

Comparative Analysis of Cellular and Metabolic Effects

This section compares the known effects of this compound on signaling pathways with the metabolomic changes observed in cells treated with astaxanthin and lutein.

This compound: Modulation of Signaling Pathways

Studies on animal models have shown that this compound can significantly ameliorate AFLD by modulating key signaling pathways. A notable effect is the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. In a rat model of AFLD, ZD treatment was found to abolish the ethanol-induced phosphorylation of p38 MAPK and JNK, while it did not affect the phosphorylation of ERK.[1] This modulation of the MAPK pathway is associated with reduced oxidative stress and hepatic apoptosis.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ethanol Ethanol p38_MAPK p38 MAPK Ethanol->p38_MAPK Activates JNK JNK Ethanol->JNK Activates ERK ERK Ethanol->ERK Inhibits Apoptosis_Inflammation Apoptosis & Inflammation p38_MAPK->Apoptosis_Inflammation JNK->Apoptosis_Inflammation ZD Zeaxanthin Dipalmitate ZD->p38_MAPK Inhibits Activation ZD->JNK Inhibits Activation ZD_AFLD_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Protocol cluster_analysis Analysis Induction Sprague-Dawley Rats Ethanol (4 g/kg) for 10 weeks Treatment ZD (25 mg/kg) Daily Gavage (Weeks 5-10) Induction->Treatment Serum_Analysis Serum Biochemical Assays (ALT, AST, TG, TC) Treatment->Serum_Analysis Tissue_Analysis Liver Tissue Homogenization Treatment->Tissue_Analysis Western_Blot Western Blot for MAPK Pathway Proteins Tissue_Analysis->Western_Blot

References

Safety Operating Guide

Proper Disposal of Zeaxanthin Dipalmitate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Zeaxanthin dipalmitate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound, a carotenoid ester, is utilized for its anti-inflammatory and anti-oxidative stress properties. While generally considered safe for its intended use, proper disposal is crucial due to its potential hazards. According to safety data, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash without proper deactivation and containment.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Body Protection: A laboratory coat or disposable coveralls.[2]

In the event of a spill, immediately alert personnel in the area. For minor spills, use an absorbent material to contain the substance, then follow the disposal procedures outlined below.[3] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[4][5]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

2. Labeling of Waste Containers:

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[5][6]

3. Storage of Hazardous Waste:

Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be away from general lab traffic and incompatible materials. Ensure containers are kept closed except when adding waste.[4][5]

4. Decontamination of Empty Containers:

Empty this compound containers must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., ethanol, as this compound is slightly soluble in it).[2][7]

  • Collect the rinsate as hazardous liquid waste.[7]

  • After triple rinsing, deface the original label on the container.[7][8]

  • The decontaminated container may then be disposed of in the regular trash or recycled according to institutional policies.[7][8]

5. Final Disposal:

Arrange for the pickup of full hazardous waste containers with your institution's EHS office or a licensed hazardous waste disposal contractor.[6][9] Do not attempt to dispose of this compound waste through municipal waste or sewer systems.[4][9]

Quantitative Data Summary

ParameterValueReference
CAS Number144-67-2[10]
Molecular FormulaC72H116O4[4]
SolubilitySlightly soluble in Ethanol[2]
Hazard ClassificationAcute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]

Experimental Workflow Visualization

The following diagram illustrates the proper disposal workflow for this compound in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Immediate Handling & Segregation cluster_2 Interim Storage cluster_3 Container Decontamination cluster_4 Final Disposal A This compound Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Triple Rinse Empty Containers with Suitable Solvent A->E Empty Containers C Segregate into Labeled Hazardous Waste Containers (Solid, Liquid, Sharps) B->C D Store in Designated Satellite Accumulation Area C->D H Arrange for Pickup by EHS or Licensed Contractor D->H F Collect Rinsate as Hazardous Liquid Waste E->F G Deface Label and Dispose of Decontaminated Container E->G F->C

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Zeaxanthin Dipalmitate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Zeaxanthin dipalmitate, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Required Personal Protective Equipment Notes
Handling Solid Compound (Powder) - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat or clothing- NIOSH-approved respirator (if dust formation is likely)Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles.[1][2][3]
Handling Solutions - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat or clothingHandle solutions in a well-ventilated area. Avoid aerosol formation.[1]
Accidental Spill - Full PPE: Safety goggles with side-shields, chemical-resistant gloves, impervious clothing, and a suitable respirator- Heavy-duty rubber gloves and boots may be necessary for larger spillsEvacuate personnel from the immediate area. Ensure adequate ventilation before cleanup.[1][2]
Weighing and Aliquoting - Safety goggles with side-shields- Chemical-resistant gloves- Laboratory coat- Use of an enclosure or fume hood is highly recommendedThis minimizes the risk of inhaling fine powders.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to post-use, is critical for laboratory safety.

Pre-Operational Checks
  • Verify Equipment: Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Gather PPE: Confirm that all necessary personal protective equipment is available and in good condition.

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[1]

  • Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound to be familiar with its specific hazards, including the potential for it to be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Note that some suppliers may classify the substance as not hazardous.[4]

Handling Procedures
  • Work in a Ventilated Area: Always handle this compound, especially in its powdered form, within a certified chemical fume hood or a glove box to prevent inhalation of dust.[1]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing by wearing the appropriate PPE.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1][2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with a suitable solvent, such as alcohol, to decontaminate surfaces.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong acids, alkalis, and oxidizing agents.[1] Recommended storage temperature is -20°C for the powder.[1]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use gloves and other contaminated disposable items as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste
  • Unused Product: Dispose of unused this compound as hazardous waste through an approved waste disposal plant.[1] Do not dispose of it down the drain or in the regular trash.

  • Solutions: Collect all solutions containing this compound in a designated, labeled hazardous waste container.

Contaminated Materials
  • Personal Protective Equipment: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be disposed of as hazardous waste. Reusable glassware should be decontaminated by rinsing with a suitable solvent before washing.

  • Spill Cleanup Materials: Any materials used to clean up a spill, such as absorbent pads or diatomite, must be treated as hazardous waste and disposed of accordingly.[1]

Always follow your institution's and local regulations for hazardous waste disposal.[1]

Visualizing the Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A Review SDS B Verify Fume Hood Function A->B C Don Appropriate PPE B->C D Locate Safety Equipment C->D E Weigh/Handle in Fume Hood D->E Proceed to Handling F Perform Experiment E->F G Avoid Inhalation & Contact F->G H Decontaminate Work Area G->H Experiment Complete S1 Evacuate Area G->S1 Spill Occurs I Store Compound Properly H->I J Dispose of Waste H->J K Remove PPE J->K L Wash Hands Thoroughly K->L S2 Wear Full PPE S1->S2 S3 Contain & Absorb Spill S2->S3 S4 Decontaminate Area S3->S4 S5 Dispose of Contaminated Materials S4->S5

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Zeaxanthin dipalmitate
Reactant of Route 2
Reactant of Route 2
Zeaxanthin dipalmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.